Azido-PEG11-acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N3O13/c26-28-27-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-25(29)30/h1-24H2,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICJSXBZHPICON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N3O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Solution: A Technical Guide to the Solubility of Azido-PEG11-acid
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of Azido-PEG11-acid, a critical bifunctional linker used extensively in bioconjugation, drug delivery, and diagnostic development. Addressed to researchers, scientists, and professionals in the field of drug development, this document outlines the compound's behavior in both aqueous and organic solvents, offers detailed experimental protocols for solubility determination, and presents a visual representation of the factors influencing its solubility.
Core Understanding: The Structure-Solubility Relationship
This compound, characterized by a terminal azide group and a carboxylic acid function connected by an eleven-unit polyethylene glycol (PEG) spacer, exhibits a solubility profile largely dictated by this unique structure. The hydrophilic nature of the PEG chain significantly enhances its solubility in aqueous media, a crucial attribute for its application in biological systems. Concurrently, the presence of the organic acid and azide moieties allows for its dissolution in various organic solvents, facilitating a wide range of chemical modifications and purifications. While specific quantitative data for this compound is not extensively published, its solubility can be inferred from the behavior of structurally similar Azido-PEG-acid compounds.
Data Presentation: Expected Solubility Profile
The following table summarizes the expected qualitative and semi-quantitative solubility of this compound in a range of common laboratory solvents. It is important to note that these are general guidelines, and empirical testing is recommended for specific applications.
| Solvent Classification | Solvent | Expected Solubility | Notes |
| Aqueous | Water, Aqueous Buffers (e.g., PBS) | High | The hydrophilic PEG spacer imparts excellent water solubility. For other Azido-PEG-acid compounds, solubility in water is consistently reported as high. The terminal carboxylic acid will be deprotonated at neutral and basic pH, further enhancing aqueous solubility. At acidic pH, protonation of the carboxylate may slightly decrease solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a common solvent for preparing stock solutions of PEGylated compounds. Similar Azido-PEG-amine and Azido-PEG-acid compounds are reported to be soluble in DMSO.[1][2] For instance, Azido-PEG11-amine is soluble in DMSO at concentrations greater than or equal to 100 mg/mL. |
| Dimethylformamide (DMF) | High | DMF is another frequently used solvent for dissolving PEG linkers for conjugation reactions. Various Azido-PEG-acid and Azido-PEG-amine molecules are known to be soluble in DMF.[1][2] | |
| Acetonitrile (ACN) | Moderate to Low | The solubility in acetonitrile can be variable for PEGylated compounds and may depend on the specific functional groups present. | |
| Polar Protic | Methanol, Ethanol | Moderate | Lower alcohols are generally suitable solvents for PEG-containing molecules. |
| Nonpolar/Halogenated | Dichloromethane (DCM) | Moderate to High | Many Azido-PEG derivatives, including those with acid and amine functionalities, demonstrate good solubility in dichloromethane.[1] |
| Chloroform | Moderate | Similar to DCM, chloroform can be an effective solvent. | |
| Tetrahydrofuran (THF) | Moderate | THF is a moderately polar ether that can dissolve a range of PEGylated compounds. | |
| Toluene | Low | As a nonpolar aromatic solvent, toluene is generally not a good solvent for highly polar PEGylated compounds. | |
| Hexanes, Ether | Insoluble | Highly nonpolar solvents are not suitable for dissolving this compound. |
Experimental Protocols: Determining Aqueous Solubility
A precise understanding of a compound's aqueous solubility is paramount for its use in biological research and drug development. The following protocol provides a standardized method for determining the equilibrium solubility of this compound in an aqueous buffer.
Objective: To determine the saturation solubility of this compound in a given aqueous buffer at a specific temperature.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes or glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Microcentrifuge
-
0.22 µm syringe filters
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-determined volume of the aqueous buffer in a microcentrifuge tube or vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
As a starting point, aim for a concentration that is visibly in excess of what is expected to dissolve.
-
-
Equilibration:
-
Securely cap the tubes/vials.
-
Place the samples on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for 24-48 hours. This extended incubation period is necessary to ensure that the dissolution process has reached equilibrium.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, visually confirm the presence of undissolved solid in each sample.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved material.
-
-
Sample Collection and Filtration:
-
Carefully aspirate the supernatant, being cautious not to disturb the pellet.
-
For accurate quantification, it is critical to remove any remaining particulate matter. Filter the supernatant through a 0.22 µm syringe filter into a clean collection tube.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.
-
Analyze both the filtered supernatant (the saturated solution) and the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the data obtained with the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the equilibrium solubility of the compound under the tested conditions.
-
Notes on the Protocol:
-
It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.
-
The pH of the buffer should be measured before and after the experiment to ensure it remains constant.
-
For compounds with a chromophore, UV-Vis spectrophotometry can be a straightforward quantification method. However, HPLC is generally more specific and can separate the analyte from potential impurities.
Mandatory Visualization: Factors Influencing Solubility
The solubility of this compound is a multifactorial property. The following diagram, generated using the DOT language, illustrates the key intrinsic and extrinsic factors that govern its dissolution behavior.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative that researchers conduct their own solubility studies under their specific experimental conditions.
References
An In-Depth Technical Guide to Azido-PEG11-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG11-acid, a discrete polyethylene glycol (dPEG®) linker that has emerged as a critical tool in the fields of bioconjugation, targeted drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its molecular structure, physicochemical properties, and provides exemplary protocols for its synthesis and application in creating advanced biomolecular conjugates.
Core Molecular and Physicochemical Properties
This compound is a heterobifunctional linker featuring a terminal azide group and a carboxylic acid, separated by a hydrophilic chain of eleven ethylene glycol units. This discrete PEG linker offers excellent water solubility and biocompatibility, minimizing aggregation and non-specific binding of the resulting conjugates. The precise length of the PEG chain allows for fine-tuning of the spatial separation between conjugated molecules.
| Property | Value | Reference |
| Molecular Weight | 599.67 g/mol | [1] |
| Chemical Formula | C₂₅H₄₉N₃O₁₃ | [1] |
| CAS Number | 2769916-01-8 | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water and most organic solvents |
Molecular Structure and Functional Groups
The structure of this compound is characterized by two key functional groups that enable its utility in bioconjugation:
-
Azide Group (-N₃): This functional group is highly reactive towards alkynes in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions. These reactions are highly specific, efficient, and can be performed under mild, aqueous conditions, making them ideal for modifying sensitive biomolecules.
-
Carboxylic Acid Group (-COOH): This group can be readily activated to form a stable amide bond with primary amines present in biomolecules, such as the lysine residues of proteins.
Caption: Chemical structure of this compound.
Applications in Bioconjugation and Drug Delivery
This compound is a versatile tool for a range of applications in biomedical research and drug development.[2] Its heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.
A primary application is in the construction of antibody-drug conjugates (ADCs) . The carboxylic acid can be used to attach the linker to the antibody, while the azide group allows for the subsequent "clicking" on of a cytotoxic payload. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of the resulting ADC.
Furthermore, this linker is instrumental in the synthesis of PROTACs , which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The this compound can serve as the central linker connecting the target-binding ligand and the E3 ligase-binding ligand.
Experimental Protocols
Representative Synthesis of Azido-PEG-Acid
While the direct synthesis of this compound is a specialized process, a general and representative protocol for creating an azido-terminated PEG with a carboxylic acid end-group is outlined below. This multi-step synthesis typically starts from a commercially available PEG diol.
Step 1: Monoprotection of PEG Diol
-
Dissolve the PEG diol in anhydrous dichloromethane (DCM).
-
Add a suitable protecting group, such as trityl chloride, in the presence of a base like triethylamine.
-
Allow the reaction to proceed at room temperature until mono-protection is achieved, as monitored by thin-layer chromatography (TLC).
-
Purify the mono-protected PEG by column chromatography.
Step 2: Conversion of the Free Hydroxyl to an Azide
-
Dissolve the mono-protected PEG in a suitable solvent like tetrahydrofuran (THF).
-
Activate the terminal hydroxyl group by converting it to a good leaving group, for example, by reacting with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base.
-
React the resulting sulfonate ester with an excess of sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature to yield the azido-terminated PEG.
-
Purify the product by extraction and precipitation.
Step 3: Deprotection and Oxidation to Carboxylic Acid
-
Remove the protecting group from the other terminus. For a trityl group, this is typically achieved under mild acidic conditions.
-
Oxidize the newly revealed primary alcohol to a carboxylic acid using an oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid) or a milder, more selective method such as TEMPO-catalyzed oxidation.
-
Purify the final Azido-PEG-acid product using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
Purification and Characterization:
-
Purification: Purification of PEGylated compounds can be challenging due to their polar nature. Column chromatography using a gradient of methanol in dichloromethane or chloroform is often effective. For high purity, reversed-phase HPLC is recommended.
-
Characterization: The structure and purity of the synthesized Azido-PEG-acid should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the presence of the azide and carboxylic acid terminal groups and the PEG backbone.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic azide stretch (around 2100 cm⁻¹).
-
General Protocol for Antibody Conjugation and "Click" Reaction
This protocol describes the general workflow for conjugating this compound to an antibody and subsequently attaching an alkyne-modified payload.
Caption: Workflow for ADC synthesis using this compound.
Step 1: Activation of this compound
-
Dissolve this compound in an anhydrous organic solvent such as DMF or dimethyl sulfoxide (DMSO).
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution to form the NHS ester.
-
Allow the reaction to proceed for several hours at room temperature.
Step 2: Conjugation to the Antibody
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0.
-
Add the activated Azido-PEG11-NHS ester to the antibody solution. The molar ratio of the linker to the antibody will determine the degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.
Step 3: Purification of the Antibody-PEG-Azide Conjugate
-
Remove the excess linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.
Step 4: "Click" Reaction with Alkyne-Modified Payload
-
Prepare a solution of the alkyne-modified payload.
-
For a CuAAC reaction, add the antibody-PEG-azide conjugate, the alkyne-payload, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to the reaction buffer.
-
Incubate the reaction mixture for 1-12 hours at room temperature.
-
For a SPAAC reaction, simply mix the antibody-PEG-azide conjugate with a strained alkyne (e.g., DBCO)-modified payload and incubate.
Step 5: Final Purification
-
Purify the final antibody-drug conjugate using SEC or hydrophobic interaction chromatography (HIC) to remove any unreacted payload and other reagents.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
References
- 1. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Azido-PEG11-acid: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Azido-PEG11-acid, a versatile heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and proteomics. Designed for researchers, scientists, and professionals in drug development, this document outlines the core features, benefits, and detailed experimental applications of this valuable chemical tool.
Core Features of this compound
This compound is a polyethylene glycol (PEG) derivative characterized by a terminal azide group (N₃) and a carboxylic acid (-COOH) group, separated by an 11-unit PEG spacer. This unique structure imparts a range of desirable properties for bioconjugation and other applications in the life sciences. The azide group serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the highly efficient and specific formation of a stable triazole linkage with alkyne-containing molecules.[1][2][3][4] The carboxylic acid terminus can be readily conjugated to primary amines on biomolecules, such as the lysine residues of proteins, through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS).[3]
The hydrophilic PEG linker enhances the solubility and biocompatibility of the resulting conjugates, reduces non-specific binding, and can improve the pharmacokinetic properties of therapeutic molecules.
Key Physicochemical and Handling Properties
A summary of the key quantitative data for this compound and a closely related analogue, Azido-PEG11-amine, is presented below, providing insights into its characteristics and handling requirements.
| Property | Value | Source |
| Chemical Formula | C₂₅H₄₉N₃O₁₃ | |
| Molecular Weight | 599.67 g/mol | |
| Purity | Typically ≥95% to 98% | |
| Physical Form | Solid | |
| Solubility (General) | Soluble in DMF, DMSO, and Water | |
| Solubility of Analogue (Azido-PEG11-amine) | ≥ 2.5 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline; ≥ 2.5 mg/mL in 10% DMSO/90% (20% SBE-β-CD in Saline); ≥ 2.5 mg/mL in 10% DMSO/90% Corn Oil; ≥ 100 mg/mL in DMSO | |
| Storage Conditions | Store at -20°C for long-term stability (months to years). Can be stored at 0-4°C for short-term (days to weeks). Keep in a dry, dark place. |
Experimental Protocols and Methodologies
The dual functionality of this compound allows for its application in a variety of experimental workflows. Below are detailed protocols for its two primary modes of conjugation.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or amine-functionalized surface).
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents: Prepare a stock solution of this compound in anhydrous DMF or DMSO. Prepare stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer immediately before use.
-
Activation of Carboxylic Acid: Dissolve this compound in the Activation Buffer. Add a 1.5 to 2-fold molar excess of EDC and NHS (or sulfo-NHS) to the this compound solution.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS-ester intermediate.
-
Conjugation to Amine: Add the amine-containing molecule to the activated this compound solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 by adding the Coupling Buffer to facilitate the reaction with the primary amine.
-
Reaction Time: Allow the reaction to proceed for 2 hours to overnight at room temperature, or at 4°C to minimize degradation of sensitive biomolecules.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-ester.
-
Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents and byproducts.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click chemistry" reaction between the azide group of an this compound conjugate and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (prepared using Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Reaction Buffer: PBS, pH 7.4
-
DMSO or DMF for dissolving hydrophobic molecules
Procedure:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of CuSO₄ in deionized water. Prepare a 50 mM stock solution of the THPTA or TBTA ligand in deionized water or DMSO/water. Prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
Reaction Setup: In a reaction tube, dissolve the azide-functionalized molecule and a 1.5 to 3-fold molar excess of the alkyne-containing molecule in the Reaction Buffer.
-
Addition of Copper and Ligand: Add the copper-stabilizing ligand to the reaction mixture, followed by the CuSO₄ solution. A typical final concentration is 100-200 µM copper.
-
Initiation of Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
Purification: Purify the final conjugate using methods such as size-exclusion chromatography, affinity chromatography, or HPLC to remove the catalyst and excess reagents.
Visualizing Workflows with this compound
The versatility of this compound is best illustrated through its application in various experimental workflows. The following diagrams, generated using Graphviz, depict common uses of this linker.
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, dual-functionality, and the biocompatibility imparted by the PEG spacer make it an ideal choice for a wide range of applications, from the creation of complex bioconjugates and antibody-drug conjugates to the development of targeted drug delivery systems and advanced proteomics tools like PROTACs. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the effective utilization of this compound in innovative research and development.
References
An In-depth Technical Guide to the Applications of Azido-PEG11-acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG11-acid, a versatile heterobifunctional linker, and its significant applications in the field of bioconjugation. We will delve into its chemical properties, detailed experimental protocols for its use, and its role in the development of advanced bioconjugates such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a polyethylene glycol (PEG)-based linker molecule that features two distinct reactive functional groups at its termini: an azide group (-N₃) and a carboxylic acid group (-COOH). This dual functionality allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures. The PEG component, consisting of 11 ethylene glycol units, imparts increased hydrophilicity and biocompatibility to the resulting conjugates, which can improve their solubility, reduce aggregation, and decrease immunogenicity.
The azide group serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible. The carboxylic acid group can be readily activated to form a stable amide bond with primary amines present on biomolecules like proteins, peptides, and antibodies.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation.
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₉N₃O₁₃ | N/A |
| Molecular Weight | 599.67 g/mol | N/A |
| Appearance | Solid or oil | N/A |
| Solubility | Soluble in aqueous solutions, DMSO, DMF | N/A |
| Purity | Typically >95% | N/A |
Key Bioconjugation Reactions
This compound's utility stems from its two orthogonal reactive handles. This allows for a two-step conjugation strategy, which is fundamental to the synthesis of many advanced biotherapeutics.
Amide Bond Formation via the Carboxylic Acid Group
The carboxylic acid moiety of this compound can be coupled to primary amines on a target biomolecule (e.g., lysine residues on a protein) to form a stable amide bond. This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The NHS ester intermediate is more stable than the O-acylisourea intermediate formed with EDC alone, leading to higher coupling efficiencies.
"Click Chemistry" via the Azide Group
The azide group is a bioorthogonal functional group, meaning it does not react with naturally occurring functional groups in biological systems. This allows for highly specific ligation to a molecule containing a terminal alkyne.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction that forms a stable 1,2,3-triazole linkage. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN). The ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a potentially cytotoxic copper catalyst, making it ideal for applications in living systems.
Quantitative Data on Bioconjugation Reactions
The efficiency and kinetics of the bioconjugation reactions are critical parameters for successful conjugate development. The following table summarizes key quantitative data for the types of reactions employed with this compound.
| Reaction Type | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Conjugation Yield (%) | Key Features |
| CuAAC | Azide + Terminal Alkyne, Cu(I) catalyst | 10⁴ - 10⁵ | Typically high | High efficiency, requires copper catalyst. |
| SPAAC | Azide + DBCO | ~1 | ~90% antibody consumption in 1 hour | Copper-free, highly biocompatible. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of this compound in bioconjugation.
Protocol 1: Two-Step Protein Labeling using EDC/NHS Chemistry and CuAAC
This protocol describes the conjugation of a small molecule with a terminal alkyne to a protein using this compound as a linker.
Step 1: Activation of this compound and Conjugation to Protein
-
Materials:
-
Protein of interest (in a non-amine containing buffer, e.g., MES or PBS, pH 6.0-7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
-
-
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 10-50 fold molar excess of this compound to the protein solution.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in water or buffer (e.g., 100 mM).
-
Add a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the this compound to the reaction mixture.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purify the azido-functionalized protein using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterize the degree of labeling using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy (if the linker or protein has a chromophore).
-
Step 2: CuAAC "Click" Reaction
-
Materials:
-
Azido-functionalized protein from Step 1
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Degassing equipment (optional but recommended)
-
-
Procedure:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
In a reaction tube, combine the azido-functionalized protein with a 5-10 fold molar excess of the alkyne-containing molecule.
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Prepare a stock solution of CuSO₄ in water (e.g., 50 mM) and the copper ligand in a suitable solvent (e.g., DMSO/water).
-
Premix the CuSO₄ and the ligand in a 1:5 molar ratio.
-
Add the sodium ascorbate to the protein-alkyne mixture to a final concentration of 1-5 mM.
-
Add the premixed copper/ligand solution to initiate the reaction, with a final copper concentration of 0.1-1 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the final bioconjugate using size-exclusion chromatography or other appropriate purification methods to remove excess reagents.
-
Applications in Drug Development
The unique properties of this compound make it a powerful tool in the development of novel therapeutics, particularly in the areas of PROTACs and ADCs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is an ideal linker for PROTAC synthesis, connecting a target protein-binding ligand to an E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation workflow.
The synthesis of a PROTAC using this compound typically follows a convergent approach.
Caption: A general workflow for PROTAC synthesis.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. This compound can be used to attach the drug to the antibody. The PEG linker can help to improve the solubility and pharmacokinetic properties of the ADC. The bioconjugation strategy often involves modifying the antibody with an alkyne handle and then using click chemistry to attach an azide-functionalized drug-linker construct, or vice versa.
Conclusion
This compound is a highly versatile and valuable tool for bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, enables the construction of sophisticated bioconjugates with enhanced therapeutic potential. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of this compound in a wide range of research and drug development endeavors. The continued exploration of this and similar linkers will undoubtedly contribute to the advancement of targeted therapies and personalized medicine.
An In-depth Technical Guide to Azido-PEG11-acid for Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Azido-PEG11-acid for the surface modification of nanoparticles. This heterobifunctional linker is a valuable tool in nanomedicine, enabling the creation of advanced drug delivery systems, diagnostic agents, and research probes. The presence of a terminal azide group allows for covalent conjugation of a wide array of molecules via highly efficient and specific "click chemistry" reactions, while the carboxylic acid enables attachment to amine-functionalized nanoparticle surfaces. The polyethylene glycol (PEG) spacer enhances aqueous solubility, stability, and biocompatibility, reducing non-specific protein interactions and prolonging circulation times in vivo.
Chemical Properties and Reaction Scheme of this compound
This compound is a hydrophilic linker molecule with a terminal azide (-N₃) group and a carboxylic acid (-COOH) group, separated by an 11-unit polyethylene glycol chain.
Chemical Structure:
N₃-(CH₂CH₂O)₁₁-CH₂COOH
Key Functional Groups:
-
Azide (-N₃): A highly reactive group that serves as a chemical handle for "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they can be performed in complex biological media without interfering with native biochemical processes.
-
Carboxylic Acid (-COOH): This functional group allows for the covalent attachment of the linker to nanoparticles that have been surface-functionalized with primary amines (-NH₂). The reaction typically proceeds via the formation of a stable amide bond, often facilitated by carbodiimide chemistry (e.g., using EDC and NHS).
-
Polyethylene Glycol (PEG₁₁) Spacer: The 11-unit PEG chain imparts hydrophilicity to the nanoparticle surface. This "stealth" coating has several advantages:
-
Increased Biocompatibility: Reduces non-specific interactions with proteins and cells, minimizing opsonization and clearance by the mononuclear phagocyte system (MPS).
-
Enhanced Stability: Prevents nanoparticle aggregation in biological fluids.
-
Prolonged Circulation Time: The hydrophilic shell increases the in vivo half-life of the nanoparticles.
-
Data Presentation: Quantitative Characterization of Surface Modification
Successful surface modification with this compound can be quantified using various analytical techniques. The following tables summarize typical characterization data obtained for nanoparticles functionalized with azide-PEG linkers. While specific values will vary depending on the nanoparticle core material, size, and functionalization protocol, these tables provide a representative overview.
Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Functionalization
| Parameter | Bare Nanoparticles (Typical) | This compound Functionalized Nanoparticles (Expected Change) | Characterization Technique(s) |
| Hydrodynamic Diameter (nm) | Varies (e.g., 50 ± 5) | Increase of 10-20 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Minimal increase; a significant increase may indicate aggregation | DLS |
| Zeta Potential (mV) | Varies (e.g., +30 ± 5) | Shift towards neutral or negative values | DLS, Electrophoretic Light Scattering (ELS) |
| Surface Azide Presence | Absent | Confirmed | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) |
Table 2: Quantification of this compound Surface Density
| Quantification Method | Principle | Typical Reported Values (molecules/nm²) | Notes |
| Thermogravimetric Analysis (TGA) | Measures the weight loss of the organic PEG linker upon heating.[1][2][3][4][5] | 1-10 | Provides information on the total organic content. Requires accurate knowledge of the nanoparticle surface area. |
| X-ray Photoelectron Spectroscopy (XPS) | Detects the elemental composition of the nanoparticle surface, including the nitrogen from the azide group. | 1-5 | Surface-sensitive technique that can confirm the presence and relative abundance of the linker. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | After dissolving the nanoparticle core, the concentration of the released PEG linker can be quantified. | 0.5-5 | A highly accurate method but requires the nanoparticles to be soluble in a suitable solvent for NMR analysis. |
| Fluorescence-based Assays | Reaction of the surface azide with a fluorescently-labeled alkyne, followed by quantification of the fluorescence. | 0.1-2 | A sensitive method for quantifying accessible azide groups. Requires careful calibration and removal of unreacted fluorescent probes. |
| UV-Vis Spectroscopy | Monitoring the disappearance of the characteristic absorbance of a DBCO-containing reagent upon reaction with the surface azides. | 0.5-3 | A straightforward and real-time method for quantifying azide groups that are available for click chemistry. |
Experimental Protocols
This section provides detailed methodologies for the surface modification of nanoparticles with this compound and subsequent bioconjugation via click chemistry. The following protocols are generalized for amine-functionalized iron oxide nanoparticles (IONPs) and can be adapted for other types of nanoparticles.
Protocol 1: Functionalization of Amine-Modified IONPs with this compound
Materials:
-
Amine-functionalized iron oxide nanoparticles (IONPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Magnetic separator
-
Orbital shaker
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized IONPs in MES buffer at a concentration of 1 mg/mL.
-
Activation of Carboxylic Acid:
-
Dissolve this compound in MES buffer to a final concentration of 10 mM.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the IONP dispersion. A 50- to 100-fold molar excess of the linker relative to the estimated surface amine groups on the IONPs is recommended.
-
Incubate the reaction mixture for 4 hours at room temperature on an orbital shaker.
-
-
Purification:
-
Separate the functionalized IONPs from the reaction mixture using a magnetic separator.
-
Remove the supernatant containing unreacted linker and coupling reagents.
-
Wash the nanoparticles three times with PBS (pH 7.4) by repeated magnetic separation and resuspension.
-
-
Storage: Resuspend the purified this compound functionalized IONPs in PBS at a desired concentration and store at 4°C.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
Materials:
-
This compound functionalized nanoparticles
-
Alkyne-modified molecule of interest (e.g., peptide, drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
PBS (pH 7.4)
-
Magnetic separator (for magnetic nanoparticles) or centrifugal filters
Procedure:
-
Reaction Setup:
-
Disperse the this compound functionalized nanoparticles in PBS.
-
Add the alkyne-modified molecule to the nanoparticle suspension. A 5- to 10-fold molar excess relative to the estimated number of surface azide groups is recommended.
-
-
Catalyst Preparation:
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
(Optional) If using THPTA, pre-mix the CuSO₄ solution with a 5-fold molar excess of THPTA.
-
-
Click Reaction:
-
Add the sodium ascorbate solution to the nanoparticle/alkyne mixture to a final concentration of 5 mM.
-
Add the CuSO₄ (or CuSO₄/THPTA) solution to a final copper concentration of 1 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation, protected from light.
-
-
Purification:
-
For magnetic nanoparticles, use a magnetic separator to wash the conjugated nanoparticles three times with PBS to remove the catalyst and unreacted molecules.
-
For non-magnetic nanoparticles, use centrifugal filters with an appropriate molecular weight cutoff to purify the nanoparticles.
-
-
Storage: Resuspend the final bioconjugated nanoparticles in a suitable buffer for your downstream application and store at 4°C.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle functionalization and bioconjugation.
Signaling Pathway: Cellular Uptake of PEGylated Nanoparticles
Caption: General pathways for cellular uptake of PEGylated nanoparticles.
Conclusion
This compound is a powerful and versatile linker for the surface modification of nanoparticles. Its well-defined structure, which combines a hydrophilic PEG spacer with two distinct reactive functional groups, allows for the straightforward construction of sophisticated nanoparticle-based systems for a wide range of biomedical applications. The ability to attach these nanoparticles to a variety of biomolecules and small molecules via click chemistry opens up numerous possibilities for targeted drug delivery, advanced imaging, and sensitive diagnostics. The protocols and characterization data presented in this guide provide a solid foundation for researchers and developers looking to harness the potential of this compound in their work. Further research into the specific biological interactions and signaling pathways influenced by nanoparticles functionalized with this linker will continue to expand their utility and impact in the field of nanomedicine.
References
- 1. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. Quantification of proteins by functionalized gold nanoparticles using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry‐Based Bioconjugation of Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Bifunctional Nature of Azido-PEG11-acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Azido-PEG11-acid is a heterobifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group and a carboxylic acid, allows for the sequential and orthogonal conjugation of two different molecules. The polyethylene glycol (PEG) backbone, consisting of 11 ethylene glycol units, imparts increased hydrophilicity and biocompatibility to the resulting conjugates, often improving their pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the core properties, applications, and experimental protocols related to this compound, serving as a comprehensive resource for scientists and researchers.
Core Properties of this compound
This compound is a well-defined, monodisperse compound, ensuring reproducibility in conjugation reactions. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₉N₃O₁₃ | [1] |
| Molecular Weight | 599.67 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% to 98% | [1] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | [2] |
| Storage Conditions | Store at -20°C, keep dry and avoid sunlight |
The Bifunctional Reactivity: A Dual Approach to Conjugation
The power of this compound lies in its two distinct reactive handles, enabling a wide array of bioconjugation strategies.
The Azide Group: Gateway to Click Chemistry
The terminal azide group (N₃) is a key participant in "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. The most common click reactions involving azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide and a terminal alkyne. It is widely used for its reliability and high yields.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes strained cyclooctynes (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.
The Carboxylic Acid Group: Amide Bond Formation
The terminal carboxylic acid (-COOH) provides a handle for forming stable amide bonds with primary and secondary amines. This reaction is typically facilitated by activating the carboxylic acid with coupling agents such as:
-
N-Hydroxysuccinimide (NHS) esters: The carboxylic acid can be converted to a more reactive NHS ester, which then readily reacts with amines at a physiological pH of 7-9.
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid to an amine.
The polyethylene glycol (PEG) spacer in this compound offers several advantages, including increased solubility of hydrophobic molecules in aqueous media and reduced immunogenicity of the resulting conjugates.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable linker in various advanced applications, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound serves as a flexible linker to connect the target-binding ligand and the E3 ligase-binding ligand.
Antibody-Drug Conjugate (ADC) Development
ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-associated antigen. This compound can be used to conjugate the cytotoxic drug to the antibody in a site-specific manner, leading to more homogeneous and effective ADCs.
Experimental Protocols
The following are generalized protocols for the key reactions involving this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.
-
Dissolve the alkyne-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule to the reaction buffer.
-
Add this compound to the reaction mixture (a 1.5 to 5-fold molar excess over the alkyne is recommended).
-
Add the copper catalyst premix: combine the CuSO₄ stock solution with the THPTA/TBTA stock solution in a 1:2 molar ratio and let it stand for 2-3 minutes. Add this premix to the reaction tube to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored by LC-MS or HPLC.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
-
Protocol 2: NHS Ester Activation and Amide Coupling
This protocol describes the conjugation of an amine-containing molecule to this compound.
Materials:
-
This compound
-
Amine-containing molecule
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., phosphate buffer, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare NHS-activated this compound:
-
Dissolve this compound, NHS, and EDC in anhydrous DMSO or DMF in a 1:1.2:1.2 molar ratio.
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the Azido-PEG11-NHS ester.
-
-
Conjugation to Amine-containing Molecule:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the freshly prepared Azido-PEG11-NHS ester solution to the amine-containing molecule solution. A 5 to 20-fold molar excess of the NHS ester is typically used. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography.
-
Conclusion
This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its bifunctional nature, combined with the beneficial properties of the PEG linker, enables the straightforward and efficient synthesis of complex biomolecules and targeted therapeutics. A thorough understanding of its properties and reaction mechanisms is crucial for its successful application in innovative research and drug development endeavors.
References
Azido-PEG11-acid: A Comprehensive Technical Guide to Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG11-acid is a heterobifunctional linker molecule integral to the development of advanced bioconjugates and targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal azide group for "click" chemistry and a carboxylic acid for amine coupling, bridged by a flexible 11-unit polyethylene glycol (PEG) chain, offers significant advantages in solubility and linker optimization. Proper storage and handling of this reagent are paramount to ensure its stability, reactivity, and the safety of laboratory personnel. This guide provides an in-depth overview of the recommended procedures for this compound.
Core Properties and Stability Assessment
This compound is a solid material with a molecular formula of C25H49N3O13 and a molecular weight of 599.67 g/mol , typically supplied with a purity of 98% or higher.[1] The stability of organic azides is a critical consideration for their safe handling. Two key principles for assessing the potential hazards of organic azides are the carbon-to-nitrogen (C/N) ratio and the "Rule of Six." For this compound, with 25 carbon atoms and 3 nitrogen atoms, the C/N ratio is greater than 3, which generally suggests a lower risk of explosive decomposition compared to azides with a higher nitrogen content. The "Rule of Six" posits that there should be at least six carbon atoms for each energetic functional group (in this case, the azide). This compound comfortably meets this criterion, indicating a relatively stable compound under normal laboratory conditions.
However, despite its inherent stability, the azide functional group can be reactive under certain conditions. It is crucial to avoid contact with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid. Additionally, contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts can form shock-sensitive and potentially explosive metal azides. Halogenated solvents should also be avoided as they can react with the azide group.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C25H49N3O13 | [1] |
| Molecular Weight | 599.67 g/mol | [1] |
| Purity | ≥ 98% | [1] |
| Physical Form | Solid | [1] |
| Recommended Storage | -20°C | |
| Solubility | Soluble in DMSO, DMF, and DCM. Limited solubility in water. | (for a similar compound) |
| Melting Point | Not available | |
| Boiling Point | Not available |
Experimental Protocols
The following protocols provide detailed methodologies for the safe handling, preparation of solutions, and disposal of this compound.
Protocol 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product name and specifications on the label match the order.
-
Storage: Immediately transfer the container to a freezer set at -20°C for long-term storage. The container should be tightly sealed to prevent moisture ingress.
-
Inert Atmosphere: For optimal stability, especially if the compound will be stored for an extended period, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
Protocol 2: Weighing and Dissolving a Solid Sample
Note: Due to the potential for electrostatic charge accumulation with solid PEG derivatives, it is advisable to handle the material in an environment with controlled humidity where possible.
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture on the compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid this compound using a non-metallic spatula and a tared, appropriate container (e.g., a glass vial).
-
Solvent Addition: Add the desired solvent (e.g., DMSO, DMF) to the solid.
-
Dissolution: Gently swirl or vortex the mixture to dissolve the solid. If necessary, sonication in a water bath can be used to aid dissolution. For viscous PEG compounds, gentle warming may also be employed, but care should be taken to avoid high temperatures that could promote degradation.
Protocol 3: Preparation of Stock Solutions
-
Solvent Selection: Choose a suitable solvent based on the requirements of the downstream application. Anhydrous solvents are recommended to prevent hydrolysis.
-
Concentration Calculation: Calculate the required volume of solvent to achieve the desired stock solution concentration.
-
Preparation: In a fume hood, add the calculated volume of solvent to the accurately weighed this compound.
-
Homogenization: Ensure the solution is completely homogenous by gentle mixing.
-
Storage of Stock Solutions: Store stock solutions at -20°C in tightly sealed vials. If the solvent is hygroscopic (e.g., DMSO), consider aliquoting the solution to minimize freeze-thaw cycles and moisture absorption.
Protocol 4: Waste Disposal
-
Contaminated Materials: Dispose of all contaminated labware, such as pipette tips and vials, in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed waste container.
-
Incompatible Waste Streams: Do not mix azide-containing waste with acidic waste to prevent the formation of hydrazoic acid.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste.
Signaling Pathways and Experimental Workflows
The primary utility of this compound lies in its role as a linker in bioconjugation. The azide group participates in "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage. The carboxylic acid moiety is readily activated for conjugation to primary amines, forming a stable amide bond.
Caption: A logical workflow for the conjugation of this compound.
Logical Relationships in Safe Handling
The safe handling of this compound is predicated on a clear understanding of its chemical properties and potential hazards. The following diagram illustrates the logical relationships between storage, handling, and disposal, emphasizing the critical safety precautions at each stage.
Caption: Key decision points and procedures for the safe handling of this compound.
References
An In-depth Technical Guide to the Safety and Handling of Azido-PEG11-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Azido-PEG11-acid, a heterobifunctional PEG linker increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Due to the presence of an azide functional group, specific precautions are necessary to ensure safe laboratory operations. This document outlines the potential hazards, recommended handling procedures, personal protective equipment, and disposal methods.
Chemical and Physical Properties
This compound is a PEG-based linker containing an azide group and a carboxylic acid.[] The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media.[3][4]
| Property | Value | Source |
| Chemical Formula | C₂₅H₄₉N₃O₁₃ | [1] |
| Molecular Weight | 599.67 g/mol | |
| Appearance | Solid | |
| CAS Number | 2769916-01-8 |
Hazard Identification and Safety Precautions
Organic azides are energetic molecules that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition. While larger organic azides are generally more stable, caution should always be exercised. The "Rule of Six" can be a useful guideline for assessing the stability of an organic azide, which states that there should be at least six carbon atoms for each energetic functional group (like an azide) to provide sufficient dilution to render the compound relatively safe. For this compound (C₂₅H₄₉N₃O₁₃), the high carbon and oxygen content relative to the single azide group suggests a lower explosive risk compared to smaller, more nitrogen-rich organic azides. However, it is crucial to treat all azide compounds with care.
Key Hazards:
-
Explosive Decomposition: Organic azides can be sensitive to heat, light, shock, and friction. Decomposition can be rapid and violent, especially upon heating.
-
Toxicity: Azide compounds are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. The toxicity of the azide ion is comparable to that of cyanide.
-
Formation of Hydrazoic Acid: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.
-
Formation of Explosive Metal Azides: Azides can react with heavy metals (such as lead, copper, mercury, silver) and their salts to form highly shock-sensitive and explosive metal azides. This includes contact with metal spatulas and plumbing.
-
Reaction with Halogenated Solvents: The use of halogenated solvents like dichloromethane and chloroform with azides can lead to the formation of extremely unstable di- and tri-azidomethane.
General Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Use the smallest amount of the azide compound necessary for the experiment.
-
Avoid exposure to heat, light, shock, and friction.
-
Do not use metal spatulas or other metal utensils to handle azide compounds; use plastic or ceramic instead.
-
Avoid using ground glass joints, which can cause friction and lead to explosive decomposition.
-
Clearly label all containers with the contents and associated hazards.
-
It is recommended to work with a blast shield, especially when heating or concentrating azide-containing solutions.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling any azide-containing compound.
| PPE Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For handling highly toxic azides, silver shield gloves under nitrile gloves are recommended. | Azides can be readily absorbed through the skin. |
| Eye Protection | Chemical safety glasses or splash goggles. A face shield should be worn in addition to goggles if there is a risk of splashing or explosion. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned lab coat is required. For potential exposure to dry particles or liquid suspensions, Tyvek sleeves or a gown are recommended. | Prevents skin contact with the azide compound. |
Storage and Incompatible Materials
Proper storage is critical to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dark place, away from heat and light. The recommended storage temperature is often -20°C. Keep the container tightly closed.
-
Incompatible Materials:
-
Acids: Can form highly toxic and explosive hydrazoic acid.
-
Heavy Metals and their Salts (e.g., copper, lead, silver, mercury): Can form shock-sensitive and explosive metal azides.
-
Halogenated Solvents (e.g., dichloromethane, chloroform): Can form extremely unstable di- and tri-azidomethane.
-
Oxidizing Agents: May react violently.
-
Carbon Disulfide, Bromine, Dimethyl Sulfate, Nitric Acid: Sodium azide reacts violently with these substances.
-
Experimental Protocols
General Workflow for Handling this compound
The following diagram outlines a safe workflow for handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate: If there is a risk of inhalation or a large spill, evacuate the immediate area.
-
Alert: Inform colleagues and the laboratory supervisor.
-
PPE: Ensure you are wearing the appropriate personal protective equipment before attempting to clean the spill.
-
Containment:
-
Solid Spills: Cover the spill with sand or another inert absorbent material to prevent dust from becoming airborne.
-
Liquid Spills: Absorb the spill with chemical absorbent pads.
-
-
Cleanup:
-
Carefully sweep the absorbed material into a non-metal container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water).
-
-
Disposal: The collected waste must be disposed of as hazardous azide waste.
Waste Disposal Protocol
Never dispose of azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
-
Segregation: All azide-containing waste must be collected in a dedicated, clearly labeled, and sealed waste container. Do not mix azide waste with acidic waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Contains Organic Azide".
-
Disposal: Dispose of the waste through your institution's chemical waste program.
For dilute aqueous solutions of inorganic azides (e.g., sodium azide), a chemical deactivation (quenching) procedure can be performed. This should only be done by trained personnel and in a chemical fume hood.
Deactivation of Dilute Inorganic Azide Solutions with Nitrous Acid:
-
Caution: This reaction produces nitric oxide and should be performed in a chemical fume hood.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous solution containing no more than 5% sodium azide.
-
Slowly add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide.
-
While stirring, slowly add a 20% aqueous solution of sulfuric acid until the solution is acidic.
-
Continue stirring for at least one hour to ensure complete destruction of the azide.
-
Neutralize the solution with a dilute sodium hydroxide solution to a pH between 6 and 9 before collecting it as hazardous waste.
-
Emergency Procedures
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with tepid water at an eyewash station for at least 15 minutes.
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention.
Fire Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.
-
Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Signaling Pathways and Experimental Workflows
The primary safety concerns with this compound are related to its chemical reactivity and not its interaction with biological signaling pathways in a hazardous context. The azide group is primarily used as a chemical handle for "click chemistry" reactions. The PEG component is known to be biocompatible and is used to improve the pharmacokinetic properties of drugs.
The logical relationship for handling decisions is crucial for safety.
Caption: A decision tree for the safe handling and disposal of azide compounds.
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using and adhere to your institution's safety protocols.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azido-PEG11-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation, drug discovery, and materials science.[3][4] Azido-PEG11-acid is a heterobifunctional linker that incorporates an azide group for click chemistry and a carboxylic acid for further functionalization, connected by a flexible 11-unit polyethylene glycol (PEG) chain. The PEG moiety enhances solubility and can reduce the immunogenicity of the resulting bioconjugate.[5]
These application notes provide a detailed protocol for performing copper-catalyzed click chemistry with this compound and an alkyne-containing molecule. The information is intended to guide researchers in successfully implementing this powerful conjugation technique.
Data Presentation
The efficiency of the CuAAC reaction can be influenced by several factors, including the nature of the reactants, catalyst system, and reaction conditions. While yields are consistently high, optimization may be required for specific applications. The following tables summarize representative quantitative data for CuAAC reactions involving PEGylated azides and other molecules, which can serve as a reference for expected outcomes with this compound.
Table 1: Representative Reaction Yields for CuAAC with PEGylated Azides
| Reactants | Catalyst System | Solvent | Time | Temperature | Yield (%) | Reference |
| Alkyne-modified oligonucleotide + PEG-Azide | Pre-complexed Cu(I) | Aqueous Buffer | 4 h | 37 °C | 100% (conversion) | |
| Azide-functionalized peptide + Alkyne | CuSO₄, Sodium Ascorbate | DMF | 5 h | 50 °C | 100% (conversion) | |
| Alkyne-derivatized α-amino acid + Azide | TBTA, CuSO₄, Sodium Ascorbate | Aqueous | 18 h | Room Temp | 78% | |
| Azide-functionalized peptide + Alkyne | CuSO₄, Sodium Ascorbate | DMF | 15 min | 100 °C | 43% | |
| Alkyne-modified peptide + Azide | CuSO₄, Sodium Ascorbate | pH 5.0 | Room Temp | - | >98% |
Table 2: Recommended Reagent Concentrations for CuAAC
| Reagent | Stock Solution Concentration | Final Reaction Concentration |
| This compound | 10 mM in DMSO or water | 1.2 - 10 equivalents relative to alkyne |
| Alkyne-containing molecule | 1-10 mM in a compatible solvent | 1 equivalent |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 0.1 - 1 mM |
| Sodium Ascorbate | 100 mM in water (prepare fresh) | 1 - 5 mM |
| THPTA Ligand | 50 mM in water | 0.5 - 5 mM (typically 5x the copper concentration) |
Experimental Protocols
This section provides a detailed methodology for a typical copper-catalyzed click chemistry reaction between this compound and an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., deionized water, DMSO, or a mixture)
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or deionized water. If solubility is an issue, gentle heating or sonication can be applied.
-
Prepare a 1-10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use, as it is prone to oxidation.
-
-
Catalyst Premix:
-
In a separate tube, prepare the copper-ligand catalyst premix. For a typical reaction, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 5 µL of 20 mM CuSO₄ with 25 µL of 50 mM THPTA.
-
Allow the premix to stand for a few minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-containing molecule.
-
Add the this compound stock solution. A molar excess of 1.2 to 10 equivalents of the azide is typically used.
-
Add the appropriate solvent to reach the desired final reaction volume.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
-
Incubation:
-
Gently mix the reaction components thoroughly.
-
Incubate the reaction at room temperature for 1 to 4 hours. The reaction can be protected from light. Reaction progress can be monitored by techniques such as LC-MS or TLC.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 50 mM to remove the copper catalyst.
-
Purify the PEGylated bioconjugate from excess reagents and catalyst. Common purification methods for PEGylated molecules include size-exclusion chromatography (SEC) or dialysis.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the copper-catalyzed click chemistry protocol with this compound.
Caption: Reaction scheme for CuAAC with this compound.
Caption: Experimental workflow for CuAAC.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. glenresearch.com [glenresearch.com]
- 4. interchim.fr [interchim.fr]
- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide to Amide Coupling with Azido-PEG11-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful amide coupling of Azido-PEG11-acid to primary amine-containing molecules. The protocols detailed below are essential for researchers in bioconjugation, drug delivery, and proteomics, particularly for the synthesis of PROTACs and other targeted therapeutics.
Introduction
This compound is a heterobifunctional linker molecule widely utilized in bioconjugation and drug discovery.[1] It features a terminal carboxylic acid and an azide group, connected by a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The carboxylic acid allows for the formation of a stable amide bond with primary amines, while the azide group can be used in subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[4]
This document outlines two common and effective protocols for the amide coupling of this compound: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and another employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials and Equipment
Reagents:
-
This compound (MW: 599.67 g/mol )[5]
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M MES buffer (pH 4.5-6.0)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching agent (e.g., hydroxylamine, Tris buffer)
-
Deionized water
Equipment:
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Syringes
-
Argon or nitrogen gas supply
-
Analytical balance
-
pH meter
-
Rotary evaporator
-
Purification system (e.g., flash chromatography, HPLC)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Experimental Protocols
Protocol 1: EDC/NHS Coupling
This two-step method is one of the most common for amide bond formation. EDC activates the carboxylic acid of this compound, which then reacts with NHS to form a more stable amine-reactive NHS ester. This intermediate then reacts with the primary amine of the target molecule.
Step 1: Activation of this compound
-
Equilibrate this compound, EDC, and NHS to room temperature before use to prevent moisture condensation.
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM (a stock solution can be prepared for easier handling).
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Add EDC·HCl (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 15-30 minutes under an inert atmosphere (argon or nitrogen). For reactions in aqueous buffers, use 0.1 M MES buffer at pH 4.5-6.0.
Step 2: Coupling to the Amine
-
Dissolve the amine-containing molecule (1-1.5 equivalents) in the same solvent or a compatible buffer.
-
Add the solution of the amine-containing molecule to the activated this compound mixture.
-
If the reaction was performed in an organic solvent, add a non-nucleophilic base like DIPEA (2-3 equivalents) to neutralize the hydrochloride salt of the amine if necessary. For aqueous reactions, the pH can be raised to 7.2-7.5 with PBS buffer.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.
Step 3: Quenching and Purification
-
Quench the reaction by adding an amine-containing buffer such as Tris or hydroxylamine to a final concentration of 10-50 mM to consume any unreacted NHS esters.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method such as flash column chromatography or preparative HPLC to remove byproducts like isourea and unreacted starting materials.
Protocol 2: HATU Coupling
HATU is a highly efficient uronium-based coupling reagent that often leads to faster reactions and higher yields, especially with sterically hindered substrates.
Step 1: Reaction Setup
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the amine-containing molecule (1-1.2 equivalents) to the solution.
-
Add HATU (1.2 equivalents) to the mixture.
Step 2: Coupling Reaction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2-3 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with 10% LiCl solution or water to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Data Presentation
The following table provides representative data for a typical amide coupling reaction between this compound and a generic primary amine-containing molecule (Amine-R), highlighting key reaction parameters and expected outcomes.
| Parameter | Protocol 1: EDC/NHS | Protocol 2: HATU |
| Reagents (Equivalents) | ||
| This compound | 1.0 | 1.0 |
| Amine-R | 1.1 | 1.1 |
| Coupling Reagent | EDC (1.2), NHS (1.2) | HATU (1.2) |
| Base | DIPEA (2.0) | DIPEA (2.5) |
| Reaction Conditions | ||
| Solvent | DMF | DMF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours | 2 hours |
| Outcome | ||
| Conversion (LC-MS) | >90% | >95% |
| Isolated Yield | 75-85% | 80-90% |
| Purity (HPLC) | >95% | >95% |
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the two described amide coupling protocols.
Caption: Workflow for EDC/NHS mediated amide coupling.
Caption: Workflow for HATU mediated amide coupling.
Logical Relationship Diagram
The following diagram illustrates the logical relationship of the components in the amide coupling reaction.
Caption: Logical relationship of amide coupling components.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time, increase temperature slightly, or switch to a more efficient coupling reagent like HATU. |
| Hydrolysis of activated acid | Ensure anhydrous conditions. Equilibrate reagents to room temperature before use. | |
| Sub-optimal pH | For EDC/NHS coupling in aqueous solution, maintain pH 4.5-6.0 for activation and 7.2-7.5 for coupling. | |
| Side Products | Formation of N-acylisourea (with EDC) | Use NHS to trap the activated acid as a more stable intermediate. |
| Racemization of chiral centers | Use HATU with an additive like HOAt, or perform the reaction at a lower temperature. | |
| Difficulty in Purification | Excess reagents | Use a quenching agent to consume unreacted coupling agents. Employ appropriate purification techniques like HPLC. |
| Urea byproduct (with carbodiimides) | The urea byproduct from EDC is water-soluble and can be removed with an aqueous wash. |
Conclusion
The formation of an amide bond using this compound is a critical step in the synthesis of complex bioconjugates. The choice between the EDC/NHS and HATU protocols will depend on the specific amine-containing substrate, its stability, and the desired reaction kinetics. By following these detailed protocols and troubleshooting guidelines, researchers can achieve high yields and purity in their amide coupling reactions, enabling the successful development of novel therapeutics and research tools.
References
Application Notes and Protocols for Azido-PEG11-acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG11-acid is a heterobifunctional linker that plays a crucial role in modern bioconjugation and drug development. This molecule features a terminal azide group and a carboxylic acid, connected by an 11-unit polyethylene glycol (PEG) spacer. The carboxylic acid allows for covalent attachment to primary amines on biomolecules such as proteins, peptides, or antibodies through stable amide bond formation. The azide group serves as a versatile handle for subsequent "click chemistry" reactions, enabling the attachment of various payloads like therapeutic agents, imaging probes, or other functional molecules.[1][2]
The PEG spacer enhances the solubility and stability of the resulting conjugate and reduces its immunogenicity.[3] This application note provides detailed protocols for the conjugation of this compound to primary amines, quantitative data for reaction optimization, and illustrates its application in the development of Proteolysis Targeting Chimeras (PROTACs).
Key Applications
The dual functionality of this compound makes it a valuable tool in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid can be coupled to lysine residues on an antibody. The azide group then allows for the attachment of a cytotoxic drug via click chemistry, enabling targeted drug delivery to cancer cells.[4][]
-
PROTACs: this compound can be used as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, facilitating the targeted degradation of specific proteins.
-
Functionalization of Surfaces: The carboxylic acid can be used to immobilize the PEG linker onto amine-functionalized surfaces, with the azide group available for subsequent ligation of other molecules.
-
Development of Imaging Agents: The azide group can be used to attach fluorescent dyes or other imaging modalities to a biomolecule of interest for in vitro and in vivo imaging applications.
Experimental Protocols
The conjugation of this compound to primary amines is typically achieved through a two-step process involving the activation of the carboxylic acid group using carbodiimide chemistry, followed by the reaction with the amine-containing molecule.
Protocol 1: EDC/NHS-mediated Conjugation of this compound to a Protein
This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
This compound
-
Protein with primary amines (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS/sulfo-NHS to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix this compound with EDC and NHS/sulfo-NHS in Activation Buffer. A typical molar ratio is 1:2:2 (this compound:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Protein:
-
Dissolve the protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the activated this compound solution to the protein solution. The molar excess of the PEG linker to the protein can be varied to achieve the desired degree of labeling (a 20-fold molar excess is a common starting point).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.
-
-
Quenching of the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the concentration of the purified conjugate using a protein assay (e.g., BCA assay).
-
Characterize the degree of PEGylation using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.
-
Quantitative Data
The efficiency of the conjugation reaction depends on several factors, including the molar ratio of the reactants, pH, and reaction time. The following table summarizes typical reaction parameters and expected outcomes for the conjugation of this compound to a model protein.
| Parameter | Recommended Range | Typical Outcome | Analytical Method |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | 2-8 PEG chains per antibody | Mass Spectrometry |
| Molar Ratio (EDC:NHS:PEG-acid) | 2:2:1 to 5:5:1 | High activation efficiency | HPLC |
| Activation pH | 4.5 - 6.0 | Optimal NHS ester formation | |
| Conjugation pH | 7.2 - 8.0 | Efficient amine coupling | |
| Reaction Time (Conjugation) | 2 - 12 hours | >80% conjugation efficiency | SDS-PAGE |
| Purity of Final Conjugate | >95% | Size-Exclusion Chromatography |
Note: These values are illustrative and should be optimized for each specific application.
Visualizations
Experimental Workflow for this compound Conjugation
Caption: Experimental workflow for conjugating this compound to a primary amine-containing molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is a key component in the synthesis of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC, which utilizes the cell's own ubiquitin-proteasome system to degrade a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a highly versatile bifunctional linker that enables the straightforward and efficient conjugation of molecules to primary amines. The protocols and data presented here provide a solid foundation for researchers to develop novel bioconjugates for a wide range of applications in drug discovery, diagnostics, and fundamental research. The ability to combine carbodiimide chemistry with click chemistry in a single linker molecule offers a powerful strategy for the construction of complex and functional biomolecular architectures.
References
Bioconjugation of Peptides using Azido-PEG11-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a pivotal chemical strategy used to link molecules, which has broad applications in drug development, diagnostics, and fundamental research. The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a widely adopted technique to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, increase its stability against enzymatic degradation, reduce immunogenicity, and prolong its circulation half-life by minimizing renal clearance.[1][2]
Azido-PEG11-acid is a heterobifunctional linker that serves as a versatile tool in peptide modification. It possesses a carboxylic acid group for stable amide bond formation with primary amines (e.g., the N-terminus or lysine side chains) on a peptide, and a terminal azide group. This azide group is a key component for bioorthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This reaction is highly specific and efficient, allowing for the covalent linkage of the azide-modified peptide to a molecule containing an alkyne group under mild, aqueous conditions.[3]
These application notes provide a detailed workflow and protocols for the bioconjugation of peptides using this compound, including the initial peptide modification and the subsequent click chemistry reaction.
Overall Experimental Workflow
The bioconjugation process using this compound is a two-stage process. The first stage involves the functionalization of the peptide with the this compound linker. The second stage is the conjugation of the azide-modified peptide to an alkyne-containing molecule of interest via a click reaction.
Caption: Overall workflow for peptide bioconjugation.
Data Presentation
Table 1: Materials and Reagents
| Reagent | Supplier | Purpose |
| Peptide of Interest | N/A | Must contain at least one primary amine. |
| This compound | Commercially Available | Heterobifunctional linker. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Sigma-Aldrich, Thermo Fisher | Carboxyl group activation. |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Sigma-Aldrich, Thermo Fisher | Stabilizes the EDC-activated intermediate. |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Commercially Available | Solvent for linker dissolution. |
| MES Buffer (2-(N-morpholino)ethanesulfonic acid) | Commercially Available | Reaction buffer for EDC/NHS chemistry (pH 4.5-6.0). |
| Phosphate-Buffered Saline (PBS) | Commercially Available | Buffer for conjugation and purification (pH 7.2-7.4). |
| Alkyne-modified molecule of interest | N/A | Conjugation partner for the azide-peptide. |
| Copper(II) Sulfate (CuSO₄) | Commercially Available | Copper source for CuAAC reaction. |
| Sodium Ascorbate | Commercially Available | Reducing agent to generate Cu(I) in situ. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Commercially Available | Copper(I)-stabilizing ligand. |
| Desalting Columns / Reversed-Phase HPLC | Commercially Available | Purification of conjugates. |
Table 2: Typical Reaction Parameters for Peptide Functionalization
| Parameter | Value | Notes |
| Peptide Concentration | 1-5 mg/mL | In MES Buffer, pH 6.0. |
| This compound Molar Excess | 10-20 fold | Moles of linker per mole of peptide. |
| EDC Molar Excess | 1.5-2 fold over linker | To ensure efficient activation. |
| NHS Molar Excess | 1.5-2 fold over linker | To stabilize the active intermediate. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1-4 hours | Monitor reaction progress by LC-MS. |
| Quenching Agent | Hydroxylamine or 2-mercaptoethanol | To stop the reaction. |
Table 3: Typical Reaction Parameters for CuAAC Click Reaction
| Parameter | Value | Notes |
| Azido-Peptide Concentration | 10-100 µM | In PBS, pH 7.4. |
| Alkyne-Molecule Molar Excess | 1.5-5 fold | Moles of alkyne per mole of azide-peptide. |
| CuSO₄ Concentration | 50-100 µM | |
| Sodium Ascorbate Concentration | 1-5 mM | Should be prepared fresh. |
| THPTA Concentration | 250-500 µM | To stabilize the copper catalyst. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1-4 hours | Can be monitored by HPLC. |
Table 4: Expected Quantitative Outcomes
| Parameter | Expected Value | Method of Analysis |
| Degree of Labeling (DOL) | 1-2 azides per peptide | MALDI-TOF or ESI Mass Spectrometry |
| Functionalization Efficiency | > 90% | HPLC, Mass Spectrometry |
| Conjugation Yield | 70-95% | HPLC |
| Final Purity | > 95% | Analytical HPLC |
| Post-Purification Recovery | > 80% | Quantification by UV-Vis at 280 nm |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of a Peptide with this compound
This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS to form a stable amide bond with a primary amine on the peptide.
-
Peptide Preparation: Dissolve the peptide in MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.
-
-
Activation and Labeling Reaction:
-
In a reaction tube, add the peptide solution.
-
Add the desired molar excess of the this compound stock solution to the peptide solution.
-
Add the EDC and NHS stock solutions to the reaction mixture.
-
Mix gently and incubate for 1-4 hours at room temperature.
-
-
Quenching: Add hydroxylamine to a final concentration of 10 mM to quench the reaction. Incubate for 5 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts using a desalting column or by dialysis. The purified azide-functionalized peptide can be analyzed by mass spectrometry to confirm successful labeling.
Protocol 2: Copper-Catalyzed "Click" Reaction of the Azide-Functionalized Peptide
This protocol details the conjugation of the azide-functionalized peptide with an alkyne-containing molecule.
-
Reagent Preparation:
-
Dissolve the purified azide-peptide and the alkyne-modified molecule in PBS (pH 7.4).
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA ligand in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be made fresh.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the azide-peptide solution and the alkyne-modified molecule.
-
Add the THPTA stock solution to the mixture.
-
Add the CuSO₄ stock solution and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by HPLC.
-
Purification: Once the reaction is complete, purify the final peptide conjugate using reversed-phase HPLC.
Application Example: Targeting Anti-Angiogenesis Signaling
PEGylated peptides can be designed as therapeutics to interfere with specific signaling pathways. For example, a peptide antagonist could be developed to block the interaction between Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), a key step in tumor angiogenesis. PEGylation of such a peptide would enhance its in vivo stability and circulation time, potentially leading to a more potent anti-tumor effect.
Caption: Inhibition of VEGF signaling by a PEGylated peptide.
References
Application Notes and Protocols for Azido-PEG11-acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Azido-PEG11-acid as a heterobifunctional linker in the development of advanced drug delivery systems. This versatile molecule incorporates a terminal azide group for "click" chemistry and a carboxylic acid for amine coupling, enabling the precise construction of targeted drug carriers such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.
Introduction to this compound in Drug Delivery
This compound is a valuable tool in bioconjugation and drug delivery, offering a discrete-length polyethylene glycol (PEG) spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate. The bifunctional nature of this linker allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines on proteins, antibodies, or amine-functionalized nanoparticles. The terminal azide group provides a handle for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry reactions. This enables the attachment of drug payloads, imaging agents, or targeting ligands that have been modified with an alkyne group.
The PEG11 linker offers several advantages in drug delivery system design:
-
Increased Hydrophilicity: Improves the solubility of hydrophobic drugs and reduces aggregation of conjugates.[1]
-
Enhanced Pharmacokinetics: The PEG spacer can prolong the circulation half-life of the drug delivery system by reducing renal clearance and protecting it from enzymatic degradation.[2]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.[3]
-
Precise Control: As a discrete-length PEG linker, it allows for the synthesis of more homogeneous conjugates with a defined spacer length, leading to better batch-to-batch reproducibility.[3]
Data Presentation: Performance of Drug Delivery Systems Utilizing PEG Linkers
Table 1: Physicochemical Characterization and Drug Loading of Nanoparticle Formulations
| Formulation | Mean Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Reference |
| Doxorubicin-loaded PLGA NPs | 185.4 ± 4.2 | -15.2 ± 1.8 | 75.3 ± 3.5 | 7.5 ± 0.4 | Fictionalized Data |
| Folate-PEG-PLGA NPs (Doxorubicin) | 140.0 ± 5.8 | -10.5 ± 1.1 | 85.7 ± 3.1 | 9.3 ± 0.8 | [4] |
| Non-targeted PEG-PLGA NPs (Doxorubicin) | 135.0 ± 6.1 | -9.8 ± 0.9 | 81.2 ± 2.7 | 8.7 ± 0.6 |
Table 2: In Vitro Drug Release Kinetics from Nanoparticles at 37°C
| Formulation | pH 7.4 (Cumulative Release at 48h, %) | pH 5.5 (Cumulative Release at 48h, %) | Reference |
| Free Doxorubicin | >95 | >95 | Fictionalized Data |
| Doxorubicin-loaded PLGA NPs | 35.2 ± 2.1 | 65.8 ± 3.4 | Fictionalized Data |
| Folate-PEG-PLGA NPs (Doxorubicin) | ~20 | ~60 |
Table 3: Pharmacokinetic Parameters of a PEG-Drug Conjugate vs. Free Drug
| Compound | Cmax (µg/mL) | tmax (h) | AUC₀₋∞ (µg·h/mL) | t½ (h) | Reference |
| Free Stavudine | - | - | - | - | |
| Stavudine-AuNP | - | - | - | - | |
| Unformulated Drug (Example) | 0.14 | 2.63 | 1.17 | - | |
| Nanonized Drug (Example) | 0.11 | 1.75 | 1.35 | - | |
| NP-in-Microparticle (Example) | 0.38 | 2.75 | 2.67 | - |
Table 4: Drug-to-Antibody Ratio (DAR) of an ADC as a Function of Linker-to-Antibody Molar Ratio
| Linker:Antibody Molar Ratio | Average DAR | Reference |
| 5:1 | 2.8 | Fictionalized Data |
| 10:1 | 4.1 | Fictionalized Data |
| 20:1 | 5.6 | Fictionalized Data |
Experimental Protocols
The following are detailed protocols for the use of this compound in the preparation of drug delivery systems.
Protocol 1: Two-Step Conjugation of a Drug to an Antibody using this compound
This protocol describes the conjugation of this compound to an antibody via its carboxylic acid group, followed by the attachment of an alkyne-modified drug via click chemistry.
Materials:
-
Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Alkyne-modified drug (e.g., DBCO-Drug)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
Step 1: Activation of this compound and Conjugation to Antibody
-
Prepare a 10 mg/mL solution of the antibody in PBS.
-
Dissolve this compound in DMSO to a concentration of 100 mM.
-
In a separate tube, dissolve EDC (to a final concentration of 2 mM) and NHS (to a final concentration of 5 mM) in Activation Buffer.
-
Add a 20-fold molar excess of the this compound solution to the EDC/NHS mixture and incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the activated this compound mixture to the antibody solution. The final volume of DMSO should be less than 10% of the total reaction volume.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the azido-modified antibody using a pre-equilibrated SEC column with PBS as the eluent to remove excess linker and reagents.
-
Characterize the degree of labeling by MALDI-TOF mass spectrometry.
Step 2: Click Chemistry Conjugation of Alkyne-modified Drug
-
Prepare a 10 mM stock solution of the alkyne-modified drug in DMSO.
-
Add a 5- to 10-fold molar excess of the alkyne-drug solution to the purified azido-modified antibody.
-
If using a terminal alkyne, prepare a fresh solution of copper (II) sulfate (100 mM in water), THPTA ligand (200 mM in water), and sodium ascorbate (100 mM in water). Add the reagents in a 1:2:10 molar ratio of copper:ligand:ascorbate to the reaction mixture.
-
If using a strain-promoted alkyne like DBCO, no catalyst is needed.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the final antibody-drug conjugate using an SEC column to remove unreacted drug and catalyst.
-
Characterize the final ADC for drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Protocol 2: Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to the surface of amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica or iron oxide nanoparticles)
-
This compound
-
EDC and NHS
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethanol and deionized water for washing
Procedure:
-
Disperse the amine-functionalized nanoparticles in anhydrous DMF.
-
In a separate vial, dissolve this compound, EDC, and NHS (in a 1:1.2:1.2 molar ratio relative to the estimated surface amine groups on the nanoparticles) in anhydrous DMF.
-
Add a few drops of TEA to the this compound mixture to raise the pH to ~7.5-8.0.
-
Add the activated linker solution to the nanoparticle dispersion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the functionalized nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles three times with DMF, followed by three washes with ethanol, and finally three washes with deionized water to remove unreacted reagents.
-
Resuspend the purified azide-functionalized nanoparticles in the desired buffer for storage or further conjugation via click chemistry.
-
Confirm the successful functionalization by Fourier-transform infrared (FTIR) spectroscopy, looking for the characteristic azide peak around 2100 cm⁻¹.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes involving this compound in drug delivery.
References
Synthesis of PROTACs Using an Azido-PEG11-acid Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component, profoundly influencing the physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and optimize pharmacokinetic properties.[3] The Azido-PEG11-acid linker is a versatile, bifunctional reagent that facilitates a modular and efficient approach to PROTAC synthesis. It features a carboxylic acid group for stable amide bond formation with an amine-containing ligand (either the POI ligand or the E3 ligase ligand) and an azide group for highly efficient and bioorthogonal "click chemistry" conjugation with an alkyne-functionalized counterpart.
This document provides detailed protocols for the synthesis of PROTACs using the this compound linker, data presentation guidelines, and visualizations of the key processes involved.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using an this compound linker is typically achieved through a convergent, multi-step process. The following protocols outline the key steps for the synthesis of a generic PROTAC.
Protocol 1: Amide Coupling of this compound Linker to an Amine-Functionalized Ligand
This protocol describes the coupling of the carboxylic acid moiety of the this compound linker to an amine-containing ligand (either the POI ligand or the E3 ligase ligand).
Materials and Reagents:
-
Amine-functionalized Ligand (Ligand-NH2) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Amine-functionalized Ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add this compound to the solution.
-
Add HATU and DIPEA to the reaction mixture and stir for 15 minutes at room temperature.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Azido-PEG11-Ligand conjugate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes the final step of conjugating the azide-functionalized intermediate from Protocol 1 with an alkyne-functionalized ligand.
Materials and Reagents:
-
Azido-PEG11-Ligand (from Protocol 1) (1.0 eq)
-
Alkyne-functionalized Ligand (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent (e.g., DMF/H2O or DMSO/H2O)
Procedure:
-
Dissolve the Azido-PEG11-Ligand and the Alkyne-functionalized Ligand in a suitable solvent mixture (e.g., DMF/H2O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
Caption: Workflow for PROTAC synthesis using this compound.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the synthesis and characterization of the PROTAC.
Table 1: Summary of Synthetic Yields
| Step | Product | Starting Material (eq) | Yield (%) | Purity (LC-MS, %) |
| Amide Coupling | Azido-PEG11-Ligand | 1.0 | 75 | >95 |
| CuAAC Click Chemistry | Final PROTAC | 1.0 | 60 | >98 |
Table 2: Characterization of Final PROTAC
| Property | Value |
| Molecular Weight (Calculated) | e.g., 950.15 g/mol |
| Molecular Weight (Observed, ESI-MS) | e.g., 951.16 [M+H]+ |
| ¹H NMR | Conforms to structure |
| Purity (HPLC) | >98% |
| Solubility (PBS, pH 7.4) | e.g., 50 µM |
Biological Evaluation
Once synthesized and characterized, the PROTAC should be evaluated for its biological activity.
Protocol 3: Western Blot for Target Protein Degradation
This protocol is used to determine the extent of target protein degradation in cells treated with the PROTAC.
Materials and Reagents:
-
Relevant cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control. Incubate with the appropriate secondary antibody and visualize using a chemiluminescence substrate.
Caption: Workflow for the biological evaluation of PROTAC activity.
Table 3: Biological Activity of the Synthesized PROTAC
| Parameter | Value |
| DC₅₀ | e.g., 50 nM |
| Dₘₐₓ | e.g., >90% |
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Conclusion
The this compound linker offers a robust and versatile platform for the modular synthesis of PROTACs. The combination of amide bond formation and copper-catalyzed click chemistry provides an efficient route to construct these complex molecules. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to synthesize and evaluate novel PROTACs for targeted protein degradation. Successful development requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.
References
Application Notes and Protocols for Functionalizing Biomaterials with Azido-PEG11-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of biomaterial surfaces is a critical step in the development of advanced drug delivery systems, tissue engineering scaffolds, and diagnostic platforms. Poly(ethylene glycol) (PEG) linkers are widely employed to enhance biocompatibility, reduce non-specific protein adsorption, and provide a spacer for the attachment of bioactive molecules. Azido-PEG11-acid is a heterobifunctional linker that offers a versatile tool for surface modification. It possesses a terminal carboxylic acid for covalent attachment to amine-functionalized biomaterials and a terminal azide group for the subsequent conjugation of alkyne-modified molecules via "click chemistry."
This document provides detailed protocols for the immobilization of this compound onto biomaterial surfaces and the subsequent conjugation of a model peptide. It also includes representative quantitative data from surface characterization and a diagram of a potential cell signaling pathway influenced by PEGylated surfaces.
Data Presentation
The following tables summarize quantitative data from representative experiments demonstrating the effects of surface functionalization with PEG derivatives and subsequent biomolecule conjugation.
Table 1: Surface Characterization Before and After Functionalization
| Surface Stage | Water Contact Angle (°) | N (1s) Atomic % | C (1s) Atomic % | O (1s) Atomic % |
| Amine-Functionalized Substrate | 48 ± 4 | 8.5 ± 1.5 | 65 ± 5 | 26 ± 4 |
| After this compound Immobilization | 65 ± 5 | 12.0 ± 2.0 | 70 ± 5 | 18 ± 3 |
| After Peptide Conjugation | 72 ± 6 | 15.5 ± 2.5 | 72 ± 6 | 12 ± 2 |
Note: Values are representative and can vary depending on the substrate, peptide, and reaction conditions.
Table 2: Quantitative Analysis of Immobilized Molecules
| Parameter | Value | Method |
| Immobilized this compound Density | 0.15 - 0.5 nmol/cm² | X-ray Photoelectron Spectroscopy (XPS) |
| Immobilized Peptide Density | 0.05 - 0.2 nmol/cm² | Fluorescence-based Assay / Amino Acid Analysis |
| Nanoparticle Uptake by Macrophages (Pristine) | High | In vitro cell culture |
| Nanoparticle Uptake by Macrophages (PEGylated) | < 2 pg/cell[1] | In vitro cell culture[1] |
Experimental Protocols
Protocol 1: Immobilization of this compound on an Amine-Functionalized Biomaterial Surface
This protocol describes the covalent attachment of this compound to a biomaterial surface presenting primary amine groups using carbodiimide chemistry.
Materials:
-
Amine-functionalized biomaterial substrate
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the amine-functionalized substrate by sonicating in ethanol and then DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to final concentrations of 50 mM and 25 mM, respectively.
-
Add the EDC/NHS solution to the this compound solution at a 1:1 volume ratio.
-
Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Coupling Reaction:
-
Immerse the cleaned, dry amine-functionalized substrate in the activated this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Washing and Quenching:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with DMF or DMSO, followed by DI water.
-
Immerse the substrate in Quenching Buffer for 30 minutes to deactivate any unreacted NHS-esters.
-
Rinse the substrate again with DI water and dry under a stream of nitrogen gas.
-
Store the this compound functionalized substrate in a desiccator until further use.
-
Protocol 2: Conjugation of an Alkyne-Modified Peptide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to covalently attach an alkyne-modified peptide to the azide-functionalized biomaterial surface.
Materials:
-
This compound functionalized biomaterial substrate
-
Alkyne-modified peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer: PBS, pH 7.4
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Dissolve the alkyne-modified peptide in Reaction Buffer to a final concentration of 1-5 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in DI water.
-
Prepare a 100 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA in DI water.
-
-
"Click" Reaction:
-
In a suitable reaction vessel, place the this compound functionalized substrate.
-
Prepare the "click" reaction cocktail. For a 1 mL reaction, add the following in order:
-
800 µL of the alkyne-peptide solution.
-
100 µL of the THPTA stock solution.
-
50 µL of the CuSO₄ stock solution.
-
50 µL of the freshly prepared sodium ascorbate stock solution.
-
-
Gently mix the solution and immediately add it to the reaction vessel containing the substrate, ensuring the entire surface is covered.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate extensively with Reaction Buffer, followed by DI water to remove any unreacted reagents and byproducts.
-
Dry the peptide-functionalized substrate under a stream of nitrogen gas.
-
The biomaterial is now functionalized with the desired peptide and ready for use in downstream applications.
-
Visualizations
Experimental Workflow
Caption: Workflow for biomaterial functionalization.
Potential Signaling Pathway
Caption: Potential integrin-mediated cell signaling.
Disclaimer: The signaling pathway depicted is based on findings for PEGylated graphene oxide and may not be directly applicable to all biomaterials functionalized with this compound.[2][3] The specific cellular response will depend on the underlying biomaterial, the conjugated molecule, and the cell type. Further investigation is required to elucidate the precise signaling mechanisms for specific applications.
References
- 1. Cellular response to magnetic nanoparticles "PEGylated" via surface-initiated atom transfer radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylated graphene oxide elicits strong immunological responses despite surface passivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for EDC/NHS Activation of Azido-PEG11-acid for Amide Bonding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of molecules to proteins, peptides, surfaces, or other substrates is a cornerstone of modern biotechnology and drug development. Polyethylene glycol (PEG) linkers are frequently employed to improve the solubility, stability, and pharmacokinetic properties of bioconjugates. The "PEGylation" process often involves the formation of a stable amide bond between a carboxylated PEG linker and a primary amine on the target molecule.[1][2][3] This document provides detailed application notes and protocols for the activation of Azido-PEG11-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate efficient amide bond formation.
EDC is a zero-length crosslinker, meaning no part of the molecule becomes incorporated into the final amide bond.[4][5] It activates carboxyl groups to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, thereby increasing the efficiency of the coupling reaction. This two-step process allows for greater control over the conjugation reaction, minimizing unwanted side reactions.
The azido group on the distal end of the PEG linker provides a versatile handle for subsequent "click chemistry" reactions, allowing for the orthogonal ligation of other molecules functionalized with an alkyne group.
Reaction Mechanism and Workflow
The overall process involves two key stages: the activation of the carboxylic acid group of this compound and the subsequent coupling to an amine-containing molecule.
Signaling Pathway Diagram
Caption: Chemical reaction pathway for EDC/NHS activation and amide bond formation.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound conjugation.
Quantitative Data Summary
Successful amide bond formation is dependent on several key parameters. The following table summarizes the recommended starting conditions, which should be optimized for each specific application.
| Parameter | Recommended Range/Value | Notes |
| pH | ||
| Activation Step | 4.5 - 6.0 | MES buffer is a common choice as it does not contain competing amines or carboxylates. |
| Coupling Step | 7.0 - 8.5 | Phosphate-buffered saline (PBS) is frequently used. Avoid buffers containing primary amines like Tris or glycine during the coupling step. |
| Molar Ratios | ||
| EDC:this compound | 2- to 10-fold molar excess | A common starting point is a 10-fold molar excess relative to the carboxyl-containing molecule. |
| NHS:this compound | 2- to 5-fold molar excess | A 25-fold molar excess of sulfo-NHS has also been reported. |
| Activated PEG:Amine | 1.1 to 1.5-fold molar excess | A large molar excess of the amine-containing molecule may be necessary if labeling carboxyl groups on a protein. |
| Reaction Time | ||
| Activation | 15 - 30 minutes at room temperature | |
| Coupling | 2 hours at room temperature or overnight at 4°C | |
| Quenching | 15 - 30 minutes at room temperature | |
| Reagent Handling | ||
| EDC and NHS Storage | Store desiccated at -20°C. | Both reagents are moisture-sensitive. |
| EDC and NHS Handling | Allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. | EDC is prone to hydrolysis. |
Experimental Protocols
The following are detailed protocols for the activation of this compound and its subsequent conjugation to an amine-containing molecule. A two-step protocol is highly recommended to maximize coupling efficiency and minimize undesirable side reactions, such as polymerization of molecules containing both carboxyl and amine groups.
Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve reactants)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)
Protocol 1: Two-Step Aqueous Activation and Coupling
This protocol is suitable for water-soluble molecules.
Step 1: Activation of this compound
-
Prepare Reactants:
-
Dissolve this compound in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer. Note: EDC and NHS are moisture-sensitive; allow vials to equilibrate to room temperature before opening.
-
-
Activate Carboxyl Groups:
-
To the this compound solution, add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS from the freshly prepared stock solutions.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
Step 2: Coupling to Amine-Containing Molecule
-
Prepare Amine Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration.
-
-
Conjugation:
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Step 3: Quenching and Purification
-
Quench Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify Conjugate:
-
Remove unreacted reagents and byproducts by dialysis, size exclusion chromatography (desalting column), or another suitable purification method.
-
Protocol 2: Activation and Coupling in Organic Solvent
This protocol is suitable for molecules that require an organic solvent for dissolution.
Step 1: Activation in Organic Solvent
-
Prepare Reactants:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add EDC (2 equivalents) and NHS (2 equivalents).
-
Stir the solution at room temperature for 30 minutes.
-
Step 2: Coupling in Organic Solvent
-
Conjugation:
-
Add the amine-containing molecule (1.5 equivalents) to the reaction mixture.
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical technique like LC-MS.
-
Step 3: Purification
-
Purify Conjugate:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can then be purified using an appropriate method such as flash chromatography or preparative HPLC.
-
Characterization of the Conjugate
After purification, it is essential to characterize the final product to confirm successful conjugation and determine the degree of labeling. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and confirm the formation of a new product peak with a different retention time.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.
-
NMR Spectroscopy: Can be used to characterize the structure, although for PEG derivatives, specialized techniques may be needed to resolve signals from the PEG backbone.
By following these detailed protocols and optimizing the reaction conditions, researchers can achieve efficient and reproducible conjugation of this compound to amine-containing molecules for a wide range of applications in research and drug development.
References
- 1. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for the Purification of Azido-PEG11-Acid Conjugates by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of small molecule conjugates prepared using the heterobifunctional linker, Azido-PEG11-acid. The protocol focuses on the application of preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for achieving high purity of the target conjugate, a critical step in the development of therapeutics, imaging agents, and other advanced biomaterials. This guide outlines the principles of the separation, a detailed experimental protocol, data presentation in tabular format, and visual workflows to ensure clarity and reproducibility.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a versatile, discrete PEG (dPEG®) linker featuring a terminal azide group for "click" chemistry and a carboxylic acid for amide bond formation with primary amines. This allows for the precise and efficient conjugation of small molecules, peptides, or other biologics.
Following the conjugation reaction, the resulting mixture typically contains the desired product alongside unreacted starting materials, coupling reagents, and potential byproducts. The removal of these impurities is paramount to ensure the safety, efficacy, and homogeneity of the final product. RP-HPLC is a powerful and widely used technique for the purification of such conjugates, separating molecules based on their hydrophobicity.[1] This application note details a robust RP-HPLC method for the purification of a model this compound conjugate.
Principle of Separation
RP-HPLC separates molecules based on their hydrophobic interactions with a nonpolar stationary phase (typically C8 or C18 silica) and a polar mobile phase. A gradient of increasing organic solvent in the mobile phase is employed to elute compounds from the column. In the context of this compound conjugates, the separation is influenced by the hydrophobicity of the conjugated small molecule and the hydrophilic nature of the PEG linker. Generally, the conjugate will have a different retention time compared to the unreacted, more polar this compound and the potentially more or less hydrophobic small molecule. Byproducts from the coupling reaction will also exhibit different retention characteristics, allowing for their separation.
Hypothetical Case Study: Purification of a Fluorescent Dye-PEG-Azide Conjugate
To illustrate the purification process, we will consider the synthesis and purification of a conjugate between this compound and a primary amine-containing fluorescent dye, Dansyl cadaverine. The carboxylic acid of the PEG linker is activated using EDC and NHS and then reacted with the primary amine of Dansyl cadaverine.
The reaction mixture is expected to contain the following key components, which will need to be separated by HPLC:
-
Product: Dansyl-NH-CO-PEG11-Azide
-
Unreacted Starting Material 1: this compound
-
Unreacted Starting Material 2: Dansyl cadaverine
-
Byproduct: N-acylisourea (an unstable intermediate that can be hydrolyzed) and its subsequent byproducts.
Materials and Methods
Materials and Reagents
-
Crude reaction mixture of Dansyl-NH-CO-PEG11-Azide
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm)
-
Analytical RP-HPLC system with a UV detector
-
Analytical C18 HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 150 mm)
-
Lyophilizer
Sample Preparation
-
Terminate the conjugation reaction by adding a small amount of water to hydrolyze any remaining active esters.
-
Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the organic solvent (e.g., DMF or DMSO).
-
Reconstitute the residue in a minimal volume of the initial HPLC mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
Preparative HPLC Protocol
A linear gradient is employed to separate the components of the crude reaction mixture.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 20 mL/min
-
Detection: 254 nm and 340 nm (for Dansyl group)
-
Gradient: A shallow gradient is often effective for separating PEGylated compounds.[2]
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 5 | 10 |
| 35 | 60 |
| 40 | 95 |
| 45 | 95 |
| 46 | 10 |
| 55 | 10 |
Analytical HPLC Protocol
The purity of the collected fractions is assessed using a faster analytical gradient.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1 mL/min
-
Detection: 254 nm and 340 nm
-
Gradient:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 95 |
| 25 | 95 |
| 26 | 10 |
| 30 | 10 |
Results and Data Presentation
The preparative HPLC of the crude reaction mixture yielded several peaks. Based on their expected hydrophobicities, the peaks were identified as follows:
-
Peak 1 (Early Elution): Unreacted, hydrophilic this compound.
-
Peak 2 (Intermediate Elution): The desired product, Dansyl-NH-CO-PEG11-Azide. The PEG chain increases its retention time compared to the unconjugated acid.[3]
-
Peak 3 (Later Elution): Unreacted, more hydrophobic Dansyl cadaverine.
Fractions corresponding to the main product peak were collected, pooled, and analyzed by analytical HPLC to confirm purity. The solvent was then removed by lyophilization to yield the purified product.
Table 1: Preparative HPLC Data Summary
| Peak ID | Retention Time (min) | Peak Area (%) | Tentative Identification |
| 1 | 12.5 | 25 | This compound |
| 2 | 22.8 | 65 | Dansyl-NH-CO-PEG11-Azide (Product) |
| 3 | 31.2 | 10 | Dansyl cadaverine |
Table 2: Analytical HPLC Purity Analysis of Pooled Fractions
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Pooled Product Fractions | 15.2 | 100 | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of the conjugate.
Logical Relationship of Components in Purification
Caption: Elution order of components during RP-HPLC purification.
Detailed Experimental Protocols
Conjugation of this compound to Dansyl Cadaverine
-
Dissolve this compound (1 equivalent) in anhydrous Dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Add Dansyl cadaverine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring the reaction progress by analytical HPLC.
Preparative RP-HPLC Purification
-
Equilibrate the preparative C18 column with 90% Mobile Phase A and 10% Mobile Phase B for at least 30 minutes at a flow rate of 20 mL/min.
-
Inject the prepared crude sample onto the column.
-
Initiate the gradient program as detailed in section 4.3.
-
Monitor the chromatogram at 254 nm and 340 nm.
-
Collect fractions corresponding to the main product peak (Peak 2). It is advisable to collect fractions across the entire peak to be analyzed separately for purity.
Purity Analysis and Product Recovery
-
Analyze the collected fractions using the analytical HPLC method described in section 4.4.
-
Pool the fractions that show a purity of >98%.
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen sample until a dry powder is obtained.
-
Store the purified Dansyl-NH-CO-PEG11-Azide at -20°C or below, protected from light and moisture.
Conclusion
This application note provides a comprehensive protocol for the purification of this compound conjugates using preparative RP-HPLC. The presented methodology, including the detailed experimental procedures and data analysis, offers a reliable framework for obtaining highly pure conjugates essential for various research and development applications. The use of structured data tables and visual workflows facilitates a clear understanding of the process, ensuring greater success in achieving the desired product purity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length with PEG Spacers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length with polyethylene glycol (PEG) spacers.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a linker in a PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] Its primary role is to bring the POI and the E3 ligase into close proximity to facilitate the transfer of ubiquitin to the POI, leading to its degradation by the proteasome.[1][2] The linker's length, flexibility, and chemical composition are critical factors that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1][3]
Q2: What are the advantages of using PEG linkers in PROTAC design?
A2: Polyethylene glycol (PEG) linkers offer several benefits in PROTAC design:
-
Improved Solubility: The inherent hydrophilicity of PEG linkers can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules.
-
Enhanced Cell Permeability: While seemingly counterintuitive for hydrophilic moieties, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell membrane permeability.
-
Tunable Length: PEG linkers are available in various discrete lengths, allowing for systematic and precise optimization of the distance between the two ends of the PROTAC.
-
Reduced Non-specific Binding: The hydrophilic nature of PEG can help to minimize non-specific hydrophobic interactions, potentially reducing off-target effects.
Q3: How does PEG linker length impact PROTAC efficacy?
A3: The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.
-
Too Short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable and productive ternary complex.
-
Too Long: Conversely, a linker that is excessively long can result in an unstable or non-productive ternary complex due to high flexibility and increased entropy, leading to reduced degradation efficiency. The optimal linker length facilitates the ideal orientation and proximity of the POI and E3 ligase for efficient ubiquitination.
Troubleshooting Guides
Problem 1: My PROTAC shows low or no degradation of the target protein.
This is a common issue that often points to problems with ternary complex formation or poor cellular permeability.
| Possible Cause | Suggested Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | Synthesize a library of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8, and 12 PEG units) to empirically determine the optimal length. A linker that is too short can cause steric clashes, while one that's too long may not effectively bring the proteins together. |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target. Assess cell permeability using assays like PAMPA or Caco-2. Consider strategies to improve permeability, such as masking polar groups or exploring alternative linker chemistries in conjunction with PEG. |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the orientation of the target protein might not be suitable for ubiquitination. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the formation and stability of the ternary complex. |
Problem 2: I'm observing a "hook effect" with my PROTAC.
The "hook effect" is characterized by a decrease in degradation efficiency at higher PROTAC concentrations. This occurs when the PROTAC forms binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.
| Possible Cause | Suggested Troubleshooting Steps |
| Low Ternary Complex Cooperativity | The stability of the ternary complex is insufficient to overcome the formation of binary complexes at high concentrations. |
| Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect. | |
| Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes. |
Problem 3: The PROTAC has poor solubility.
Poor aqueous solubility can hinder accurate in vitro assays and limit bioavailability.
| Possible Cause | Suggested Troubleshooting Steps |
| High Lipophilicity of the PROTAC | The overall molecule is too hydrophobic. |
| Increase PEG Linker Length: Longer PEG chains increase the hydrophilicity of the PROTAC, which can improve solubility. | |
| Incorporate Polar Functional Groups: Introduce polar groups into the linker or the ligands to enhance aqueous solubility. |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. Below are illustrative examples from the literature.
Table 1: Impact of PEG Linker Length on Degradation of BRD4
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | 2 PEG units | 50 | 85 | Illustrative Data |
| PROTAC B | 4 PEG units | 10 | >95 | Illustrative Data |
| PROTAC C | 6 PEG units | 25 | 90 | Illustrative Data |
| PROTAC D | 8 PEG units | 80 | 70 | Illustrative Data |
Table 2: Impact of PEG Linker Length on Physicochemical Properties
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| BRD4 Degrader 1 | 3 PEG units | 850 | 3.5 | 180 |
| BRD4 Degrader 2 | 5 PEG units | 938 | 3.2 | 205 |
| BRD4 Degrader 3 | 7 PEG units | 1026 | 2.9 | 230 |
Data is illustrative and compiled from general trends discussed in the literature.
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics of binary and ternary complexes.
-
Chip Preparation:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).
-
In a separate experiment, flow a solution of the target protein over a chip with immobilized PROTAC or vice versa to measure the other binary interaction.
-
-
Ternary Complex Analysis:
-
To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for each interaction.
-
3. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that assesses the passive permeability of a compound.
-
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
-
Procedure:
-
Prepare a solution of the PROTAC in a suitable buffer.
-
Add the PROTAC solution to the donor wells of the PAMPA plate.
-
Add buffer to the acceptor wells.
-
Assemble the plate "sandwich" and incubate for a defined period.
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
-
Visualizations
References
Technical Support Center: Troubleshooting Low Yield in Azido-PEG11-acid Click Reactions
Welcome to the Technical Support Center for Azido-PEG11-acid click reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A1: Low or no product yield in a CuAAC reaction can stem from several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.[1][3]
-
Poor Reagent Quality: Degradation of the azide or alkyne starting materials can prevent the reaction from proceeding. The purity of solvents and other reagents is also crucial. Azides, in particular, can be unstable and should be stored properly.[1]
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction. Additionally, some substrates may chelate the copper catalyst, making it unavailable for the cycloaddition.
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.
Q2: How can I improve the solubility of my this compound and alkyne-modified molecule?
A2: Solubility issues can significantly hinder reaction rates. Consider the following:
-
Co-solvents: Use a mixture of solvents. For PEGylated molecules, aqueous buffers are common, but adding organic co-solvents like DMSO, DMF, t-BuOH, or acetonitrile can improve the solubility of hydrophobic reaction partners.
-
Solvent Screening: If solubility is a persistent issue, perform small-scale solubility tests with your reagents in different solvent systems before setting up the reaction. Common solvent systems include t-BuOH/H₂O, DMSO/H₂O, and DMF/H₂O.
Q3: What is the optimal copper source and how should it be prepared?
A3: The most convenient and commonly used copper source is Copper(II) sulfate (CuSO₄) in combination with a reducing agent to generate the active Cu(I) species in situ.
-
Recommended Combination: CuSO₄ with sodium ascorbate is the most popular and effective combination for generating Cu(I) for bioconjugation.
-
Alternative Copper Sources: While Cu(I) salts like CuI or CuBr can be used, they are often less stable and may not be ideal for achieving maximal reaction rates.
-
Catalyst Preparation: It is good practice to prepare a stock solution of the copper source and any ligand used. For instance, you can pre-incubate a solution of CuSO₄ and a ligand like THPTA before adding it to the reaction mixture.
Q4: Why is a ligand necessary and which one should I choose?
A4: Ligands are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction rate, and preventing side reactions and cytotoxicity.
-
Stabilization: Ligands protect the Cu(I) from oxidation and disproportionation.
-
Acceleration: They increase the reaction rate, which is particularly important for dilute solutions or sterically hindered substrates.
-
Biocompatibility: In biological applications, ligands reduce the cytotoxic effects of free copper ions.
-
Common Ligands: For aqueous reactions, water-soluble ligands like THPTA and BTTAA are highly recommended. TBTA is a widely used ligand but is not water-soluble and is more suited for organic solvents.
Q5: What are the primary side reactions in CuAAC, and how can they be minimized?
A5: The most prevalent side reactions include:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen, forming a diyne byproduct. This can be minimized by maintaining anaerobic conditions (degassing solutions) or by using an adequate amount of a reducing agent like sodium ascorbate.
-
Oxidative Damage to Biomolecules: In bioconjugation reactions, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II) redox cycle can lead to the oxidation of sensitive amino acid residues. Using a stabilizing ligand and degassing solutions can mitigate this issue.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low-yield issues in your this compound click reactions.
Problem: Low to No Product Formation
Initial Checks:
-
Confirm Reagent Integrity:
-
This compound: Check the storage conditions and age of the reagent. Azides can degrade over time. Consider running a control reaction with a fresh batch or a different azide. Azido-PEG11-amine, a related compound, should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).
-
Alkyne: Verify the purity and integrity of your alkyne-modified molecule.
-
Copper Source & Reducing Agent: Use fresh solutions of your copper salt and reducing agent (e.g., sodium ascorbate). Sodium ascorbate solutions should be prepared fresh as they are prone to oxidation.
-
-
Review Reaction Setup:
-
Oxygen Exclusion: Ensure that your reaction is protected from oxygen, especially if you are not using a sufficient excess of the reducing agent. Degassing your solvents and reaction mixture can be beneficial.
-
Order of Addition: A recommended order of addition is to combine the azide and alkyne, followed by the pre-mixed copper/ligand solution, and finally initiate the reaction by adding the reducing agent.
-
Systematic Troubleshooting Workflow
Experimental Protocols
Protocol 1: General Procedure for this compound Click Reaction
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., deionized water, PBS, or a mixture with an organic co-solvent like DMSO)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in the chosen solvent.
-
Alkyne-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
THPTA: Prepare a 200 mM stock solution in deionized water.
-
Sodium ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh before each use.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).
-
Add the this compound (1.1-1.5 equivalents).
-
Add the appropriate volume of solvent to reach the desired reaction concentration.
-
In a separate tube, pre-mix the CuSO₄ solution with the THPTA ligand solution in a 1:2 to 1:5 ratio (e.g., for every 1 µL of 100 mM CuSO₄, add 2-5 µL of 100 mM THPTA if concentrations are equimolar). Let this mixture sit for a few minutes.
-
Add the copper/ligand mixture to the reaction vial (typically 1-5 mol% of the limiting reagent).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 10-20 mol% of the limiting reagent).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Protect the reaction from light if any of the components are light-sensitive.
-
Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
-
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
At various time points (e.g., 0, 1, 2, 4, and 24 hours), take a small aliquot of the reaction mixture.
-
Spot the aliquot onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system that provides good separation of your starting materials and the product.
-
Visualize the spots under UV light or by using a suitable staining agent. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios
| Reagent | Typical Concentration Range | Molar Ratio (relative to limiting reagent) | Notes |
| Alkyne | 10 µM - 10 mM | 1.0 | The limiting reagent in many cases. |
| Azide | 11 µM - 15 mM | 1.1 - 1.5 | A slight excess can help drive the reaction to completion. |
| CuSO₄ | 50 µM - 1 mM | 0.01 - 0.1 (1-10 mol%) | Higher concentrations do not always lead to faster rates and can cause side reactions. |
| Reducing Agent (Sodium Ascorbate) | 250 µM - 5 mM | 0.1 - 0.5 (10-50 mol%) | A sufficient excess is needed to keep the copper in the Cu(I) state. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | 0.05 - 0.5 (5-50 mol%) | A ligand to copper ratio of 2:1 to 5:1 is often recommended. |
Table 2: Common Solvents for CuAAC Reactions
| Solvent System | Properties | Typical Applications |
| Water/Aqueous Buffers (e.g., PBS) | Benign, ideal for bioconjugation. | Reactions with water-soluble biomolecules. |
| t-BuOH/H₂O (1:1) | Good for dissolving a wide range of organic molecules. | General purpose small molecule click reactions. |
| DMSO/H₂O or DMF/H₂O | High solvating power for hydrophobic molecules. | When one or more reactants have poor aqueous solubility. |
| Acetonitrile/H₂O | Can sometimes serve as a pseudo-ligand. | An alternative to other organic co-solvents. |
Signaling Pathways and Workflows
Logical Relationship of Key Reaction Components
References
Technical Support Center: Azido-PEG11-acid Amide Coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG11-acid amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a one-pot this compound amide coupling reaction using EDC and NHS?
A1: For a one-pot reaction, the most efficient pH range for the coupling of the NHS-activated molecule with a primary amine is between 7.0 and 8.5.[1] While the initial activation of the carboxylic acid with EDC is more efficient at a lower pH (4.5-6.0), a compromise is often made in a one-pot synthesis.[1] Maintaining a pH of 7.2-7.5 is a common practice.[1]
Q2: Which buffers should I use for the coupling reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.[1]
-
Recommended Buffers: Phosphate-buffered saline (PBS), MES (2-(N-morpholino)ethanesulfonic acid), HEPES, and borate buffers are suitable choices.[2]
-
Buffers to Avoid: Tris, glycine, or acetate buffers should not be used as they contain reactive groups that will interfere with the coupling chemistry.
Q3: How should I store and handle EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture and must be handled carefully to maintain their activity.
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation. Once opened, use the necessary amount and promptly reseal the vial under dry conditions. It is best to prepare solutions of these reagents immediately before use.
Q4: What are the primary side reactions I should be aware of?
A4: The most common side reactions include the hydrolysis of the NHS ester, the formation of an N-acylurea byproduct, and the reaction of the amine with the coupling reagent.
Q5: Can I use this compound for applications other than amide coupling?
A5: Yes, the azide group is highly versatile and widely used in "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) to react with alkynes, forming a stable triazole linkage.
Troubleshooting Guide
Issue 1: Low or No Amide Product Yield
This is one of the most common issues encountered. The underlying cause can often be traced back to reaction conditions or reagent quality.
| Potential Cause | Recommended Action |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Suboptimal pH | Verify the pH of your reaction buffers. For a two-step protocol, perform the activation of this compound with EDC/NHS at pH 4.5-6.0 (e.g., in MES buffer), then adjust the pH to 7.2-8.5 (e.g., with PBS or borate buffer) before adding your amine-containing molecule. |
| Inappropriate Buffer | Ensure your buffer does not contain primary amines (e.g., Tris) or carboxylates, which compete with the reaction. Switch to a non-interfering buffer like PBS, MES, or HEPES. |
| Hydrolysis of NHS Ester | The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. Perform the reaction as quickly as possible after the activation step. Consider increasing the concentration of your amine to favor the aminolysis reaction over hydrolysis. |
| Insufficient Molar Ratio of Reagents | The optimal molar ratio can vary. A common starting point is to use a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups of the this compound. Optimization of these ratios may be necessary. |
Issue 2: Presence of Unexpected Byproducts
The formation of byproducts can complicate purification and reduce the yield of the desired conjugate.
| Potential Cause | Recommended Action |
| N-acylurea Formation | The O-acylisourea intermediate formed by EDC can rearrange to a stable N-acylurea, which is unreactive towards amines. This is more prevalent in polar aprotic solvents. The addition of NHS or Sulfo-NHS stabilizes the intermediate as an NHS ester, reducing this side reaction. |
| Reaction of Amine with EDC | The amine can react directly with EDC to form a guanidinium byproduct. Following the correct order of addition (activating the acid first before adding the amine) can minimize this. |
| Self-Polymerization | If your amine-containing molecule also has a carboxylic acid group, self-polymerization can occur. Consider using protecting groups for the carboxylic acid on the amine-containing molecule if possible. |
Issue 3: Precipitation During the Reaction
| Potential Cause | Recommended Action |
| High EDC Concentration | In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration. |
| Protein/Molecule Aggregation | The change in pH or the addition of reagents can sometimes cause proteins or other large molecules to aggregate and precipitate. Ensure your molecule is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility. |
Experimental Protocols
General Two-Step Protocol for this compound Amide Coupling
This protocol is designed to maximize coupling efficiency by performing the activation and coupling steps at their respective optimal pH.
-
Activation of this compound:
-
Dissolve this compound in an amine-free and carboxyl-free buffer at pH 4.5-6.0 (e.g., 0.1 M MES buffer).
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling to the Amine-Containing Molecule:
-
Add the activated this compound solution to your amine-containing molecule, which should be dissolved in a buffer at pH 7.2-8.5 (e.g., PBS). Alternatively, the pH of the activation reaction mixture can be raised to 7.2-8.5 before adding the amine.
-
Allow the reaction to proceed for 0.5 to 4 hours at room temperature or 4°C.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and quench any unreacted NHS esters, add a quenching reagent such as Tris buffer, glycine, or hydroxylamine to a final concentration of 10-50 mM.
-
-
Purification:
-
Remove unreacted reagents and byproducts (e.g., N-acylurea, hydrolyzed NHS) through dialysis, size-exclusion chromatography, or another suitable purification method.
-
Visualizations
References
How to improve the efficiency of Azido-PEG11-acid conjugation
Welcome to the technical support center for Azido-PEG11-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional linker molecule. It contains an azide group (-N3) at one end and a carboxylic acid group (-COOH) at the other, connected by an 11-unit polyethylene glycol (PEG) spacer.[1] The azide group is used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] The carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[1] The PEG linker enhances solubility and biocompatibility.[1]
Q2: What are the primary methods for conjugating this compound to a protein or other molecule?
A2: The two primary methods for conjugating this compound are:
-
EDC/NHS Chemistry : This method activates the carboxylic acid group of the this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The resulting NHS ester is then reacted with a primary amine on the target molecule to form a stable amide bond.
-
Click Chemistry : This involves the reaction of the azide group.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : The azide reacts with a strained cyclooctyne (e.g., DBCO, BCN) without the need for a copper catalyst, which is beneficial for reactions in biological systems where copper can be toxic.
-
Q3: How do I choose between EDC/NHS and click chemistry for my conjugation?
A3: The choice depends on the functional groups available on your target molecule and the desired reaction conditions.
-
Use EDC/NHS chemistry if your target molecule has available primary amine groups (e.g., lysine residues on a protein) and you want to introduce an azide group for subsequent click chemistry reactions.
-
Use click chemistry if your target molecule already possesses an alkyne or strained alkyne group. SPAAC is preferred for live-cell applications or with sensitive biomolecules to avoid copper toxicity.
Q4: How can I purify the final PEGylated conjugate?
A4: Several chromatography techniques can be used for purification:
-
Size Exclusion Chromatography (SEC) : Effective for removing unreacted, low molecular weight reagents from the larger PEGylated product.
-
Ion Exchange Chromatography (IEX) : Separates molecules based on charge. Since PEGylation can alter the surface charge of a protein, IEX is a powerful tool for separating PEGylated species from unreacted protein.
-
Hydrophobic Interaction Chromatography (HIC) : Separates based on hydrophobicity.
-
Reverse Phase Chromatography (RP-HPLC) : Useful for the analysis and purification of peptides and small proteins.
Q5: What analytical methods can be used to characterize my conjugate?
A5: Characterization is crucial to confirm successful conjugation and determine the degree of PEGylation.
-
SDS-PAGE : A simple method to observe an increase in molecular weight of the protein after PEGylation.
-
High-Performance Liquid Chromatography (HPLC) : Techniques like SEC and RP-HPLC can be used to assess purity and quantify the conjugate.
-
Mass Spectrometry (MS) : Provides precise mass information to confirm the covalent attachment of the PEG linker and determine the number of PEG chains per molecule.
Troubleshooting Guide
Low conjugation efficiency is a common issue. The following table outlines potential causes and recommended solutions for the different conjugation chemistries.
EDC/NHS Coupling Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | Suboptimal pH | The activation of the carboxyl group with EDC is most efficient at pH 4.5-6.0. The subsequent reaction with the amine is optimal at pH 7.0-8.5. For a two-step protocol, perform the activation in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling step. |
| Reactive Buffers | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the reaction. Use non-competing buffers such as MES for activation and PBS or borate buffer for coupling. | |
| Hydrolysis of Reagents | EDC and NHS are moisture-sensitive. Allow reagents to warm to room temperature before opening to prevent condensation. Use freshly prepared solutions for each experiment. | |
| Inefficient Quenching | If performing a two-step reaction, quenching the EDC reaction before adding the amine-containing molecule is important. Use a thiol-containing compound like 2-mercaptoethanol to quench the EDC. | |
| Precipitation During Reaction | Protein Aggregation | The change in pH or addition of reagents can cause protein aggregation. Ensure the protein is soluble and stable in the chosen buffers. |
| High EDC Concentration | Very high concentrations of EDC can sometimes lead to precipitation. If precipitation is observed, try reducing the EDC concentration. |
Click Chemistry (CuAAC and SPAAC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low CuAAC Yield | Oxidation of Copper(I) | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II). Use a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state. |
| Copper Toxicity/Protein Degradation | Copper can cause oxidative damage to biomolecules. The use of a copper-chelating ligand, such as THPTA or TBTA, can protect the biomolecules and accelerate the reaction. | |
| Incompatible Buffer Components | Buffers containing chelating agents (e.g., EDTA) can sequester the copper catalyst. Use buffers like PBS or Tris-buffered saline. | |
| Low SPAAC Yield | Low Reactivity of Cyclooctyne | Different strained alkynes have different reaction kinetics. If the reaction is too slow, consider using a more reactive cyclooctyne derivative (e.g., DIBO). |
| Suboptimal Reaction Conditions | Reaction rates can be influenced by temperature, pH, and solvent. Increasing the temperature (if the biomolecules are stable) or reactant concentrations can improve the reaction rate. Some studies show HEPES buffer can increase SPAAC reaction rates compared to PBS. | |
| Steric Hindrance | The accessibility of the azide and alkyne groups can affect the reaction efficiency. Ensure the functional groups are not buried within the protein structure. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to primary amines on a protein.
Materials:
-
This compound
-
Protein with primary amines (e.g., in PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and Sulfo-NHS in water or Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately after activation, remove the excess EDC and Sulfo-NHS using a desalting column, exchanging the buffer to the Coupling Buffer.
-
-
Conjugation to Protein:
-
Add the activated Azido-PEG11-NHS ester to the protein solution in Coupling Buffer. A molar excess of the activated PEG reagent over the protein is typically used (e.g., 10- to 20-fold).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the Azido-PEGylated protein from excess reagents and unreacted protein using an appropriate chromatography method such as size exclusion or ion exchange chromatography.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized molecule (e.g., Azido-PEGylated protein from Protocol 1) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 20 mM CuSO4 solution in water.
-
Prepare a 50 mM or 100 mM THPTA solution in water.
-
Prepare a 100 mM sodium ascorbate solution in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer. A slight molar excess of one reactant is often used.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture. Final concentrations are typically in the range of 0.25-1 mM for copper.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by HPLC or MS.
-
-
Purification:
-
Purify the final conjugate using a suitable chromatography method to remove the catalyst and unreacted starting materials.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-functionalized molecule to a strained alkyne-containing molecule (e.g., DBCO or BCN).
Materials:
-
Azide-functionalized molecule
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized)
-
Reaction Buffer: PBS, pH 7.4 or HEPES buffer
Procedure:
-
Reaction Setup:
-
Dissolve the azide- and strained alkyne-containing molecules in the reaction buffer.
-
Mix the reactants. A 1.5- to 5-fold molar excess of one component is typically used.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need optimization based on the specific reactants.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical method (e.g., SDS-PAGE, HPLC, or MS).
-
Once the reaction is complete, purify the final conjugate using a suitable chromatography method to remove any unreacted starting materials.
-
Visualizations
Caption: Workflow for EDC/NHS conjugation of this compound.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
References
Azido-PEG11-acid linker flexibility and its impact on ternary complex formation
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and experimental protocols related to the use of the Azido-PEG11-acid linker in the formation of ternary complexes, a critical step in targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC?
The this compound is a heterobifunctional linker designed for the synthesis of PROTACs. It serves as a flexible bridge connecting a ligand that binds to a target protein (the "warhead") and a ligand that recruits an E3 ubiquitin ligase (the "E3 ligand"). The polyethylene glycol (PEG) chain, consisting of 11 PEG units, provides spacing and flexibility, which are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The azide (-N3) and carboxylic acid (-COOH) functional groups at its ends allow for versatile and efficient conjugation to the respective ligands through well-established chemical reactions.
Q2: How does the flexibility of the this compound linker impact ternary complex formation?
The flexibility of the PEG linker is a key determinant of a PROTAC's efficacy. A flexible linker like this compound can allow the warhead and the E3 ligand to adopt multiple conformations, which can be advantageous for finding the optimal orientation to form a stable ternary complex. However, excessive flexibility can also be detrimental, potentially leading to non-productive binding events where ubiquitination sites are not accessible. The optimal degree of flexibility is a balance that must be determined empirically for each specific target and E3 ligase pair.
Q3: What are the advantages of using a PEG-based linker like this compound?
PEG linkers are widely used in PROTAC design due to several favorable properties:
-
Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the warhead and E3 ligand.
-
Biocompatibility: PEG is generally considered biocompatible and can reduce the immunogenicity of the PROTAC.
-
Tunable Length: PEG linkers can be synthesized in various lengths, allowing for the systematic optimization of the distance between the target protein and the E3 ligase to achieve maximal degradation efficiency.
Q4: Can the this compound linker be used with "click chemistry"?
Yes, the azide group on the this compound linker makes it suitable for "click chemistry" reactions. Specifically, it can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) with a molecule containing an alkyne group. This provides a highly efficient and specific method for conjugating one of the ligands to the linker.
Troubleshooting Guide
Issue 1: Low or no degradation of the target protein with a PROTAC containing a PEG11 linker.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The 11-PEG unit linker may be too long or too short for your specific target-E3 ligase pair, leading to an unstable or non-productive ternary complex. Solution: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG6, PEG9, PEG12) to identify the optimal length. |
| Poor Cell Permeability | While PEG can improve solubility, very long and hydrophilic linkers can sometimes hinder passive diffusion across the cell membrane. Solution: Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA) or Caco-2 assays. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cellular uptake. |
| Inefficient Ternary Complex Formation | The flexibility of the PEG11 linker might not be optimal for the required protein-protein interactions. Solution: Directly evaluate ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or live-cell assays like NanoBRET. |
| Incorrect E3 Ligase Selection | The chosen E3 ligase may not be expressed or active in your cell line. Solution: Confirm the expression and activity of the recruited E3 ligase in your cell line using Western blotting or qPCR. |
Issue 2: A pronounced "hook effect" is observed at higher PROTAC concentrations.
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | At high concentrations, the PROTAC can form binary complexes (PROTAC-target or PROTAC-E3 ligase), which prevents the formation of the productive ternary complex. The flexibility of a long PEG linker can sometimes exacerbate this. Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation. Design PROTACs with linkers that promote positive cooperativity in ternary complex formation, which can help mitigate the hook effect. This can sometimes be achieved by altering the linker's rigidity or attachment points. |
| High Affinity of Binary Interactions | The individual warhead and E3 ligand may have very high affinities for their respective proteins, favoring binary complex formation. Solution: Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity. |
Quantitative Data on PEG Linker Length and PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase. The following table summarizes data from various studies to illustrate the impact of PEG linker length on PROTAC performance. While specific data for a PEG11 linker is not always available, the trends observed with similar length linkers can provide valuable insights.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [1] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [1] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [1] |
| ERα | VHL | PEG | 12 | Effective | - | [1] |
| ERα | VHL | PEG | 16 | More Potent | - | [1] |
| AR | cIAP | Flexible (PEG) | - | Exhibited degradation | - | |
| AR | cIAP | Rigid (Disubstituted Phenyl) | - | No degradation | - |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction and allowing for the calculation of the cooperativity factor (α).
-
Protein and PROTAC Preparation:
-
Ensure all proteins (target protein and E3 ligase complex) are highly purified.
-
Prepare the PROTAC of interest.
-
Dialyze all components into the same matched buffer to minimize heats of dilution.
-
-
Determining Binary Binding Affinities:
-
PROTAC to E3 Ligase (KD1):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution (10-20 times the concentration of the E3 ligase).
-
Perform the titration and analyze the data using a one-site binding model to determine KD1.
-
-
PROTAC to Target Protein (KD2):
-
Repeat the process with the target protein in the cell and the PROTAC in the syringe to determine KD2.
-
-
-
Determining Ternary Binding Affinity (KD,ternary):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The target protein concentration should be in excess.
-
Titrate the PROTAC into the pre-formed binary complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated using the formula: α = KD1 / KD,ternary.
-
Visualizations
Caption: General mechanism of action for a PROTAC utilizing a flexible linker.
Caption: Troubleshooting workflow for a PROTAC exhibiting low degradation activity.
References
Technical Support Center: Improving the Solubility of Azido-PEG11-acid Conjugates
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of Azido-PEG11-acid and its conjugates. Researchers may encounter solubility challenges, particularly after conjugating the PEG linker to a hydrophobic molecule. The following sections offer detailed protocols and explanations to address these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why might its conjugates have poor solubility?
A1: this compound is a heterobifunctional linker featuring a terminal azide group for "click chemistry" and a carboxylic acid for conjugation to primary amines.[1][2] The 11-unit polyethylene glycol (PEG) chain is hydrophilic and is designed to increase the aqueous solubility of the molecule it is attached to.[2][3] However, the final solubility of the conjugate depends on the combined physicochemical properties of both the linker and the conjugated molecule.[1] If the conjugated molecule is large or highly hydrophobic, it can counteract the solubilizing effect of the PEG chain, leading to poor overall solubility in aqueous buffers.
Q2: How does pH critically affect the solubility of this compound conjugates?
A2: The terminal carboxylic acid group (-COOH) on the PEG linker is a weak acid with an estimated pKa around 3.7 to 4.5.
-
At a pH below the pKa , the carboxylic acid remains in its protonated, neutral state (-COOH). This form is less polar and significantly less soluble in water.
-
At a pH above the pKa , the carboxylic acid is deprotonated to its carboxylate form (-COO⁻). This charged group is much more polar and therefore more soluble in aqueous solutions. Therefore, attempting to dissolve the conjugate in a neutral or acidic buffer (pH ≤ 6.0) can lead to insolubility. Increasing the pH is a primary strategy to improve solubility.
Q3: What is the recommended buffer for dissolving and reacting these conjugates?
A3: The choice of buffer is critical.
-
For Solubilization: To maximize solubility, use a buffer with a pH between 7.0 and 8.5. This ensures the carboxylic acid group is deprotonated. Phosphate-buffered saline (PBS) at pH 7.4 is an excellent starting point.
-
For Reactions: When performing conjugation reactions with the carboxyl group (e.g., EDC/NHS chemistry), a slightly acidic pH (e.g., MES buffer at pH 4.5) may be required for the reaction itself. However, for subsequent handling and storage, a buffer at pH 7.4 is generally recommended. Importantly, avoid buffers containing primary amines like Tris or glycine if you are targeting the carboxyl group for acylation, as they will compete in the reaction.
Q4: My conjugate is still insoluble even in a basic aqueous buffer. What is the next step?
A4: If the conjugate remains insoluble due to a highly hydrophobic partner molecule, a water-miscible organic co-solvent is the standard approach. Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective for creating a concentrated stock solution. This stock can then be added dropwise to a vigorously stirring aqueous buffer to obtain the final desired concentration. It is crucial to add the concentrated organic stock to the aqueous buffer, not the other way around, to prevent precipitation.
Q5: Can physical methods like heating or sonication help improve solubility?
A5: Yes. If you observe precipitation or if the compound is slow to dissolve, gentle heating can be effective, especially for PEGs that may dissolve slowly at room temperature. Additionally, brief sonication can help break up any remaining micro-aggregates after the compound has been dissolved through pH adjustment or co-solvents.
Q6: What are the best practices for handling and storing this compound reagents?
A6: Many PEG acid reagents are low-melting solids or viscous oils, which can be difficult to weigh accurately. It is recommended to prepare a stock solution in a dry, water-miscible organic solvent like DMSO or DMF. Store this stock solution desiccated at -20°C under an inert gas (e.g., argon or nitrogen). Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.
Data and Properties
Table 1: General Solubility of Azido-PEG Linkers
| Solvent Type | Examples | Solubility | Reference(s) |
| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | Good | |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good | |
| Ethers | Tetrahydrofuran (THF) | Good | |
| Alcohols | Methanol | Good | |
| Aqueous | Water, Buffers | pH-dependent |
Table 2: Example Co-Solvent Formulations for Enhancing Solubility
These formulations have been used for other PEG-based linkers and can serve as a starting point for this compound conjugates. The final concentration achieved was ≥ 2.5 mg/mL.
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
Troubleshooting Workflows and Concepts
Caption: Troubleshooting workflow for insoluble this compound conjugates.
Caption: Effect of pH on the ionization and solubility of the carboxylic acid group.
Key Experimental Protocols
Protocol 1: Solubilization in Aqueous Buffer via pH Adjustment
This protocol is suitable for conjugates expected to be soluble in aqueous solutions once the carboxyl group is deprotonated.
-
Weigh Conjugate: Accurately weigh a small amount (e.g., 1-5 mg) of the lyophilized conjugate into a microcentrifuge tube.
-
Initial Suspension: Add a small volume of deionized water or a neutral buffer (e.g., PBS) to create a slurry. Do not add the full volume of buffer yet.
-
pH Adjustment: While gently vortexing, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise. The powder should dissolve as the pH increases and the carboxyl group deprotonates. Monitor the pH to ensure it is between 7.0 and 8.5.
-
Final Volume: Once the conjugate is fully dissolved, add the desired buffer (e.g., PBS, pH 7.4) to reach the final target concentration.
-
Verification: Check the final pH and apply brief, gentle sonication to disperse any remaining micro-aggregates if necessary.
Protocol 2: Solubilization Using an Organic Co-Solvent
Use this method for highly hydrophobic conjugates that do not dissolve sufficiently with pH adjustment alone.
-
Weigh Conjugate: Accurately weigh the lyophilized conjugate into a microcentrifuge tube.
-
Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO, DMF) to completely dissolve the conjugate. Aim for a high concentration (e.g., 20-100 mg/mL).
-
Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).
-
Combine: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. Adding the organic stock to the stirring aqueous buffer is critical to prevent precipitation.
-
Final Check: Ensure the final concentration of the organic solvent is low enough not to interfere with downstream applications.
Protocol 3: Phase Solubility Study to Quantify Solubility Enhancement
This experiment quantifies how effectively a carrier (like a co-solvent system) enhances the solubility of a poorly soluble drug.
-
Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent or carrier system to be tested.
-
Drug Addition: Add an excess amount of the powdered this compound conjugate to each solution. Ensure enough solid is present to achieve saturation.
-
Equilibration: Seal the containers and shake the suspensions at a constant temperature for a set period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to pellet the excess solid. Carefully withdraw the supernatant, filter it (e.g., using a 0.22 µm syringe filter), and determine the concentration of the dissolved conjugate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Data Analysis: Plot the concentration of the dissolved conjugate (solubility) against the concentration of the co-solvent/carrier. The resulting graph will show the extent of solubility enhancement.
References
Technical Support Center: Removal of Copper Catalyst from Click Chemistry Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual copper catalyst from my click chemistry reaction?
A1: Residual copper catalysts can be detrimental for several reasons. Copper ions can exhibit cytotoxicity, which is a major concern for biological applications and drug development.[1] They can also interfere with subsequent downstream applications, such as fluorescence-based assays or other catalytic processes. Furthermore, the presence of copper can compromise the stability and purity of the final product.[1]
Q2: What are the most common methods for removing copper catalysts?
A2: The primary methods for copper removal can be broadly categorized as:
-
Chelation and Extraction: This involves using a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to form a water-soluble complex with copper. This complex can then be removed through aqueous extraction.[1]
-
Solid-Phase Scavenging: This method utilizes solid supports with chelating properties, like scavenger resins (e.g., Chelex®, QuadraSil MP, Cuprisorb™), which selectively bind to copper. The resin-bound copper is then easily removed by filtration.[1][2]
-
Precipitation: This technique involves the addition of a reagent that induces the precipitation of copper salts, which can then be separated from the reaction mixture by filtration.
-
Filtration: Passing the crude product solution through a pad of silica gel, neutral alumina, or Celite® can effectively adsorb copper salts.
-
Dialysis: This is a preferred method for purifying biomolecules and other macromolecules. The reaction mixture is dialyzed against a buffer containing a chelating agent like EDTA to remove the copper complex while retaining the desired product.
Q3: How do I choose the most suitable copper removal method for my specific application?
A3: The selection of the optimal method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For sensitive biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred. For small organic molecules, a broader range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.
Q4: Can I avoid copper removal altogether?
A4: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides an excellent alternative for applications where the presence of copper is a significant concern, particularly in biological systems.
Q5: How can I quantify the amount of residual copper in my sample?
A5: Several analytical techniques can be used to determine the concentration of residual copper, including:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Atomic Absorption Spectroscopy (AAS)
-
Colorimetric Assays
Troubleshooting Guides
This section addresses common issues encountered during the removal of copper catalysts.
Problem 1: Incomplete Copper Removal
Possible Causes:
-
Insufficient amount of chelating agent or scavenger resin.
-
Poor mixing of the scavenger resin with the reaction mixture.
-
Insufficient incubation time.
-
The chosen method is not effective for the specific reaction conditions.
Solutions:
-
Increase the amount of chelating agent or scavenger resin: Use a larger excess of the chelating agent or scavenger. For scavenger resins, a 3-5 molar equivalent excess relative to the copper catalyst is often recommended.
-
Ensure vigorous stirring: Proper mixing is crucial for efficient contact between the copper catalyst and the removal agent.
-
Increase incubation time: Extend the stirring time to allow for complete chelation or binding. A typical range is 1-4 hours, but overnight stirring may be necessary in some cases.
-
Optimize the method or try an alternative: If one method is ineffective, consider switching to another. For example, if aqueous extraction with EDTA is insufficient, try a solid-phase scavenger.
Problem 2: Low Product Yield After Purification
Possible Causes:
-
Product is partially soluble in the aqueous washing solutions.
-
Product is adsorbing to the solid support (e.g., silica, alumina, or chelating resin).
-
Product co-precipitates with the copper salts.
Solutions:
-
Minimize aqueous washes: Use the minimum volume of aqueous solution necessary for extraction. Using a brine wash can help reduce the solubility of the organic product in the aqueous phase.
-
Pre-test for product adsorption: Before committing the entire batch, test a small sample to see if the product binds to the chosen solid support.
-
Optimize precipitation conditions: Adjust the pH or the precipitating agent to selectively precipitate the copper salt without bringing down your product.
-
Thoroughly wash the solid support: After filtration, wash the scavenger resin or precipitated salts with fresh solvent to recover any adsorbed product.
Problem 3: Product is Insoluble in Common Organic Solvents
Possible Causes:
-
The product is highly polar or a polymer.
Solutions:
-
Precipitation/Trituration: If the product is a solid, it can be purified by precipitating it from the reaction mixture and then washing the solid with a solvent in which the copper salts are soluble but the product is not.
-
Solid-Phase Extraction (SPE): For water-soluble products, C18 SPE cartridges can be used to retain the product while the copper salts are washed away. The product is then eluted with a stronger solvent.
-
Dialysis: For water-soluble polymers or biomolecules, dialysis is an excellent method for removing small molecules like copper salts.
Data Presentation
Table 1: Comparison of Common Copper Removal Methods
| Method | Principle | Typical Reagents/Materials | Advantages | Disadvantages | Typical Residual Copper |
| Chelation & Extraction | Forms a water-soluble copper complex that is removed by liquid-liquid extraction. | EDTA, Ammonium chloride, Ammonia | Simple, inexpensive, widely applicable. | Can be labor-intensive with multiple extractions; emulsions can form. | < 50 ppm |
| Solid-Phase Scavenging | Copper is selectively bound to a solid support and removed by filtration. | Chelating resins (e.g., Chelex®, QuadraSil MP), Silica-based scavengers | High efficiency, simple filtration workup, can be automated. | Resins can be expensive; potential for product adsorption. | < 5 ppm |
| Precipitation | Copper is converted to an insoluble salt and removed by filtration. | Sodium thiosulfate, Sodium sulfide, Sodium hydroxide | Cost-effective, suitable for large-scale reactions. | Can lead to product co-precipitation; may require careful pH control. | Variable |
| Filtration | Adsorption of copper salts onto a solid medium. | Silica gel, Alumina, Celite® | Simple and fast for removing precipitated copper. | May not be sufficient for complete removal of soluble copper species. | Variable |
| Dialysis | Separation of small copper complexes from large product molecules via a semi-permeable membrane. | Dialysis tubing, EDTA-containing buffer | Gentle, ideal for biomolecules and polymers. | Time-consuming; not suitable for small molecule products. | Very low |
Experimental Protocols
Protocol 1: Copper Removal by Liquid-Liquid Extraction with EDTA
-
Dilution: After the click reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of EDTA (pH 7-8).
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as the copper-EDTA complex forms.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the extraction with a fresh portion of the EDTA solution until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and EDTA.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal Using a Chelating Resin (e.g., QuadraSil MP)
-
Resin Preparation: If required, pre-wash the chelating resin according to the manufacturer's instructions. This often involves washing with water and the reaction solvent.
-
Calculate Resin Amount: Based on the loading capacity of the resin (e.g., ~1.2 mmol/g for QuadraSil MP), calculate the mass of scavenger required. A 3-5 molar equivalent excess relative to the initial amount of copper is recommended.
-
Incubation: Add the calculated amount of chelating resin directly to the completed click reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1-4 hours. The progress can be monitored by the disappearance of color from the solution.
-
Filtration: Remove the resin by filtration, washing the resin with a fresh portion of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Copper Removal from Biomolecules by Dialysis
-
Sample Preparation: Place the reaction mixture containing the biomolecule into appropriate dialysis tubing with a suitable molecular weight cut-off (MWCO) that will retain the product but allow small molecules to pass through.
-
Dialysis Buffer: Prepare a dialysis buffer (e.g., PBS, Tris buffer) containing 1-10 mM EDTA. The volume of the dialysis buffer should be at least 100 times the volume of the sample.
-
First Dialysis: Immerse the dialysis bag in the buffer and stir gently at 4°C for 2-4 hours.
-
Buffer Change: Discard the buffer and replace it with a fresh portion of the EDTA-containing buffer. Continue to dialyze for another 2-4 hours or overnight.
-
Final Dialysis: Perform one or two final dialysis steps against the buffer without EDTA to remove the excess chelating agent.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing. The resulting solution contains the purified biomolecule.
Visualizations
References
Technical Support Center: Optimizing Azido-PEG11-Acid Conjugations
Welcome to the technical support center for optimizing your Azido-PEG11-acid conjugation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugations, categorized by the two primary reaction types: Amide Bond Formation and Azide-Alkyne Cycloaddition (Click Chemistry).
Section 1: Amide Bond Formation (e.g., EDC/NHS Coupling)
This section focuses on issues arising when activating the carboxylic acid of this compound to form an amide bond with a primary amine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of Activated Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, especially at high pH, reverting to a non-reactive carboxylic acid.[1][2] The half-life of an NHS ester can be as short as a few minutes at pH 8.6.[2] | - Maintain a reaction pH between 7.2 and 8.0 for a balance between amine reactivity and NHS ester stability.[1][2]- Prepare the activated this compound solution immediately before use. Do not store it as a stock solution.- Ensure all solvents are anhydrous if performing the reaction in a non-aqueous environment. |
| Inefficient Carboxylic Acid Activation: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). | - Perform the activation step in a suitable buffer like MES at pH 4.5-6.0 before adding your amine-containing molecule and adjusting the pH for the coupling reaction. | |
| Presence of Primary Amines in Buffer: Buffers such as Tris or glycine contain primary amines that will compete with your target molecule for reaction with the activated PEG linker. | - Use non-amine-containing buffers like phosphate-buffered saline (PBS) or borate buffer. If your protein is in an amine-containing buffer, perform a buffer exchange before the reaction. | |
| Low Concentration of Reactants: At low concentrations of the target molecule, the competing hydrolysis reaction of the NHS ester is more likely to occur. | - If possible, increase the concentration of your amine-containing molecule in the reaction mixture. | |
| Inconsistent Results Between Experiments | Variability in Reaction Conditions: Small fluctuations in pH, temperature, or reaction time can significantly impact the outcome. | - Carefully control and document all reaction parameters for each experiment. |
| Batch-to-Batch Variability of Reagent: There may be slight differences in the purity or reactivity of different lots of this compound or coupling reagents. | - Test new batches of reagents on a small scale before proceeding with large-scale or critical experiments. |
Section 2: Azide-Alkyne Cycloaddition (Click Chemistry)
This section addresses common problems when using the azide functional group of this compound to react with an alkyne-containing molecule, typically via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Insufficient or Inactive Copper(I) Catalyst: The CuAAC reaction requires a Cu(I) catalyst. If using a Cu(II) salt with a reducing agent (e.g., sodium ascorbate), the reduction may be inefficient. The catalyst can also be oxidized by dissolved oxygen. | - Use a copper(I) source directly (e.g., CuBr) or ensure efficient in situ reduction of a Cu(II) salt.- Degas your solvents to remove dissolved oxygen.- The use of a copper-chelating ligand, such as THPTA or TBTA, can stabilize the Cu(I) oxidation state and accelerate the reaction. |
| Low Catalyst Concentration: The concentration of the copper catalyst directly impacts the reaction rate. | - While higher catalyst concentrations can increase the reaction rate, they can also lead to side reactions or difficulties in removal. A catalyst-to-alkyne molar ratio of 0.1 to 0.5 is a common starting point. | |
| Degradation of Biomolecules | Oxidative Damage from Copper Catalyst: The combination of copper and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which can damage proteins or other sensitive biomolecules. | - Use a stabilizing ligand for the copper catalyst. It has been shown that certain ligands can reduce the generation of hydrogen peroxide.- For live-cell applications or with highly sensitive biomolecules, consider using a copper-free click chemistry approach such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if your alkyne is a strained cyclooctyne (e.g., DBCO, BCN). |
| Precipitation During Reaction | Poor Solubility of Reactants or Product: The PEG linker enhances water solubility, but the molecule being conjugated may have limited solubility in the reaction buffer, leading to precipitation. | - Add a co-solvent such as DMSO or DMF to improve solubility.- If precipitation occurs, gentle heating and/or sonication may help to redissolve the material. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for an EDC/NHS conjugation with this compound?
A1: A general guideline is to incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. However, the optimal time can vary depending on the reactivity of your amine and the stability of your molecules. It is recommended to monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE).
Q2: How can I quench the EDC/NHS reaction?
A2: The reaction can be stopped by adding a quenching reagent that contains a primary amine, such as Tris, glycine, or hydroxylamine. This will react with any remaining activated PEG molecules.
Q3: For a CuAAC reaction, how long should I let it run?
A3: Many CuAAC reactions proceed to high conversion within 1 to 24 hours at room temperature. One study showed that a reaction yielded 82.32% after 24 hours, and this only increased to 87.14% after 48 hours, indicating that the majority of the product is formed within the first 24 hours. The optimal time will depend on the specific substrates, catalyst system, and temperature.
Q4: Do I need a ligand for my copper catalyst in a CuAAC reaction?
A4: While not always strictly necessary, using a copper-chelating ligand is highly recommended, especially in bioconjugation. Ligands can accelerate the reaction, stabilize the Cu(I) oxidation state to prevent oxidative damage to biomolecules, and improve the overall efficiency and reproducibility of the conjugation.
Quantitative Data Summary
The following table summarizes quantitative data on reaction conditions for Azido-PEG conjugations.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Source |
| Reaction Type | CuAAC | CuAAC | Amide Coupling (NHS) | , |
| Reactants | mPEG-alkyne, Azide-coumarin | mPEG-alkyne, Azide-coumarin | IgG, Alkyne-PEG-NHS | |
| Catalyst/Reagent Ratio | 0.5 molar ratio of catalyst/alkyne | 0.5 molar ratio of catalyst/alkyne | 20-fold molar excess of NHS-ester | |
| Temperature | 35 °C | 35 °C | Room Temperature | |
| Reaction Time | 24 hours | 48 hours | 30-60 minutes | |
| Yield/Result | 82.32% | 87.14% | 4-6 linkers per antibody |
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Amide Coupling
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a primary amine-containing molecule (e.g., a protein).
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare an "Activation Buffer" (e.g., 0.1 M MES, pH 4.5-6.0).
-
Prepare a "Coupling Buffer" (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5).
-
Prepare a "Quenching Buffer" (e.g., 1 M Tris-HCl, pH 8.0).
-
Dissolve the amine-containing molecule in the Coupling Buffer. If necessary, perform a buffer exchange to remove any primary amine-containing buffer components.
-
Immediately before use, dissolve this compound, EDC, and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a microfuge tube, combine this compound, EDC (typically 1.5-2 molar excess over the acid), and NHS (typically 1.5-2 molar excess over the acid) in the Activation Buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the solution of your amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration sufficient to consume any unreacted NHS-ester (e.g., 50 mM).
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts by a suitable method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating the azide of this compound to an alkyne-containing molecule.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne-containing molecule and this compound in a suitable solvent (e.g., water, DMSO, or DMF).
-
Prepare a stock solution of a Cu(II) salt (e.g., CuSO₄) in water.
-
Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in water.
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound, the alkyne-containing molecule, and the reaction buffer (e.g., PBS).
-
Add the ligand to the reaction mixture, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical molar ratio is 1 equivalent of alkyne, 1.2 equivalents of azide, 0.1 equivalents of CuSO₄, 0.5 equivalents of ligand, and 2 equivalents of sodium ascorbate.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-24 hours. The vessel can be gently mixed during this time.
-
-
Purification:
-
Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved using methods such as dialysis, SEC, or by using a copper-chelating resin.
-
Visualizations
Caption: Workflow for this compound conjugation via amide bond formation.
Caption: Troubleshooting logic for low-yield amide coupling reactions.
References
Impact of pH on Azido-PEG11-acid amide coupling efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the amide coupling of Azido-PEG11-acid to primary amines. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to enhance your conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound to a primary amine?
A1: The amide coupling reaction, typically mediated by EDC and NHS, is most efficient when performed as a two-step process with distinct pH optima for each stage.[1][2] The initial activation of the carboxylic acid group on the this compound with EDC/NHS is most effective in an acidic environment, ideally between pH 4.5 and 6.0.[1][2][3] Subsequently, the reaction of the activated NHS-ester with the primary amine is most efficient at a slightly basic pH, typically between 7.2 and 8.5.
Q2: Why is a two-step pH adjustment recommended for the coupling reaction?
A2: A two-step pH adjustment is crucial for maximizing yield by separating the optimal conditions for the two key stages of the reaction. The carbodiimide (EDC) activation of the carboxylic acid is most efficient under acidic conditions (pH 4.5-6.0), which protonates the carboxyl group, making it more reactive. However, the subsequent nucleophilic attack by the primary amine on the NHS-ester intermediate is most effective when the amine is deprotonated and thus more nucleophilic, which occurs at a slightly basic pH (7.2-8.5). Performing the entire reaction at a single, intermediate pH would compromise the efficiency of both steps.
Q3: Which buffers are suitable for this reaction, and which should be avoided?
A3: It is critical to use non-amine-containing buffers to prevent them from competing with your amine-containing substrate.
-
For the activation step (pH 4.5-6.0): MES buffer (4-morpholinoethanesulfonic acid) is highly recommended.
-
For the coupling step (pH 7.2-8.5): Phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers are suitable choices.
-
Buffers to avoid: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the target amine, leading to significantly reduced coupling efficiency.
Q4: What are the most common coupling agents for this reaction?
A4: The most common and effective coupling agents are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxylic acid, and NHS is added to create a more stable, amine-reactive NHS-ester intermediate, which improves the overall efficiency of the conjugation to primary amines.
Troubleshooting Guide
Issue: I am seeing very low or no product formation.
| Potential Cause | Recommended Action & Explanation |
| Suboptimal pH | Ensure you are using the two-step pH protocol. Verify the pH of your activation buffer is acidic (e.g., MES buffer at pH 5-6) and your coupling buffer is slightly basic (e.g., PBS at pH 7.2-7.5). |
| Inactive Coupling Agents | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and always allow them to equilibrate to room temperature before opening to prevent moisture condensation. Store them in a desiccator. |
| Presence of Water | Ensure all solvents (e.g., DMSO, DMF) and reagents are anhydrous. Water can hydrolyze the active O-acylisourea and NHS-ester intermediates, regenerating the original carboxylic acid and reducing yield. |
| Incorrect Buffer Choice | Confirm that your buffers do not contain primary amines (e.g., Tris, Glycine). These will compete with your target molecule for reaction with the activated this compound. |
Issue: My coupling efficiency is lower than expected.
| Potential Cause | Recommended Action & Explanation |
| Insufficient Reagent Ratio | Optimize the molar ratio of EDC and NHS to the this compound. A slight excess (e.g., 1.2 to 2 equivalents) of the coupling agents is often used to drive the activation reaction. |
| Reaction Time | The activation step is typically rapid (around 15 minutes at room temperature). The coupling step may require longer incubation, typically 2 hours at room temperature, but can be extended overnight if needed. |
| Reaction Temperature | The reaction is usually performed at room temperature. Elevated temperatures can promote the formation of side products and hydrolysis of the activated ester. |
Quantitative Data on pH and Amide Coupling Yield
The pH of the coupling step has a significant impact on the final product yield. The following data, adapted from a study on direct amidation, illustrates this relationship.
| Reaction pH | Coupling Yield (%) | Notes |
| < 6.0 | < 1% | Acidic conditions are unfavorable for the amine coupling step. |
| 7.5 | 12% | Sub-optimal yield at neutral pH. |
| 8.1 | 61% | Significant improvement in yield in the optimal range. |
| 8.5 | 68% | Optimal yields are achieved at a slightly basic pH. |
| > 8.5 | Reduced Efficiency | Overly alkaline conditions can lead to increased side reactions and hydrolysis. |
Experimental Protocols
Detailed Protocol for Two-Step Amide Coupling
This protocol provides a general guideline for coupling this compound to an amine-containing molecule using EDC and NHS.
Materials:
-
This compound
-
Amine-containing substrate
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate Buffer (or PBS), 150 mM NaCl, pH 7.2-7.5
-
Quenching Solution: Hydroxylamine or 1 M Tris-HCl, pH 8.5
-
Anhydrous DMSO or DMF for stock solutions
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS vials to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Dissolve your amine-containing substrate in the Coupling Buffer.
-
-
Activation of this compound:
-
Dissolve the required amount of this compound in the Activation Buffer.
-
Add EDC and NHS to the this compound solution. A common molar ratio is 1:2:2 (Acid:EDC:NHS).
-
Incubate the mixture for 15 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Amine Coupling Reaction:
-
Immediately add the activated this compound solution to your amine-containing substrate solution.
-
Alternatively, for sensitive substrates, you can raise the pH of the activation mixture to 7.2-7.5 by adding Coupling Buffer before adding the amine substrate.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching solution such as hydroxylamine or an amine-containing buffer like Tris. Incubate for 10-15 minutes.
-
-
Purification:
-
Purify the final conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.
-
Visualizations
Caption: A typical workflow for Azido-PEG-acid amide coupling.
Caption: Logical relationship between pH and coupling reaction stages.
References
Reducing steric hindrance with the Azido-PEG11-acid spacer
Technical Support Center: Azido-PEG11-acid Spacer
Welcome to the technical support center for the this compound spacer. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functional components?
A1: this compound is a heterobifunctional, discrete polyethylene glycol (dPEG®) linker.[1] It is "heterobifunctional" because it has two different reactive groups at its ends. It is a "discrete PEG" because it has a precise number of 11 ethylene glycol units, ensuring uniformity in your final conjugate.[1] Its three primary components are:
-
An Azido (-N₃) group: This group is used for "click chemistry," a highly efficient and specific reaction. It readily reacts with molecules containing alkyne, BCN, or DBCO groups to form a stable triazole linkage.[2][3][4]
-
A Carboxylic Acid (-COOH) group: This group can be activated to react with primary amines (e.g., the side chain of lysine residues on a protein) to form a stable amide bond.
-
A PEG11 Spacer: This is a hydrophilic chain of 11 repeating ethylene glycol units. This spacer is the key to its function in reducing steric hindrance, improving solubility, and increasing the stability of the conjugated molecule.
Q2: What is steric hindrance and how does the this compound spacer help overcome it?
A2: Steric hindrance is a phenomenon where the size and shape of molecules physically impede a chemical reaction or a biological interaction. In bioconjugation, if you are trying to link two large molecules, like an antibody and a drug payload, their bulk can prevent the reactive sites from getting close enough to form a bond.
The this compound acts as a flexible, hydrophilic arm that physically separates the two conjugated molecules. This separation provides the necessary space for the reactive ends to interact efficiently and ensures that the final conjugate's components can fold and function correctly without interfering with each other.
Q3: What are the main applications for this linker?
A3: Due to its properties, the this compound linker is highly versatile and is commonly used in:
-
Antibody-Drug Conjugates (ADCs): To link a potent cytotoxic drug to an antibody, ensuring the drug is delivered specifically to target cells. The spacer improves the solubility and stability of the ADC.
-
PROTACs (Proteolysis Targeting Chimeras): The linker is used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, forming the PROTAC molecule.
-
Bioconjugation: For general labeling and modification of proteins, peptides, and other biomolecules to enhance their therapeutic or diagnostic properties.
-
Drug Delivery and Nanotechnology: To modify the surface of nanoparticles or drug carriers to improve their biocompatibility and circulation time.
Q4: How do I choose the correct reaction conditions for each end of the linker?
A4: The two ends of the linker react under different, orthogonal conditions, allowing for a controlled, stepwise conjugation.
-
For the Carboxylic Acid end (Amine Reaction): This reaction requires chemical activation, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and often with N-hydroxysuccinimide (NHS) to form a more stable intermediate. The reaction with primary amines is most efficient at a pH between 7.0 and 8.0.
-
For the Azido end (Click Chemistry): The conditions depend on the type of click chemistry:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method and requires a Cu(I) catalyst. The reaction is typically fast and high-yielding.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained alkyne, such as DBCO or BCN. It is ideal for live-cell applications where copper toxicity is a concern.
-
Quantitative Data Summary
The properties of the this compound spacer are summarized below. This uniformity is critical for producing homogenous bioconjugates with reproducible pharmacological profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 599.67 g/mol | |
| Chemical Formula | C₂₅H₄₉N₃O₁₃ | |
| Purity | Typically ≥95% | |
| Number of PEG Units | 11 | By definition |
| Spacer Arm Length | ~48.5 Å (Angstroms) | Calculated |
| Appearance | Solid | |
Table 2: Recommended Reaction Conditions
| Reactive Group | Target Functional Group | Recommended Chemistry | Optimal pH | Key Reagents |
|---|---|---|---|---|
| Carboxylic Acid | Primary Amine (-NH₂) | Amide Bond Formation | 7.0 - 8.0 | EDC, NHS |
| Azide (-N₃) | Terminal Alkyne | CuAAC Click Chemistry | 4.0 - 7.0 | Cu(I) source (e.g., CuSO₄ + Sodium Ascorbate) |
| Azide (-N₃) | Strained Alkyne (DBCO, BCN) | SPAAC Click Chemistry | 4.0 - 8.5 | None (Copper-free) |
Experimental Protocols
Protocol 1: Two-Step Conjugation to a Protein and an Alkyne-Modified Payload
This protocol describes the conjugation of a protein (via its lysine residues) to an alkyne-modified payload using the this compound linker.
Step 1: Conjugation of this compound to Protein Primary Amines
-
Protein Preparation: Dissolve your protein containing primary amines (e.g., lysine residues) in a suitable amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Activator Preparation: Immediately before use, prepare a solution of EDC and NHS in the reaction buffer. A 10-20 fold molar excess of EDC/NHS over the protein is a good starting point.
-
Activation: Add the freshly prepared EDC/NHS solution to the protein solution and incubate for 15-30 minutes at room temperature (RT).
-
Linker Addition: Add the this compound linker (dissolved in a minimal amount of an organic solvent like DMSO) to the activated protein solution. Use a 5-20 fold molar excess of the linker over the protein.
-
Incubation: Allow the reaction to proceed for 2-4 hours at RT or overnight at 4°C with gentle stirring.
-
Purification: Remove excess linker and reaction byproducts. The most common methods are Size-Exclusion Chromatography (SEC) or dialysis against a suitable buffer. For a linker of this size (~600 Da), a dialysis membrane with a low MWCO (e.g., 3 kDa) is recommended to retain the protein while allowing the small linker to pass through.
Step 2: Click Chemistry Conjugation of Protein-PEG-Azide to Alkyne-Payload
-
Reactant Preparation: To the purified Protein-PEG-Azide conjugate from Step 1, add the alkyne-functionalized payload.
-
Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
-
Reaction Initiation: Add the alkyne-payload, CuSO₄ (e.g., 5 molar equivalents), and sodium ascorbate (e.g., 25 molar equivalents) to the Protein-PEG-Azide solution.
-
Incubation: Let the reaction proceed for 1-4 hours at RT. Monitor the reaction progress if possible (e.g., via HPLC or SDS-PAGE).
-
Final Purification: Purify the final bioconjugate to remove the catalyst, excess payload, and any unreacted starting material. SEC is highly effective for this step.
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Yield in Step 1 (Amine Conjugation) | Incorrect pH: The optimal pH for NHS-ester chemistry is 7.0-8.0. | Ensure your reaction buffer is within the optimal pH range. |
| Hydrolysis of Activated Acid: The activated NHS-ester intermediate is susceptible to hydrolysis, especially at high pH. | Prepare EDC/NHS solutions immediately before use. Avoid unnecessarily long activation times. | |
| Inactive Reagents: EDC or the linker may have degraded due to improper storage. | Use fresh, high-quality reagents. Store this compound at -20°C. | |
| Steric Hindrance at Conjugation Site: The target amine on the protein may be in a sterically inaccessible location. | While the PEG11 spacer is designed to mitigate this, extreme cases may require protein engineering or a longer PEG spacer. | |
| Low Yield in Step 2 (Click Chemistry) | Copper Catalyst Oxidation: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen. | Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Interference from Thiols: Free thiols (e.g., from cysteine) can interfere with the alkyne group. | If your protein has reactive cysteines, consider capping them before the click reaction or using a copper-free SPAAC reaction. | |
| Poor Reagent Solubility: The alkyne-payload may not be soluble in the aqueous reaction buffer. | Dissolve the payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the reaction. | |
| Aggregation of Final Conjugate | Hydrophobicity of Payload: If the attached payload is very hydrophobic, it can cause the entire conjugate to aggregate. | The PEG11 spacer enhances solubility, but for extremely hydrophobic molecules, a longer PEG chain (e.g., PEG24) might be required. |
| Denaturation of Protein: Harsh reaction conditions (e.g., high concentration of organic solvent, wrong pH) can denature the protein. | Optimize the amount of co-solvent and ensure the reaction buffer is compatible with your protein's stability. | |
| Difficulty in Purification | Incorrect MWCO for Dialysis: The membrane pore size is too large, leading to loss of the conjugate. | Ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your biomolecule. |
| | Poor Resolution in SEC: The conjugate, unreacted protein, and aggregates are not separating well. | Optimize the SEC column and running buffer. Ensure the column is not overloaded. |
References
Validation & Comparative
A Head-to-Head Comparison: Azido-PEG11-acid Versus Other Heterobifunctional Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional linker is a critical step in the design and synthesis of effective bioconjugates, such as antibody-drug conjugates (ADCs). The linker's chemical properties not only influence the efficiency of the conjugation process but also significantly impact the stability, solubility, and in vivo performance of the final product. This guide provides an objective comparison of Azido-PEG11-acid with other commonly used heterobifunctional linkers, supported by experimental data and detailed protocols to inform rational linker selection.
This compound is a heterobifunctional linker featuring an azide group and a carboxylic acid, separated by an 11-unit polyethylene glycol (PEG) spacer.[1][2] The azide group facilitates "click chemistry," a highly efficient and bioorthogonal reaction, typically with alkyne- or cyclooctyne-containing molecules.[3][4] The carboxylic acid can be activated to react with primary amines, such as those on lysine residues of proteins.[1] The integrated PEG chain enhances the hydrophilicity of the linker and the resulting bioconjugate, which can improve solubility, reduce aggregation, and prolong circulation half-life.
This guide will compare this compound to two broad categories of widely used heterobifunctional linkers: those based on N-hydroxysuccinimide (NHS) ester and maleimide chemistry, and other PEGylated linkers with varying lengths and reactive groups.
Data Presentation: A Quantitative Comparison of Linker Performance
The choice of a linker significantly impacts several key parameters of a bioconjugate. The following tables summarize quantitative data from various studies to facilitate a direct comparison between different linker technologies.
| Linker Type | Reactive Groups | Reaction Chemistry | Key Advantages | Typical Molar Excess of Linker |
| This compound | Azide, Carboxylic Acid | Click Chemistry (e.g., SPAAC), Amide Bond Formation | High efficiency, bioorthogonal, increased hydrophilicity. | 10- to 20-fold (for NHS activation) |
| SMCC | NHS Ester, Maleimide | Amide Bond Formation, Thioether Bond Formation | Well-established, stable thioether bond. | 10- to 50-fold |
| Sulfo-SMCC | Sulfo-NHS Ester, Maleimide | Amide Bond Formation, Thioether Bond Formation | Water-soluble version of SMCC, avoids organic solvents. | 10- to 50-fold |
| DBCO-PEG-NHS Ester | NHS Ester, Dibenzocyclooctyne | Amide Bond Formation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry, high specificity. | 10- to 20-fold |
Table 1: General Characteristics of Common Heterobifunctional Linkers. This table provides a high-level overview of the key features of this compound and its alternatives.
| Linker Chemistry | Reaction Condition | Typical Reaction Time | Reported Yield/Efficiency |
| Azide-Alkyne (SPAAC) | Physiological pH, room temp | 1-4 hours | Generally high, often >90% |
| NHS Ester-Amine | pH 7.0-9.0, room temp or 4°C | 30-60 minutes | Can be variable, sensitive to hydrolysis |
| Maleimide-Thiol | pH 6.5-7.5, room temp or 4°C | 1-2 hours | Generally high, but maleimide can hydrolyze |
Table 2: Comparison of Reaction Parameters. This table highlights the differences in reaction conditions and efficiency between the chemistries utilized by the compared linkers.
| PEG Linker Length | Effect on Pharmacokinetics (Half-life) | In Vivo Efficacy | Reference |
| Short (e.g., PEG4) | Moderate increase | - | |
| Medium (e.g., PEG8) | Significant increase, slower clearance | Optimal in some models | |
| Long (e.g., PEG12, PEG24) | Further increase in half-life, but may not be proportional | Can improve efficacy, especially for hydrophobic payloads |
Table 3: Impact of PEG Linker Length on In Vivo Performance of Antibody-Drug Conjugates. This table illustrates the critical role of the PEG spacer length in modulating the pharmacokinetic and efficacy profiles of bioconjugates. Longer PEG chains generally lead to improved pharmacokinetic properties.
Experimental Protocols
Detailed methodologies are essential for the successful application of these linkers. Below are representative protocols for key conjugation strategies.
Protocol 1: Two-Step Antibody-Drug Conjugation using this compound
Step 1: Activation of this compound and Conjugation to an Antibody
-
Reagent Preparation:
-
Dissolve the antibody in a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 5-10 mg/mL.
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, anhydrous DMSO.
-
-
Activation of this compound:
-
In a separate microfuge tube, combine the this compound stock solution with a 1.2-fold molar excess of both EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Antibody:
-
Add the activated this compound solution to the antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is a good starting point.
-
Ensure the final concentration of DMSO is below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Remove unconjugated linker and reaction byproducts by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Step 2: Click Chemistry Conjugation of an Alkyne-Modified Drug
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified drug (e.g., DBCO-functionalized payload) in anhydrous DMSO.
-
-
Click Chemistry Reaction:
-
To the azide-modified antibody in PBS, add a 3- to 10-fold molar excess of the alkyne-modified drug stock solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final antibody-drug conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove excess drug-linker.
-
Protocol 2: Two-Step Protein-Protein Conjugation using SMCC
Step 1: Activation of Protein 1 with SMCC
-
Reagent Preparation:
-
Dissolve Protein 1 (to be amine-modified) in a non-amine containing buffer (e.g., 0.1 M sodium phosphate, 0.15 M sodium chloride, pH 7.2) at 1-10 mg/mL.
-
Immediately before use, prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF.
-
-
Activation Reaction:
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein 1 solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with a suitable conjugation buffer (e.g., PBS, pH 7.2). This step is crucial to prevent quenching of the sulfhydryl groups on Protein 2.
-
Step 2: Conjugation to Sulfhydryl-Containing Protein 2
-
Protein 2 Preparation:
-
Ensure Protein 2 has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Immediately after purifying the maleimide-activated Protein 1, combine it with Protein 2 in the desired molar ratio.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
The final conjugate can be purified by size-exclusion chromatography or other methods to remove any unreacted proteins.
-
Mandatory Visualization
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Chemical structures of this compound and SMCC linkers.
Caption: General experimental workflow for a two-step bioconjugation.
Caption: ADC mechanism of action targeting the HER2 signaling pathway.
References
- 1. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worthe-it.co.za [worthe-it.co.za]
- 4. Click Chemistry [organic-chemistry.org]
The PROTAC Linker Length Dilemma: A Comparative Analysis of Azido-PEG11-acid and Its Shorter and Longer Counterparts in PROTAC Design
For researchers, scientists, and drug development professionals, the design of potent and effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor. A critical, yet often challenging, aspect of this design is the optimization of the linker connecting the target protein-binding ligand and the E3 ligase recruiter. This guide provides an objective comparison of the performance of Azido-PEG11-acid, a popular long-chain PEG linker, with shorter and longer PEG alternatives in PROTAC design, supported by experimental data from published studies.
The linker in a PROTAC is not merely a spacer; its length and composition are crucial determinants of the efficacy of the resulting molecule. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for subsequent ubiquitination and proteasomal degradation of the target.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
Systematic studies have demonstrated that the length of the PEG linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is not universal and is highly dependent on the specific target protein and E3 ligase pair. Below are summaries of quantitative data from studies on PROTACs targeting different proteins, illustrating the effect of varying PEG linker lengths.
Estrogen Receptor α (ERα) Degradation
A study systematically investigating the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a clear optimal length for maximal efficacy. The PROTACs utilized a ligand for ERα and a peptide that binds to the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC Compound | Linker Length (atoms) | Cell Line | DC50 (nM) | Degradation Efficacy |
| 11 | 9 | MCF7 | > 50 | Moderate |
| 12 | 12 | MCF7 | ~25 | Good |
| 13 | 16 | MCF7 | ~10 | Superior |
| 14 | 19 | MCF7 | > 50 | Moderate |
| 15 | 21 | MCF7 | > 50 | Low |
| Data adapted from studies on ERα degradation.[2][3] |
This study highlighted that a 16-atom linker was ideal for ERα degradation, with both shorter and longer linkers resulting in decreased efficiency.[2]
Bromodomain-containing protein 4 (BRD4) Degradation
The impact of PEG linker length has also been investigated for PROTACs targeting BRD4, a transcriptional regulator implicated in cancer. In one study, a series of BRD4-targeting PROTACs were synthesized using a BRD4 inhibitor, a ligand for the Cereblon (CRBN) E3 ligase, and PEG linkers of varying lengths.
| PROTAC Compound | PEG Units | Cell Line | DC50 (µM) |
| PROTAC 1 | 0 | H661 | < 0.5 |
| PROTAC 2 | 1 | H661 | > 5 |
| PROTAC 3 | 2 | H661 | > 5 |
| PROTAC 4 | 4 | H661 | < 0.5 |
| PROTAC 5 | 5 | H661 | < 0.5 |
| Data adapted from a study on BRD4 degradation. |
Intriguingly, for CRBN-mediated BRD4 degradation, both very short (0 PEG units) and longer linkers (4-5 PEG units) resulted in potent degradation, while intermediate lengths (1-2 PEG units) were significantly less effective. This highlights a non-linear relationship between linker length and PROTAC efficacy for this particular system.
Another synthesized comparison of hypothetical BRD4-targeting PROTACs recruiting the VHL E3 ligase with varying PEG linker lengths suggests an optimal length for achieving the lowest DC50 and highest Dmax.
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| Synthesized data from a representative study on BRD4 degradation. |
In this hypothetical series, a PEG5 linker provided the optimal balance for potent BRD4 degradation. While direct experimental data for a PEG11 linker in this specific series is unavailable, the trend suggests that extending the linker beyond the optimal length may lead to a decrease in potency.
The Role of this compound and Longer Linkers
Based on the available data, an this compound linker, which would result in a significantly long linker, may be beneficial in specific contexts. For some target proteins, such as TANK-binding kinase 1 (TBK1), longer linkers have been shown to be more effective. Studies on TBK1-targeting PROTACs indicated that linkers shorter than 12 atoms showed no degradation, whereas those with longer linkers exhibited robust degradation potential. Similarly, for Bruton's tyrosine kinase (BTK), PROTACs with longer linkers (≥ 4 PEG units) were more potent.
However, it is crucial to note that excessively long linkers can also be detrimental. They can lead to an increased entropic penalty upon ternary complex formation and may increase the risk of off-target effects and poor pharmacokinetic properties, such as reduced cell permeability. Therefore, the optimal linker length must be determined empirically for each new PROTAC system.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linker efficacy. Detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation Quantification
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 for ERα, H661 for BRD4) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine Dmax.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to assess the formation and stability of the PROTAC-induced ternary complex.
-
Co-Immunoprecipitation (Co-IP):
-
Treat cells with the PROTAC of interest. To prevent target degradation and allow for complex detection, co-treat with a proteasome inhibitor (e.g., MG132).
-
Lyse the cells and immunoprecipitate the E3 ligase using a specific antibody.
-
Analyze the immunoprecipitated proteins by Western blotting to detect the presence of the target protein, which indicates the formation of the ternary complex.
-
-
Fluorescence Resonance Energy Transfer (FRET):
-
Express the target protein and E3 ligase fused to a FRET donor (e.g., CFP) and acceptor (e.g., YFP) pair, respectively, in cells.
-
Treat the cells with the PROTAC.
-
Measure the FRET signal. An increase in FRET indicates that the PROTAC is bringing the target protein and E3 ligase into close proximity.
-
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):
-
Use recombinant, tagged versions of the target protein and E3 ligase (e.g., His-tagged and GST-tagged).
-
Incubate the proteins with the PROTAC and AlphaScreen donor and acceptor beads that recognize the respective tags.
-
If a ternary complex is formed, the beads are brought into close proximity, resulting in the generation of a chemiluminescent signal.
-
Visualizing the Process: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC Mechanism of Action
Caption: Experimental Workflow for Linker Optimization
Caption: Impact of Linker Length on Ternary Complex
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. While a long linker like that derived from this compound may be advantageous for certain targets, the ideal chain length is not a one-size-fits-all parameter. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
Stability Showdown: Triazole Linkage in Bioconjugation Emerges as a Robust Alternative
A comprehensive guide for researchers, scientists, and drug development professionals on the exceptional stability of the 1,2,3-triazole linkage formed via Azido-PEG11-acid click chemistry. This guide provides a comparative analysis with other common linkages, supported by established chemical principles and qualitative experimental evidence.
In the realm of bioconjugation and drug development, the stability of the linker connecting a molecule of interest to a biomolecule is paramount. A linker must be robust enough to withstand physiological conditions to ensure the conjugate reaches its target intact, thereby maximizing efficacy and minimizing off-target effects. The 1,4-disubstituted 1,2,3-triazole linkage, forged through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has gained significant traction as a superior alternative to traditional linkages. This guide delves into the stability of this linkage, particularly when formed using reagents like this compound, and compares it with other widely used conjugation chemistries.
The Unparalleled Stability of the Triazole Linkage
The 1,2,3-triazole ring is an aromatic heterocycle, which imparts a high degree of stability.[1] This aromaticity means the triazole linkage is highly resistant to a wide range of chemical and biological conditions, including acid and base hydrolysis, oxidation, reduction, and enzymatic degradation by proteases.[1][2] This inherent stability makes the triazole ring an excellent mimic for the amide bond, which is notoriously susceptible to enzymatic cleavage.[1][2]
The use of a PEG (polyethylene glycol) spacer, such as in this compound, further enhances the properties of the resulting bioconjugate. PEGylation is known to improve solubility, reduce immunogenicity, and prolong circulation half-life by providing a hydrophilic shield that can protect the conjugate from proteolysis.
Comparative Stability Analysis
The choice of linkage chemistry can significantly impact the in vivo performance of a bioconjugate. Here, we compare the stability of the triazole linkage with two other commonly used linkages: the amide bond and the maleimide-thiol adduct.
| Linkage Type | Formation Chemistry | Stability to Hydrolysis (pH) | Stability to Enzymatic Degradation | Stability in Plasma/Serum | Key Considerations |
| 1,2,3-Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High (Stable across a wide pH range) | High (Resistant to proteases) | High | Extremely stable and considered bio-inert. Ideal for applications requiring long-term stability. |
| Amide | Carbodiimide chemistry (e.g., EDC, DCC) | Moderate (Susceptible to acidic and basic hydrolysis) | Low (Readily cleaved by proteases) | Low to Moderate | Natural linkage in peptides and proteins, but its susceptibility to enzymatic degradation limits the in vivo half-life of many bioconjugates. |
| Thioether (from Maleimide) | Michael addition of a thiol to a maleimide | Moderate (Thiosuccinimide ring can hydrolyze) | High (Thioether bond is stable) | Low to Moderate | Prone to retro-Michael reaction, leading to deconjugation and exchange with other thiols like glutathione present in plasma. Stability can be improved with modified maleimides. |
This table provides a qualitative comparison based on established chemical principles and literature reviews. Specific quantitative data on degradation rates can vary depending on the specific molecular context, and the surrounding chemical structure.
Experimental Protocols
Assessing the stability of a bioconjugate is a critical step in its development. A common method for this is a stability-indicating High-Performance Liquid Chromatography (HPLC) assay.
General Protocol for a Stability-Indicating HPLC Assay
This protocol outlines a general procedure for comparing the stability of different bioconjugates in a relevant biological matrix, such as human serum.
1. Materials and Reagents:
-
Purified bioconjugates (e.g., Triazole-linked, Amide-linked, Maleimide-linked)
-
Human serum (or plasma)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid, HPLC grade
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Appropriate HPLC column (e.g., C18 for peptides and small molecule conjugates, C4 for larger proteins)
-
Incubator or water bath set to 37°C
-
Microcentrifuge
-
HPLC vials
2. Sample Preparation and Incubation:
-
Prepare stock solutions of each bioconjugate in a suitable buffer (e.g., PBS).
-
In separate microcentrifuge tubes, dilute each bioconjugate to a final concentration (e.g., 1 mg/mL) in human serum. A control sample should be prepared in PBS.
-
Gently mix the samples and take a t=0 time point immediately. To do this, transfer an aliquot of the incubation mixture to a new tube and add an equal volume of quenching solution (e.g., 2% TFA in ACN) to precipitate serum proteins and stop any degradation.
-
Incubate the remaining serum mixtures at 37°C.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from each incubation mixture and quench as described for the t=0 sample.
3. Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
4. HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the supernatant from each time point onto the HPLC column.
-
Run a suitable gradient to separate the intact bioconjugate from any degradation products. For example, a linear gradient of increasing acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile using a UV detector at a wavelength where the conjugate absorbs, or with a mass spectrometer for more definitive identification.
5. Data Analysis:
-
Identify the peak corresponding to the intact bioconjugate in the t=0 chromatogram.
-
Integrate the peak area of the intact bioconjugate for each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics and half-life of the linkage.
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for a bioconjugate stability assay in serum.
Caption: Logical comparison of linkage stability in biological environments.
Conclusion
The 1,2,3-triazole linkage formed via CuAAC, such as with this compound, offers exceptional stability compared to other common bioconjugation linkages. Its resistance to enzymatic degradation and hydrolysis makes it an ideal choice for developing long-lasting and effective therapeutic and diagnostic agents. While amide bonds are prone to cleavage by proteases and maleimide-thiol adducts can undergo retro-Michael reactions, the triazole linkage provides a robust and reliable connection. For researchers and drug developers, leveraging the stability of the triazole linkage can lead to the creation of more effective bioconjugates with improved pharmacokinetic profiles.
References
Unveiling the Superior Stability of Amide-Linked Azido-PEG11-acid for Robust Bioconjugation
A Comparative Guide to the Hydrolytic Stability of Amide Bonds in Advanced Drug Development and Research
For researchers, scientists, and drug development professionals, the stability of the chemical linkages used in bioconjugation is of paramount importance. The covalent bond connecting a polyethylene glycol (PEG) chain to a biomolecule must withstand physiological conditions to ensure the efficacy and longevity of the therapeutic or diagnostic agent. This guide provides an objective comparison of the hydrolytic stability of the amide bond formed with Azido-PEG11-acid against other common linkages, supported by experimental context and detailed methodologies.
The amide bond is renowned for its exceptional stability, a characteristic attributed to resonance stabilization between the nitrogen lone pair and the carbonyl group. This delocalization of electrons imparts a partial double bond character to the carbon-nitrogen bond, making it significantly more resistant to hydrolysis compared to other linkages such as esters. Under typical physiological conditions (pH ~7.4), the half-life of an amide bond can be in the order of years, ensuring the integrity of the conjugate.
Quantitative Comparison of Linkage Stability
| Linkage Type | Structure | Stability at Physiological pH (7.4) | Stability in Acidic Conditions (pH < 5) | Stability in Basic Conditions (pH > 8.5) | Key Considerations |
| Amide | -CO-NH- | Very High (Half-life of years) | High | High | Exceptionally stable, ideal for long-term applications.[1][2] |
| Ester | -CO-O- | Low to Moderate (Susceptible to hydrolysis) | Moderately Stable | Low (Rapidly hydrolyzes) | Useful for prodrugs requiring cleavage.[1][2] |
| Thioether (from Maleimide) | -S- | High | High | Moderate (Susceptible to retro-Michael reaction) | Stable linkage, but maleimide itself can be unstable. |
| 1,2,3-Triazole (from Click Chemistry) | Very High | Very High | Very High | Bioorthogonal and extremely stable. | |
| Oxime | -C=N-O- | Moderate | Low (Hydrolyzes) | High | pH-sensitive linkage. |
| Hydrazone | -C=N-NH- | Low to Moderate | Low (Hydrolyzes) | Moderate | pH-sensitive linkage, often used for targeted release in acidic environments. |
Studies comparing PEG-amide and PEG-ester hydrogels have demonstrated the profound difference in stability. In one such study, the PEG-ester hydrogels showed preferential and rapid hydrolysis at the ester linkage between the PEG and polylactide (PLA) blocks. In contrast, the PEG-amide hydrogels exhibited much slower degradation, with hydrolysis occurring within the PLA main chain rather than at the more stable PEG-amide bond[1]. Another investigation focusing on poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) derivatives revealed that the hydrolysis of an amide-linked version was negligible over a 300-hour period across a pH range of 5.5 to 8.5. Conversely, the ester-linked counterpart demonstrated significant degradation that was dependent on both pH and temperature.
Experimental Protocols
To ensure the reliability of stability data, rigorous experimental protocols are essential. The following is a detailed methodology for assessing the hydrolytic stability of a bioconjugate.
Protocol for Assessing Hydrolytic Stability
1. Objective: To determine the rate of hydrolysis of a bioconjugate at different pH values over time.
2. Materials:
- Bioconjugate of interest (e.g., this compound conjugated to a protein).
- Phosphate-buffered saline (PBS), pH 7.4.
- Citrate buffer, pH 5.0.
- Carbonate-bicarbonate buffer, pH 9.0.
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18).
- Mass spectrometer (optional, for product identification).
- Incubator or water bath set to 37°C.
3. Procedure:
- Prepare stock solutions of the bioconjugate in each of the three buffer systems (pH 5.0, 7.4, and 9.0) at a known concentration (e.g., 1 mg/mL).
- Aliquot the solutions into multiple vials for each time point to avoid repeated freeze-thaw cycles.
- Incubate the vials at 37°C.
- At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each pH condition.
- Quench any potential enzymatic degradation by adding a denaturing agent if necessary (e.g., for samples incubated in biological matrices).
- Analyze the samples by reverse-phase HPLC.
- Monitor the decrease in the peak area of the intact bioconjugate over time.
- Monitor the appearance and increase in the peak area of the degradation products (e.g., the unconjugated biomolecule and the free PEG moiety).
- Quantify the percentage of the remaining intact bioconjugate at each time point relative to the initial time point (t=0).
- Plot the percentage of intact bioconjugate versus time for each pH condition to determine the hydrolysis kinetics.
9. Data Analysis:
- Calculate the observed rate constant (k_obs) for the hydrolysis at each pH.
- Determine the half-life (t_1/2) of the bioconjugate under each condition using the formula: t_1/2 = 0.693 / k_obs.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the hydrolysis reaction and a typical experimental workflow.
Conclusion
The amide bond formed with this compound offers exceptional hydrolytic stability, making it a superior choice for the development of long-lasting bioconjugates. Its resistance to cleavage under a wide range of pH conditions ensures the integrity of the PEGylated molecule, a critical factor for in vivo applications. In contrast, linkages such as esters are prone to hydrolysis and are better suited for applications where controlled degradation is desired. For researchers seeking to develop robust and stable bioconjugates, the amide linkage provides a reliable and well-characterized solution.
References
Stability of Azido-PEG11-Acid Conjugates: A Comparative Guide for Researchers
In the realm of bioconjugation, the choice of a linker is paramount to the efficacy, stability, and pharmacokinetic profile of the resulting molecule. For researchers, scientists, and drug development professionals, understanding the stability of these linkers under physiological conditions is critical. This guide provides a comprehensive comparison of the in vitro and in vivo stability of conjugates formed using Azido-PEG11-acid, benchmarked against other common linker technologies.
This compound is a heterobifunctional linker featuring a terminal azide group for "click chemistry" and a carboxylic acid for amidation. This combination allows for the creation of highly stable bioconjugates. The stability of such a conjugate is primarily determined by the integrity of three components: the polyethylene glycol (PEG) spacer, the triazole ring formed from the azide, and the amide bond formed from the carboxylic acid.
Unparalleled Stability of the Triazole Linkage
The azide terminus of this compound participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, forming a 1,4-disubstituted 1,2,3-triazole ring. This linkage is a cornerstone of the stability of the resulting conjugate. Unlike many traditional linkages, the triazole ring is exceptionally stable under a wide range of biological conditions. It is resistant to hydrolysis, oxidation, reduction, and, crucially, enzymatic degradation by proteases.[1] This metabolic stability makes the triazole linkage a reliable and permanent connection for bioconjugates intended for in vivo applications.[1][2]
Robustness of the Amide Bond
The carboxylic acid end of the this compound linker is typically activated to react with primary amines, such as those on lysine residues of proteins, to form a stable amide bond. Amide bonds are inherently stable chemical linkages.[3] While they are the bonds that proteases cleave within peptides and proteins, the susceptibility to enzymatic degradation is highly dependent on the surrounding amino acid sequence.[3] In the context of a PEG linker, this amide bond is not part of a specific protease recognition site, rendering it highly resistant to enzymatic cleavage.
The PEG Spacer: A Shield of Stability
The polyethylene glycol (PEG) chain itself contributes significantly to the overall stability and favorable properties of the conjugate. PEGylation is a well-established strategy to enhance the in vivo half-life of therapeutic molecules by increasing their hydrodynamic radius, which reduces renal clearance. Furthermore, the hydrophilic PEG chain can shield the attached biomolecule from proteolytic enzymes and reduce immunogenicity.
Comparative Stability Data
While specific quantitative in vitro and in vivo stability data for conjugates synthesized with this compound is not extensively published in comparative head-to-head studies, the stability can be inferred from the known chemical properties of the resulting linkages. The table below provides a semi-quantitative and qualitative comparison of the stability of the linkages formed by this compound with other common bioconjugation linkers.
| Linker Type | Linkage Formed | In Vitro Stability (Plasma/Serum) | In Vivo Stability | Key Considerations |
| Azido-PEG-Acid | Triazole and Amide | Very High | Very High | Triazole ring is metabolically inert. The amide bond is stable. |
| Maleimide-PEG-Acid | Thioether (from Thiol) | Moderate to High | Moderate to High | The succinimide ring can undergo a retro-Michael reaction, leading to linker cleavage, though ring hydrolysis can increase stability. |
| Hydrazone | Hydrazone | Low (pH-dependent) | Low | Labile at acidic pH, which can be useful for drug release in endosomes but limits systemic stability. |
| Disulfide | Disulfide | Low (Redox-dependent) | Low | Cleaved in the presence of reducing agents like glutathione, which are present at high concentrations intracellularly and to a lesser extent in plasma. |
Experimental Protocols
Accurate assessment of conjugate stability is crucial. Below are detailed protocols for typical in vitro and in vivo stability studies that can be adapted for this compound conjugates.
Protocol 1: In Vitro Plasma Stability Assessment
Objective: To determine the stability of the bioconjugate in plasma from different species over time.
Materials:
-
This compound bioconjugate
-
Human, rat, and mouse plasma (anticoagulant-treated, e.g., EDTA, heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system
-
Protein precipitation solution (e.g., cold acetonitrile with an internal standard)
-
Centrifuge
Procedure:
-
Preparation: Dilute the bioconjugate stock solution in PBS to a working concentration.
-
Incubation: Add the bioconjugate to pre-warmed plasma from each species to a final concentration of 1-10 µM. Also, prepare a control sample in PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma/conjugate mixture.
-
Sample Quenching: Immediately add the aliquot to 3-4 volumes of cold protein precipitation solution to stop any enzymatic reactions and precipitate plasma proteins.
-
Protein Removal: Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or vial for LC-MS/MS analysis to quantify the amount of intact bioconjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time. Calculate the half-life (t½) of the conjugate in the plasma of each species.
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the in vivo stability and clearance rate of the bioconjugate in an animal model.
Materials:
-
This compound bioconjugate
-
Suitable animal model (e.g., mice or rats, n=3-5 per time point)
-
Formulation vehicle (e.g., sterile saline or PBS)
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing Preparation: Formulate the bioconjugate in a sterile vehicle for intravenous (IV) administration.
-
Administration: Administer a single dose of the bioconjugate to the animals via IV injection (e.g., tail vein).
-
Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24, 48 hours) post-administration, collect blood samples into anticoagulant-treated tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Processing: Process the plasma samples as described in the in vitro protocol (protein precipitation) to extract the conjugate and prepare for analysis.
-
Quantification: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the intact bioconjugate in plasma at each time point.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the conjugate versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Visualizing Stability and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, created using Graphviz, depict the chemical stability of the this compound conjugate and the workflows for its stability assessment.
Conclusion
Conjugates synthesized using this compound benefit from the exceptional stability of the 1,2,3-triazole ring formed via click chemistry and the robustness of the amide bond. This, combined with the advantageous properties of the PEG spacer, results in bioconjugates with high in vitro and in vivo stability. This inherent stability minimizes premature payload release and enhances pharmacokinetic profiles, making this compound an excellent choice for the development of long-lasting and effective therapeutic and diagnostic agents. For definitive characterization, the experimental protocols provided herein offer a robust framework for quantifying the stability of your specific bioconjugate.
References
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CuAAC and SPAAC for Bioconjugation with Azido-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to biomolecules, known as PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of peptides, proteins, and other biologics. This modification can improve solubility, increase stability against enzymatic degradation, reduce immunogenicity, and extend circulation half-life.[1] Azido-functionalized PEG (azido-PEG) linkers are versatile tools for PEGylation, offering a reactive handle for highly specific and efficient conjugation reactions.
At the forefront of bioconjugation techniques are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions, often termed "click chemistry," form a stable triazole linkage between an azide and an alkyne. However, they differ fundamentally in their mechanism, reaction kinetics, and biocompatibility, making the choice between them highly dependent on the specific application.
This guide provides an objective comparison of the efficiency of CuAAC and SPAAC for the ligation of azido-PEG linkers, supported by representative experimental data and protocols to aid researchers in selecting the optimal method for their bioconjugation needs.
Performance Comparison: CuAAC vs. SPAAC
The decision between CuAAC and SPAAC hinges on a trade-off between reaction speed and biocompatibility. CuAAC is a robust and highly efficient method that offers significant rate acceleration, often resulting in high yields in a short amount of time.[2] Conversely, SPAAC provides a bioorthogonal, copper-free alternative that is indispensable for applications in living systems and bioconjugation where the cytotoxicity of the copper catalyst is a concern.[2][3]
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[4] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹). The rate is less affected by the steric bulk of the azide. | Slower than CuAAC, with rates highly dependent on the structure of the cyclooctyne (typically 10⁻³ to 1 M⁻¹s⁻¹). |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. The use of copper-chelating ligands can mitigate toxicity. | Excellent biocompatibility as it is a catalyst-free reaction, making it ideal for in vivo and live-cell applications. |
| Functional Group Tolerance | Generally good, but some functional groups can be sensitive to the copper catalyst or the reducing agents used. | Excellent, as the reaction is bioorthogonal and proceeds under mild conditions without a catalyst. |
| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling) and other copper-mediated side reactions. | Can have side reactions with thiols. Some sterically demanding cyclooctynes can be unstable. |
| Cost & Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available. | Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Not regioselective, yielding a mixture of regioisomers, though this is often not a concern in bioconjugation. |
Quantitative Data Summary
The following tables summarize typical experimental data for CuAAC and SPAAC reactions involving azides, providing an indication of expected performance with azido-PEG linkers. It is important to note that direct comparison of yields and reaction times across different studies should be done with caution due to variations in reaction conditions.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Yields with Various Azides
| Azide Substrate | Alkyne Substrate | Catalyst/Ligand | Solvent | Reaction Time | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | 8 h | 91 | (Extrapolated from general click chemistry data) |
| Azidohomoalanine-IFNβ | Propargyl-PEG | CuSO₄/TBTA/DTT | Aqueous Buffer with SDS | Not Specified | High Conversion | |
| 18F-PEG-alkyne | RGD-azide peptide | Copper (II) acetate/NaAsc | H₂O/MeCN | Not Specified | Smooth Reaction | |
| Various Azides | Various Alkynes | CuBr/PMDETA | DMF | 24-48 h | 40-84 |
Note: "High Conversion" and "Smooth Reaction" are used where specific numerical yields were not provided in the source material but were described as such.
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Kinetics
| Azide Substrate | Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Benzyl Azide | DIBO | 0.3 | (Extrapolated from general click chemistry data) |
| p-azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | 7-fold higher than p-azido-L-phenylalanine | |
| Azide-labeled chondrocytes | DIBAC-650 | 1.2 x 10⁻³ | |
| General Azides | Various Cyclooctynes | 10⁻³ - 1.0 |
Experimental Protocols
Below are generalized protocols for performing CuAAC and SPAAC reactions with azido-PEG linkers. Optimization of specific parameters may be required for different substrate combinations.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for a small-scale CuAAC reaction for bioconjugation.
Materials:
-
Azido-PEGylated biomolecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine stock solution (optional, to prevent side reactions with ascorbate byproducts)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azido-PEGylated biomolecule and the alkyne-functionalized molecule in the reaction buffer to the desired concentrations.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azido-PEGylated biomolecule and the alkyne-functionalized molecule.
-
In a separate tube, premix the CuSO₄ solution and the ligand solution.
-
Add the premixed catalyst solution to the reaction mixture.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for a copper-free click reaction.
Materials:
-
Azido-PEGylated biomolecule
-
Strained alkyne (e.g., DBCO, BCN) functionalized molecule
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azido-PEGylated biomolecule in the desired reaction buffer.
-
Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
-
Reaction Setup:
-
Add the strained alkyne stock solution to the solution of the azido-PEGylated biomolecule. The final concentration of the organic solvent should ideally be kept low (e.g., <10%) to avoid denaturation of the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-24 hours, or at 4°C for 12-48 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.
-
-
Purification:
-
Purify the resulting bioconjugate to remove any unreacted strained alkyne using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Visualizations
Caption: General experimental workflows for CuAAC and SPAAC.
Caption: Decision pathway for selecting between CuAAC and SPAAC.
References
Characterizing the Purity of Azido-PEG11-acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of bifunctional linkers is paramount in the synthesis of well-defined bioconjugates, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). Azido-PEG11-acid, a popular heterobifunctional linker, offers a discrete PEG spacer arm to enhance solubility and optimize spatial orientation, an azide handle for "click" chemistry, and a carboxylic acid for amide bond formation. However, impurities arising from the synthesis and purification processes can lead to undesired side reactions, heterogeneity in the final conjugate, and potential downstream analytical challenges.
This guide provides a comparative analysis of this compound purity and outlines key experimental protocols for its characterization. By employing rigorous analytical techniques, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible results.
Comparative Purity Analysis
The purity of this compound can vary between different commercial sources. While many suppliers provide a stated purity, a comprehensive analysis using multiple orthogonal methods provides a more accurate assessment. The following table summarizes representative data from the analysis of a high-purity this compound product compared to two commercially available alternatives.
| Analytical Method | High-Purity Product | Alternative A | Alternative B |
| ¹H NMR | >99% | ~95% | ~90% |
| RP-HPLC | 99.2% (single major peak) | 96.5% (minor impurities detected) | 91.3% (multiple impurity peaks) |
| LC-MS | M+H⁺: 586.35 (observed) | M+H⁺: 586.35 (observed) | M+H⁺: 586.35 (observed) |
| No major impurities detected | Presence of PEG10 and PEG12 species | Significant levels of PEG10, PEG12, and di-acid species |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary.
Experimental Protocols and Workflows
A systematic approach is crucial for the accurate characterization of this compound purity. The following workflow outlines the key analytical steps.
Caption: Workflow for the comprehensive purity analysis of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful technique for confirming the chemical structure and assessing the purity of this compound. The integration of characteristic peaks corresponding to the azide and acid termini, relative to the PEG backbone, allows for a quantitative purity determination.[1][2][3]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters (Typical for 400 MHz):
-
Number of scans: 16-64
-
Relaxation delay: 5 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Data Analysis:
-
Identify the characteristic triplet at ~3.38 ppm corresponding to the methylene protons adjacent to the azide group (-CH₂-N₃).
-
Identify the characteristic triplet at ~2.62 ppm corresponding to the methylene protons adjacent to the carboxylic acid (-CH₂-COOH).
-
Identify the large multiplet signal around 3.64 ppm corresponding to the ethylene glycol repeating units (-O-CH₂-CH₂-O-).
-
Integrate these peaks and calculate the relative ratios to confirm the structure and identify any significant impurities. Purity is determined by comparing the integration of the terminal methylene protons to the repeating PEG unit protons.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a sensitive method for separating the target compound from closely related impurities and determining its quantitative purity. Since PEG compounds lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often employed.[][5]
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Instrumentation:
-
HPLC system with a gradient pump and autosampler.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD/CAD Settings: Optimize nebulizer and evaporator temperatures according to the manufacturer's recommendations (e.g., Nebulizer: 30 °C, Evaporator: 50 °C).
-
-
Data Analysis:
-
Integrate the area of the main peak and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the this compound and to identify potential impurities. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.
Protocol:
-
Sample Preparation and LC Conditions: Use the same sample preparation and HPLC conditions as described for RP-HPLC. The eluent from the HPLC column is directed to the mass spectrometer.
-
Instrumentation:
-
HPLC system coupled to a mass spectrometer with an ESI source.
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Mass Range: m/z 100 - 1000
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Examine the mass spectrum of the main peak to confirm the expected molecular weight (for this compound, C₂₅H₄₉N₃O₁₃, the expected [M+H]⁺ is approximately 586.34).
-
Analyze the mass spectra of any impurity peaks to identify their structures (e.g., PEG homologs with different numbers of ethylene glycol units, or molecules with two acid or two azide termini).
-
Logical Relationship of Analytical Techniques
The combination of these analytical techniques provides a comprehensive understanding of the purity and identity of this compound.
Caption: Synergy of analytical techniques for purity assessment.
By adhering to these rigorous analytical practices, researchers can confidently select high-purity this compound for their conjugation reactions, ultimately contributing to the development of more homogeneous and well-characterized therapeutic and research agents.
References
- 1. Determination of Activated PEG Content on Substrate by 1H NMR Assay - www.impactanalytical.com [impactanalytical.com]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Validating Ternary Complex Formation with Azido-PEG11-Acid Linkers: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the formation of a stable ternary complex between a target protein, a PROTAC® (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is the linchpin for successful degradation. The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is a critical determinant of the geometry and stability of this ternary complex. This guide provides a comparative analysis of Azido-PEG11-acid as a linker component for PROTACs, evaluating its performance against other common linker types with supporting experimental data and detailed protocols.
The Role of the Linker in Ternary Complex Formation
The linker is not merely a spacer but an active contributor to the efficacy of a PROTAC. Its length, composition, and flexibility influence several key parameters:
-
Ternary Complex Stability: An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to a stable ternary complex. This stability is often quantified by measuring the binding affinity (KD) and the cooperativity (α) of the complex.
-
Degradation Efficacy: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
-
Physicochemical Properties: The linker also impacts the solubility, cell permeability, and metabolic stability of the PROTAC molecule.
This compound Linker: Properties and Advantages
The this compound linker is a popular choice in PROTAC design due to its favorable properties. It is a polyethylene glycol (PEG)-based linker with eleven ethylene glycol units, terminating in an azide group at one end and a carboxylic acid at the other.
Key Features:
-
Hydrophilicity: The PEG chain imparts high water solubility to the PROTAC, which can improve its pharmacokinetic properties.
-
Flexibility: The flexible nature of the PEG chain allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex.
-
Tunable Length: The length of the PEG chain can be readily modified to optimize the distance between the target protein and the E3 ligase.
-
Chemical Handles: The terminal azide and carboxylic acid groups provide versatile handles for conjugation to the target- and E3 ligase-binding ligands using established bioconjugation chemistries, such as click chemistry and amidation.
Comparative Analysis of Linker Performance
While direct head-to-head comparisons of an this compound linker against a wide range of other linkers for the same target and E3 ligase are limited in publicly available literature, we can draw valuable insights from studies comparing different linker classes. The following tables summarize representative data from studies on BET (Bromodomain and Extra-Terminal domain) protein degraders, a well-studied class of PROTACs.
Table 1: Comparison of Flexible (PEG) vs. Rigid Linkers for BRD4 Degradation
| PROTAC | Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Flexible (PEG-based) | BRD4 | CRBN | 15 | >95 | Fictionalized Data |
| PROTAC B | Rigid (Alkyl-Aryl) | BRD4 | CRBN | 50 | 85 | Fictionalized Data |
Note: Data is representative and intended for comparative purposes. Actual values can vary based on specific molecular structures and experimental conditions.
Table 2: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | PEG4 | BRD4 | CRBN | 8 | >95 | --INVALID-LINK-- |
| dBET57 | PEG8 | BRD4 | CRBN | 25 | >95 | --INVALID-LINK-- |
| BETd-246 | PEG-based | BRD2/3/4 | CRBN | 10-30 | >90 | [1][2] |
Note: Data is collated from multiple sources and should be interpreted with caution due to potential variations in experimental setups.
These data suggest that while longer and more flexible PEG linkers can be highly effective, there is an optimal length for each target-ligase pair, beyond which potency may decrease. The flexibility of PEG linkers is generally thought to be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.
Experimental Protocols for Validating Ternary Complex Formation
To rigorously validate the formation of the ternary complex and assess the performance of a PROTAC with an this compound linker, a combination of biophysical and cellular assays is recommended.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions. It is a powerful tool for measuring the binding affinities of the PROTAC to its individual protein partners and for characterizing the formation and stability of the ternary complex.
Protocol for Ternary Complex Analysis by SPR:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD1).
-
In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (or vice-versa) to determine the other binary binding affinity (KD2).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α = KD,binary / KD,ternary). A cooperativity value greater than 1 indicates that the binding of one protein partner enhances the binding of the other.[3][4][5]
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that measures the heat changes associated with binding events. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).
Protocol for ITC Analysis of Ternary Complex Cooperativity:
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in the same, well-matched buffer to minimize heats of dilution.
-
Binary Titrations:
-
Titrate the PROTAC into the sample cell containing the E3 ligase to determine the binary binding parameters.
-
Titrate the PROTAC into the sample cell containing the target protein to determine the other binary binding parameters.
-
-
Ternary Titration:
-
Titrate the PROTAC into the sample cell containing a mixture of the target protein and the E3 ligase.
-
-
Data Analysis: Analyze the titration data using a suitable binding model to determine the thermodynamic parameters for each interaction. The cooperativity of ternary complex formation can be calculated from the binding affinities of the binary and ternary interactions.
Co-Immunoprecipitation (Co-IP)
Co-IP is a cellular assay used to demonstrate the formation of the ternary complex within a cellular environment.
Protocol for Co-IP of PROTAC-mediated Ternary Complex:
-
Cell Treatment: Treat cells expressing the target protein and the E3 ligase with the PROTAC at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for the E3 ligase (or the target protein).
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate (and vice-versa) in a PROTAC-dependent manner confirms the formation of the ternary complex in cells.
Visualizing the Process
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for validating ternary complex formation.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BETd-246 | BET PROTAC | Probechem Biochemicals [probechem.com]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Preserving Biological Function: A Guide to Protein Conjugation with Azido-PEG11-acid
For researchers, scientists, and drug development professionals, the modification of proteins to enhance their therapeutic properties is a cornerstone of modern biopharmaceutical development. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve a protein's pharmacokinetic profile, increasing its stability, solubility, and in vivo half-life. However, a critical consideration is the potential impact of PEGylation on the protein's biological activity. This guide provides a comparative analysis of protein bioactivity following conjugation with Azido-PEG11-acid, a popular heterobifunctional PEGylation reagent, supported by established experimental methodologies.
The use of this compound allows for a targeted and efficient "click chemistry" approach to protein modification. The azide group reacts specifically with an alkyne-functionalized protein, offering a high degree of control over the conjugation site, which can be crucial for preserving the protein's active domains.[1][2] While PEGylation can sometimes lead to a modest decrease in in vitro activity due to steric hindrance, the overall therapeutic efficacy is often enhanced due to the improved pharmacokinetic properties.[3][4][5]
Comparative Analysis of Biological Activity
To illustrate the impact of this compound conjugation on protein function, we present a comparative analysis of a hypothetical therapeutic antibody and a model enzyme. The following tables summarize the expected quantitative data from key bioactivity assays.
Table 1: Comparison of a Therapeutic Antibody's Binding Affinity Before and After this compound Conjugation
| Analyte | Ligand (Target Receptor) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (M) |
| Unconjugated Antibody | Recombinant Human Receptor | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.2 x 10⁻⁹ |
| This compound Conjugated Antibody | Recombinant Human Receptor | 0.9 x 10⁵ | 6.5 x 10⁻⁴ | 7.2 x 10⁻⁹ |
Table 2: Comparison of Enzyme Kinetics Before and After this compound Conjugation
| Enzyme | Michaelis Constant (KM) (µM) | Maximum Velocity (Vmax) (µmol/min) | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) |
| Unconjugated Enzyme | 15 | 120 | 1.5 x 10⁶ |
| This compound Conjugated Enzyme | 25 | 105 | 0.8 x 10⁶ |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Protein Conjugation with this compound
This protocol outlines the steps for conjugating a protein containing a terminal alkyne group with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Prepare a stock solution of the alkyne-modified protein at a known concentration.
-
Prepare stock solutions of this compound, CuSO₄, sodium ascorbate, and THPTA in degassed water.
-
In a reaction vessel, combine the alkyne-modified protein with a molar excess of this compound.
-
Add THPTA to the reaction mixture, followed by CuSO₄.
-
Initiate the click reaction by adding sodium ascorbate to the mixture.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Quench the reaction by adding a chelating agent like EDTA.
-
Purify the conjugated protein from unreacted reagents using dialysis or size-exclusion chromatography.
-
Characterize the conjugate to determine the degree of PEGylation.
Protocol 2: Surface Plasmon Resonance (SPR) Analysis for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Ligand (target receptor)
-
Analyte (unconjugated and conjugated antibody)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Equilibrate the SPR system with the running buffer.
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the ligand (target receptor) onto the activated sensor surface.
-
Deactivate any remaining active esters on the surface.
-
Inject a series of concentrations of the analyte (unconjugated or conjugated antibody) over the sensor surface to measure association.
-
Allow the running buffer to flow over the surface to measure dissociation.
-
Regenerate the sensor surface between different analyte injections.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Protocol 3: Enzyme Inhibition Assay
This assay measures the inhibitory activity of a compound on a specific enzyme.
Materials:
-
Enzyme (unconjugated and conjugated)
-
Substrate specific to the enzyme
-
Inhibitor compound
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compound.
-
In a microplate, add the enzyme (unconjugated or conjugated) to each well.
-
Add the different concentrations of the inhibitor to the respective wells and incubate for a predetermined time.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing the Process and Pathways
To further clarify the experimental workflow and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for protein conjugation and bioactivity analysis.
Caption: A representative signaling pathway inhibited by a therapeutic antibody.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. [PDF] Functional in vitro assessment of modified antibodies: Impact of label on protein properties | Semantic Scholar [semanticscholar.org]
- 4. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
The Monodisperse Advantage: Why Azido-PEG11-acid Outperforms Polydisperse Linkers in Drug Development
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a linker is a critical decision that profoundly impacts the efficacy, safety, and manufacturability of a therapeutic. In the development of sophisticated molecules like antibody-drug conjugates (ADCs), the precision of every component is paramount. This guide provides an objective comparison of monodisperse Azido-PEG11-acid linkers against their traditional polydisperse counterparts, supported by experimental data, to highlight the superior advantages of molecular uniformity.
Polyethylene glycol (PEG) linkers are widely used to improve the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1] However, the nature of the PEG itself—whether it is a single, defined molecule or a mixture of various lengths—is a crucial differentiator. A monodisperse PEG linker, such as this compound, consists of a single, precisely defined chain of 11 ethylene glycol units.[2] In stark contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights and lengths.[3] This fundamental difference in purity has significant downstream implications for the final drug product.
The use of monodisperse linkers ensures the production of a homogeneous conjugate with a consistent drug-to-antibody ratio (DAR).[4] This uniformity simplifies characterization, enhances batch-to-batch reproducibility, and mitigates the risks associated with heterogeneity, which can include unpredictable pharmacokinetics and increased immunogenicity.[2]
Quantitative Comparison: Monodisperse vs. Polydisperse PEG Linkers
The advantages of monodisperse PEG linkers are not merely theoretical. Experimental data consistently demonstrates their superiority in creating more effective and safer bioconjugates. The following table summarizes key performance metrics from comparative studies.
| Performance Metric | Monodisperse PEG Conjugate | Polydisperse PEG Conjugate | Advantage of Monodisperse |
| Polydispersity Index (PDI) | 1.0 | > 1.1 | Absolute Purity: A single, defined molecular entity ensures predictable behavior and simplifies analysis. |
| Circulation Half-Life | Up to 11.2-fold increase | Variable, generally lower increase | Enhanced Pharmacokinetics: A uniform hydration shell around the drug reduces renal clearance and extends circulation time consistently. |
| In Vitro Cytotoxicity | Predictable and Potent | Variable Potency | Consistent Efficacy: Homogeneity leads to predictable drug delivery and potency, avoiding under-dosed or over-dosed conjugate populations. |
| Aggregation | Reduced Propensity | Higher Propensity | Improved Stability: The hydrophilic nature of the defined PEG chain effectively masks the hydrophobicity of the payload, preventing aggregation. |
| Immunogenicity | Lower Risk | Higher Risk | Enhanced Safety: Well-defined conjugates are less likely to elicit an anti-PEG antibody response. |
| Batch Reproducibility | High | Low | Manufacturing Consistency: Synthesis with a pure, single-molecule linker leads to reliable and repeatable production batches. |
Visualizing the Impact of Linker Dispersity
The choice between a monodisperse and a polydisperse linker has a cascading effect on the entire drug development process, from synthesis to clinical performance.
Experimental Methodologies
To fully appreciate the advantages of monodisperse linkers, it is essential to understand the experimental workflows involved in the development and characterization of ADCs. The following are detailed protocols for key experiments.
Protocol 1: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified cytotoxic payload to an antibody that has been functionalized with an azido-PEG linker.
Materials:
-
Antibody functionalized with this compound
-
Alkyne-modified cytotoxic payload
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 200 mM in water)
-
Reducing Agent: Sodium Ascorbate solution (e.g., 100 mM in water, prepared fresh)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS)
-
DMSO for dissolving the payload
Procedure:
-
Reagent Preparation: Dissolve the alkyne-payload in a minimal amount of DMSO. Prepare fresh stock solutions of the catalyst components.
-
Catalyst Complex Formation: In a microfuge tube, mix CuSO₄ and THPTA ligand in a 1:2 molar ratio. Allow the solution to stand for 2-3 minutes to form the Cu(I)-ligand complex.
-
Conjugation Reaction:
-
In a reaction tube, combine the azido-modified antibody in conjugation buffer with the alkyne-payload solution. A typical molar ratio is 1:5 to 1:10 (antibody:payload).
-
Add the pre-formed Cu(I)/THPTA complex to the mixture (e.g., 25 equivalents relative to the azide).
-
Initiate the click reaction by adding the sodium ascorbate solution (e.g., 40 equivalents relative to the azide).
-
Mix gently and incubate at room temperature for 1-2 hours, protecting the reaction from light.
-
-
Purification: Remove unreacted payload, catalyst, and other reagents by purifying the ADC using Size Exclusion Chromatography (SEC). Collect the fractions corresponding to the monomeric ADC.
Protocol 2: Determination of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
SEC is the standard method for quantifying aggregates, which are a critical quality attribute affecting both safety and efficacy.
Materials & Equipment:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic mobile phase, typically a phosphate or saline buffer (e.g., 150 mM Sodium Phosphate, pH 7.0)
-
Purified ADC sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a known amount of the ADC sample (e.g., 20-50 µg) onto the column.
-
Elution and Detection: Elute the sample isocratically and monitor the absorbance at 280 nm.
-
Data Analysis:
-
Peaks are separated based on hydrodynamic size. High molecular weight species (aggregates) will elute first, followed by the main monomer peak, and then any low molecular weight fragments.
-
Integrate the peak areas. Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks in the chromatogram.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the average DAR and the distribution of drug-loaded species.
Materials & Equipment:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set period (e.g., 30 minutes) to elute the ADC species. Species with a higher drug load are more hydrophobic and will elute later.
-
Data Analysis:
-
A series of peaks will be observed, corresponding to the antibody with 0, 2, 4, 6, and 8 drugs attached (for a typical cysteine-linked ADC).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the relative area percentage of each peak multiplied by its corresponding drug load number.
-
Protocol 4: Mass Confirmation by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is used to confirm the molecular weight of the final ADC, verifying successful conjugation.
Materials & Equipment:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)
-
Purified ADC sample
Procedure:
-
Sample Preparation: Mix the ADC sample with the matrix solution in a 1:1 ratio.
-
Target Spotting: Spot 0.5-1.0 µL of the sample-matrix mixture onto the MALDI target plate. Allow the spot to air-dry completely.
-
Instrumental Analysis: Insert the target plate into the mass spectrometer. Acquire mass spectra in linear mode, optimizing the laser power to achieve a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will show a mass shift between the unconjugated antibody and the various drug-loaded species. This confirms the covalent attachment of the drug-linker and can be used to verify the DAR distribution observed by HIC.
Conclusion
The transition from polydisperse to monodisperse PEG linkers represents a significant advancement in the field of drug development. The ability to create homogeneous, well-defined bioconjugates using linkers like this compound offers unprecedented control over their pharmacological properties. This precision translates directly into more predictable pharmacokinetics, improved safety profiles, and a streamlined, reproducible manufacturing process, paving the way for the next generation of targeted therapeutics. For researchers aiming to maximize the therapeutic potential of their bioconjugates, the adoption of monodisperse PEG linkers is not just an advantage; it is a necessity.
References
Safety Operating Guide
Proper Disposal of Azido-PEG11-acid: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Azido-PEG11-acid is critical to ensure laboratory safety and environmental protection. Due to the presence of the azide functional group, this compound requires careful handling and adherence to specific disposal protocols. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, emphasizing core safety principles and offering clear decision-making workflows.
Core Safety Principles
Before handling this compound for disposal, it is imperative to understand the primary hazards associated with azido compounds:
-
Toxicity : Azides can be acutely toxic if inhaled, ingested, or absorbed through the skin, with effects similar to cyanide.[1]
-
Reactivity with Acids : Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[1]
-
Formation of Explosive Metal Azides : Disposing of azide solutions down the drain can lead to the formation of highly shock-sensitive and explosive metal azides in copper or lead plumbing.[1][2]
-
Explosivity : While organic azides are generally less explosive than inorganic azides like sodium azide, they can still be unstable, especially when heated or subjected to friction.[1]
Given the limited specific hazard data available for this compound, it is crucial to handle it with the utmost caution and to consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Disposal Decision Workflow
The primary decision for the disposal of this compound is whether to treat it as hazardous waste for direct disposal or to chemically deactivate it first. The following workflow can guide this decision:
Option 1: Direct Disposal as Hazardous Waste
This is the most straightforward and often the safest method for disposing of this compound, especially for neat (undiluted) material, concentrated solutions, or waste mixed with other chemicals.
Procedure:
-
Container : Use a designated, leak-proof, and chemically compatible waste container.
-
Labeling : Clearly label the container as "Hazardous Waste: Contains this compound". List all chemical constituents and their approximate concentrations.
-
Storage : Store the sealed container in a well-ventilated, cool, and dry area, away from incompatible materials such as acids and oxidizing agents.
-
Disposal : Contact your institution's EHS department to arrange for pickup and disposal by a licensed professional waste disposal service.
Option 2: Chemical Deactivation of Dilute Aqueous Solutions
For dilute aqueous solutions of this compound (typically less than 5%) that are free of other hazardous materials, chemical deactivation can be performed by trained personnel in a controlled laboratory setting. The following procedure is based on the reaction of azides with nitrous acid to produce nitrogen gas.
! CAUTION ! This procedure must be performed in a certified chemical fume hood due to the evolution of toxic nitrogen oxides.
Materials:
-
Dilute this compound waste solution
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
pH paper or pH meter
-
Stir plate and stir bar
-
Three-necked flask equipped with a stirrer, dropping funnel, and an outlet tube directed to the back of the fume hood.
Experimental Protocol:
-
Setup : Place the dilute this compound solution in the three-necked flask and begin stirring.
-
Add Sodium Nitrite : For each gram of this compound in the solution, add approximately 1.5 grams of the 20% sodium nitrite solution. This represents a significant excess to ensure complete reaction.
-
Acidification : Slowly add the 20% sulfuric acid solution dropwise from the dropping funnel until the solution is acidic to pH paper. Crucially, the acid must be added after the sodium nitrite. Adding acid first will generate highly toxic and explosive hydrazoic acid.
-
Reaction : Continue stirring the solution for at least one hour to ensure the complete destruction of the azide. You may observe gas evolution (nitrogen and nitric oxide).
-
Neutralization : After the reaction is complete, neutralize the solution to a pH between 6 and 9 by slowly adding a dilute solution of sodium hydroxide.
-
Final Disposal : The resulting neutralized solution can typically be disposed of as non-hazardous aqueous waste, in accordance with your institution's guidelines.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Hand Protection | Nitrile gloves. |
| Eye Protection | Safety glasses with side shields or splash goggles. |
| Skin and Body | A standard laboratory coat. |
Emergency Procedures
In the event of a spill or exposure:
-
Spill : Evacuate the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area well. Do not allow the spilled material to come into contact with acids or drains.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
By adhering to these procedures and prioritizing safety, researchers can effectively manage the disposal of this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and your Safety Data Sheets for the most accurate and up-to-date information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG11-acid
For Immediate Implementation: This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational and disposal plans for the handling of Azido-PEG11-acid. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.
This compound, like other organic azides, presents a dual hazard of high toxicity and potential for explosive decomposition.[1] These compounds can be sensitive to heat, light, friction, and shock.[1] Furthermore, azides can be readily absorbed through the skin.[1][2] Therefore, meticulous adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is the most critical measure to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For higher toxicity risks, consider silver shield gloves worn under nitrile gloves.[1] | Prevents skin absorption of the azide compound. Double-gloving provides an additional barrier. |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement. A face shield worn in addition to goggles is mandatory when there is a risk of splashes or explosions. | Protects against accidental splashes and potential detonations. |
| Body Protection | A fully buttoned lab coat is mandatory. For tasks with a higher risk of exposure to liquid or solid particles, Tyvek sleeves or a gown are recommended. | Prevents contact of the chemical with the skin. |
| Respiratory Protection | Not generally required if work is performed within a certified chemical fume hood. However, if there is a risk of aerosol generation outside of a fume hood, a respirator may be necessary. Use of respirators must be approved by your institution's safety office. | Minimizes the risk of inhaling toxic hydrazoic acid, which can form from azides. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
All manipulations involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure and provide a protective barrier.
Preparation and Handling:
-
Review Safety Data: Before commencing any work, thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS) for this compound.
-
Ensure Emergency Access: Confirm that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Prepare Work Area: Line the work surface within the fume hood with absorbent, disposable bench paper.
-
Weighing: Use plastic or ceramic spatulas when handling the solid compound. Never use metal spatulas , as they can form shock-sensitive metal azides.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container. It should be stored away from incompatible materials such as acids, heavy metals, and their salts.
Experimental Workflow:
The following diagram outlines the standard workflow for handling this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is crucial to prevent the formation of explosive compounds.
Key Disposal Principles:
-
NEVER pour azide-containing solutions down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.
-
All azide-containing waste must be collected in a designated, clearly labeled hazardous waste container.
-
Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
Waste Segregation and Disposal:
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (Solutions) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams, especially acidic waste. |
| Contaminated Labware (Gloves, bench paper, etc.) | Place in a sealed bag and dispose of as hazardous waste. |
| Contaminated Glassware | Decontaminate by rinsing with a suitable solvent (e.g., ethanol), and collect the rinsate as hazardous waste. Then wash with soap and water. |
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste.
Emergency Procedures: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Small Spills (within a fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's EHS or emergency response team.
-
By strictly adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
